Dalapon
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPDOJHUQKPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-20-8 (hydrochloride salt), 29110-22-3 (magnesium salt), 53606-78-3 (calcium salt) | |
| Record name | Dalapon [ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075990 | |
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DSSTOX Substance ID |
DTXSID2021575 | |
| Record name | Dalapon | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2021575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dichloropropionic acid appears as a colorless liquid. Soluble in water. Corrosive to metals and tissue. Used as a herbicide., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used.]; [NIOSH], HYGROSCOPIC WHITE SOLID IN VARIOUS FORMS OR COLOURLESS LIQUID., Colorless liquid with an acrid odor., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 °F. The sodium salt, a white powder, is often used.] | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-Dichloropropionic acid | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/601 | |
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| Record name | 2,2-Dichloropropionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |
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Boiling Point |
374 °F at 760 mmHg (USCG, 1999), 190 °C, 374 °F | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DALAPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/601 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2,2-Dichloropropionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 % (NIOSH, 2023), Very soluble in alcohol. Soluble in ether, Very soluble in alkali solvents., In water, 502,000 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 90, 50% | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DALAPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2,2-Dichloropropionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.4 (NIOSH, 2023) - Denser than water; will sink, 1.4014 at 20 °C, Relative density (water = 1): 1.40, 1.40 | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DALAPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/601 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2,2-Dichloropropionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.9 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.9 | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/601 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5.07 mmHg at 160 °F (USCG, 1999), 0.19 [mmHg], 0.19 mm Hg at 25 °C /Estimated/, 5.07 mmHg at 160 °F | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-Dichloropropionic acid | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Liquid, Colorless liquid [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used]. | |
CAS No. |
75-99-0 | |
| Record name | 2,2-DICHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21722 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dalapon | |
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| Record name | Dalapon [ANSI:BSI] | |
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| Record name | Propanoic acid, 2,2-dichloro- | |
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| Record name | 2,2-dichloropropionic acid | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propionic acid, 2,2-dichloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UFA8750.html | |
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Melting Point |
46 °F (USCG, 1999), 20 °C, 46 °F | |
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| Record name | 2,2-DICHLOROPROPIONIC ACID | |
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Foundational & Exploratory
Dalapon's Mechanism of Action in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalapon (2,2-dichloropropionic acid) is a selective, systemic herbicide primarily used for the control of annual and perennial grasses. While its precise molecular mechanism was a subject of investigation for many years, a significant body of evidence points to the inhibition of pantothenate biosynthesis as its primary mode of action. This disruption of a critical metabolic pathway leads to a deficiency in coenzyme A, a vital cofactor for numerous biochemical reactions, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in plants, summarizing key experimental findings, presenting quantitative data where available, and outlining the methodologies used in pivotal studies.
Introduction
Introduced as a herbicide, this compound has been effective in controlling a wide range of grass species in various agricultural and non-crop settings. Its herbicidal properties are characterized by slow but thorough action, with symptoms including chlorosis, growth inhibition, and eventual necrosis of the plant tissue. This compound is readily absorbed by both the leaves and roots and is translocated throughout the plant, accumulating in areas of high metabolic activity such as meristems and developing seeds.[1] At a biochemical level, this compound acts as a metabolic inhibitor, with its primary target identified as a key enzyme in the pantothenate biosynthesis pathway.
The Primary Target: Pantothenate Synthetase
The central hypothesis for this compound's mechanism of action is its role as an inhibitor of pantothenate synthetase (also known as pantoate-activating enzyme). This enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), an essential precursor for the synthesis of coenzyme A (CoA).
A foundational study demonstrated that the inhibitory effects of several chlorinated aliphatic acids, including this compound, on the growth of yeast could be partially reversed by the addition of β-alanine or calcium pantothenate. This finding provided the initial evidence that the pantothenate synthesis pathway is a key metabolic site for the action of these herbicides.
Inhibition Kinetics and Specificity
While specific kinetic data for this compound's inhibition of plant-derived pantothenate synthetase is not extensively detailed in readily available literature, studies on structurally similar compounds provide strong evidence for a competitive inhibition mechanism. Research on 2,3-dichloroisobutyrate, a related chlorinated aliphatic acid, revealed that it acts as a competitive inhibitor with respect to pantoate and an uncompetitive inhibitor with respect to β-alanine for a site on the pantothenate-synthesizing enzyme.[2] Given the structural similarity of this compound to pantoate, it is highly probable that this compound also acts as a competitive inhibitor at the pantoate binding site of the enzyme.
The following table summarizes the proposed inhibitory action:
| Inhibitor | Target Enzyme | Substrate of Competition | Type of Inhibition |
| This compound (proposed) | Pantothenate Synthetase | Pantoate | Competitive |
| 2,3-dichloroisobutyrate | Pantothenate Synthetase | Pantoate | Competitive |
The Pantothenate and Coenzyme A Biosynthesis Pathway
To comprehend the impact of this compound, it is essential to understand the biochemical pathway it disrupts. The biosynthesis of coenzyme A from pantothenate is a five-step enzymatic process that is highly conserved across bacteria, fungi, and plants.
Figure 1: The pantothenate and coenzyme A biosynthesis pathway in plants.
The diagram illustrates the enzymatic steps leading to the synthesis of pantothenate and its subsequent conversion to coenzyme A. This compound is shown to inhibit pantothenate synthetase, the enzyme responsible for the condensation of pantoate and β-alanine. This inhibition is the primary herbicidal mechanism of this compound.
Downstream Metabolic Consequences
The inhibition of pantothenate synthetase by this compound leads to a cascade of metabolic disruptions due to the depletion of coenzyme A. CoA is a critical cofactor in a multitude of cellular processes, including:
-
Fatty Acid Synthesis and Oxidation: Acetyl-CoA is the fundamental building block for fatty acid synthesis, and CoA is essential for the β-oxidation of fatty acids.
-
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, enters the TCA cycle for cellular respiration.
-
Synthesis of Acetylcholine, Steroids, and other compounds.
The widespread metabolic disruption resulting from CoA deficiency explains the observed phytotoxic symptoms of this compound, such as growth cessation and chlorosis.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This experiment would be designed to directly measure the effect of this compound on the activity of pantothenate synthetase.
Figure 2: A generalized workflow for an in vitro pantothenate synthetase inhibition assay.
Methodology Outline:
-
Enzyme Preparation: A crude or partially purified enzyme extract would be prepared from a plant source known to have pantothenate synthetase activity (e.g., pea seedlings, spinach).
-
Reaction Mixture: A reaction buffer would be prepared containing the substrates (pantoate and β-alanine), ATP as an energy source, and magnesium ions as a cofactor.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent, would be added to the reaction mixtures at a range of concentrations. Control reactions would contain the solvent alone.
-
Incubation: The reactions would be incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.
-
Product Quantification: The amount of pantothenate produced would be quantified. Historically, this was often done using a microbiological assay with a pantothenate-requiring strain of bacteria. Modern methods would likely involve HPLC or LC-MS for more precise quantification.
-
Data Analysis: The rate of pantothenate formation at different this compound concentrations would be used to calculate inhibition parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and to determine the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or other kinetic plots.
Whole Plant Reversal Studies
These experiments are designed to demonstrate that the phytotoxic effects of this compound can be overcome by supplying the downstream product of the inhibited enzyme.
Methodology Outline:
-
Plant Material: A sensitive grass species (e.g., ryegrass, crabgrass) would be grown under controlled greenhouse conditions.
-
Treatment Groups:
-
Control (no treatment)
-
This compound treatment
-
This compound + Pantothenate (or β-alanine) treatment
-
Pantothenate (or β-alanine) alone
-
-
Application: this compound would be applied to the foliage or roots at a concentration known to cause significant growth inhibition. The pantothenate or β-alanine would be supplied either simultaneously or shortly after the this compound application, typically through the rooting medium.
-
Observation and Data Collection: Plants would be observed over a period of several weeks, and data on plant height, biomass, chlorophyll content, and visual injury symptoms would be collected.
-
Analysis: The data would be statistically analyzed to determine if the provision of pantothenate or β-alanine significantly reduced the phytotoxic effects of this compound.
Secondary Effects and Other Considerations
While the inhibition of pantothenate synthetase is considered the primary mechanism of action, other secondary effects contribute to the overall herbicidal activity of this compound. At high concentrations, this compound acts as a strong acid, which can lead to the denaturation of proteins and cause rapid tissue necrosis.[3] Furthermore, the widespread metabolic disruptions stemming from CoA deficiency will have numerous downstream consequences on lipid, carbohydrate, and nitrogen metabolism.
It is also important to note that this compound is metabolized in soil and, to some extent, in plants to pyruvate. While pyruvate is a central metabolite, the introduction of exogenous pyruvate from this compound breakdown is unlikely to be the primary cause of phytotoxicity and is more a result of its degradation.
Conclusion
The mechanism of action of this compound in plants is centered on its inhibition of pantothenate synthetase, a crucial enzyme in the biosynthesis of coenzyme A. By acting as a competitive inhibitor of pantoate, this compound effectively blocks the production of pantothenate, leading to a cascade of metabolic failures due to the depletion of CoA. This primary mechanism, supported by in vitro and in vivo evidence, explains the characteristic slow-acting, systemic herbicidal effects of this compound on susceptible grass species. For researchers and professionals in drug and herbicide development, understanding this targeted metabolic inhibition provides a clear example of a successful herbicidal strategy and a basis for the design of new, selective inhibitors of essential plant metabolic pathways.
References
The Biochemical Pathway of Dalapon Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalapon (2,2-dichloropropionic acid) is a herbicide that has been used for the control of annual and perennial grasses. Its persistence in the environment is a concern, making the study of its biodegradation crucial for environmental remediation and for understanding microbial metabolic versatility. This technical guide provides a comprehensive overview of the core biochemical pathway of this compound degradation, focusing on the enzymatic reactions, genetic organization, and key microorganisms involved. It summarizes quantitative data on enzyme kinetics and optimal degradation conditions, details relevant experimental protocols, and provides visual representations of the degradation pathway and related workflows. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development interested in enzymatic dehalogenation.
The Core Biochemical Pathway
The microbial degradation of this compound is primarily an aerobic process initiated by the enzymatic cleavage of carbon-halogen bonds. The central pathway involves the conversion of this compound to pyruvate, a key intermediate in central metabolism.
The key enzyme responsible for the initial and rate-limiting step in this compound degradation is 2,2-dichloropropionate dehalogenase . This enzyme catalyzes the hydrolytic removal of both chlorine atoms from the this compound molecule. The overall reaction proceeds with the release of two chloride ions and the formation of pyruvate.[1][2]
While the direct conversion to pyruvate is widely reported, some studies suggest a stepwise dehalogenation process. In this proposed mechanism, this compound is first converted to 2-monochloropropionate, which is then further dehalogenated to propionate, and subsequently oxidized to pyruvate. Another proposed intermediate is 2-chloro-2-hydroxypropionate.
The resulting pyruvate can then enter the citric acid cycle (TCA cycle) to be completely mineralized to carbon dioxide and water, thereby providing a source of carbon and energy for the degrading microorganism.
Quantitative Data on this compound Degradation
The efficiency of this compound degradation is influenced by various factors, including the kinetic properties of the dehalogenase enzyme and environmental conditions such as pH and temperature. The following tables summarize key quantitative data from studies on this compound-degrading microorganisms.
Table 1: Kinetic Parameters of this compound Dehalogenases
| Enzyme Source Organism | Apparent Km (mM) | kcat (s-1) | Specific Activity (μmol Cl⁻/min/mg) | Reference |
| Pseudomonas alcaligenes | 0.23 - 0.73 | Not Reported | 0.56 (for 2,2-dichloropropionate) | [1] |
| Bacillus cereus SN1 | 0.2 | 1.22 | 0.155 | [2] |
Table 2: Optimal Conditions for this compound Dehalogenase Activity
| Enzyme Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas alcaligenes | 9.5 | Not Reported | [1] |
| Bacillus cereus SN1 | 6.0 | 30 | [2] |
Genetic Organization of the Degradation Pathway
The genes encoding the enzymes for this compound degradation are often located on mobile genetic elements such as plasmids or within gene clusters on the bacterial chromosome. This facilitates the horizontal gene transfer of degradation capabilities among different bacterial species. While a universally conserved this compound degradation operon has not been fully elucidated, studies on various dehalogenase-producing bacteria suggest a common organization.
A putative this compound degradation gene cluster would likely contain the structural gene for the 2,2-dichloropropionate dehalogenase. This is often accompanied by regulatory genes that control the expression of the dehalogenase, ensuring it is produced in the presence of this compound or other halogenated compounds. Additionally, transporter genes may be part of the cluster to facilitate the uptake of this compound into the bacterial cell.
Key Microorganisms
A variety of microorganisms have been identified with the ability to utilize this compound as a sole carbon and energy source. These are primarily bacteria isolated from soil and water environments previously exposed to the herbicide. Some of the key genera include:
-
Pseudomonas : Species such as Pseudomonas alcaligenes are frequently cited for their ability to degrade this compound and other halogenated compounds.[1]
-
Bacillus : Bacillus cereus has been shown to possess dehalogenases active against this compound.[2]
-
Arthrobacter
-
Agrobacterium
-
Methylobacterium
-
Rhizobium
-
Burkholderia [3]
-
Enterobacter [3]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound degradation.
Isolation and Enrichment of this compound-Degrading Bacteria
Objective: To isolate microorganisms from environmental samples capable of using this compound as a sole carbon source.
Methodology:
-
Sample Collection: Collect soil or water samples from sites with a history of herbicide application.
-
Enrichment Culture:
-
Prepare a minimal salt medium (MSM) containing all essential minerals for bacterial growth but lacking a carbon source.
-
Add this compound as the sole source of carbon and energy at a specific concentration (e.g., 10-20 mM).[3]
-
Inoculate the medium with the environmental sample.
-
Incubate the culture under appropriate conditions (e.g., 30°C with shaking) for several days to weeks.
-
-
Isolation of Pure Cultures:
-
After observing microbial growth (indicated by turbidity), serially dilute the enrichment culture.
-
Plate the dilutions onto solid MSM agar plates containing this compound as the sole carbon source.
-
Incubate the plates until distinct colonies appear.
-
Isolate individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques such as 16S rDNA gene sequencing.[3]
Dehalogenase Enzyme Assay
Objective: To quantify the activity of the dehalogenase enzyme in cell-free extracts or purified preparations.
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow the isolated bacterial strain in a liquid medium containing this compound to induce dehalogenase expression.
-
Harvest the cells by centrifugation in the late logarithmic phase of growth.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl) to remove extracellular chloride ions.
-
Resuspend the cells in a lysis buffer and disrupt them using methods such as sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris, collecting the supernatant which contains the cell-free extract.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., Tris-HCl, pH adjusted to the enzyme's optimum).
-
Initiate the reaction by adding a specific amount of the cell-free extract or purified enzyme.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Quantification of Chloride Release:
-
Stop the enzymatic reaction (e.g., by adding acid or heat).
-
Measure the concentration of released chloride ions using methods such as:
-
Colorimetric Assay: A common method involves reaction with mercuric thiocyanate and ferric nitrate, where the absorbance of the resulting ferric thiocyanate complex is measured spectrophotometrically.
-
Ion Chromatography: Provides a more specific and sensitive measurement of chloride ions.
-
-
-
Calculation of Specific Activity: Express the enzyme activity as micromoles of chloride released per minute per milligram of protein.
Analysis of this compound and its Metabolites
Objective: To identify and quantify this compound and its degradation intermediates and products in experimental samples.
Methodology:
-
Sample Preparation:
-
For aqueous samples, acidification followed by liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is a common procedure.[4]
-
For soil or biological matrices, a more rigorous extraction protocol is required.
-
The extracts may be concentrated and, if necessary, derivatized to improve volatility and chromatographic separation for GC analysis.[5]
-
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization of this compound to its methyl ester is often performed prior to GC-MS analysis.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of polar compounds like this compound and its metabolites directly from aqueous samples, often without the need for derivatization.[6]
-
Ion Chromatography (IC): Can be coupled with mass spectrometry (IC-MS) for the analysis of ionic species like this compound and chloride ions.
-
Conclusion
The biochemical pathway of this compound degradation is a well-established example of microbial catabolism of a xenobiotic compound. The central role of 2,2-dichloropropionate dehalogenase in converting this compound to the central metabolite pyruvate highlights the efficiency of microbial enzymatic systems. The genetic basis for this degradation, often encoded on mobile genetic elements, underscores the adaptability of microbial communities to new environmental challenges. The methodologies outlined in this guide provide a framework for the continued study of this compound degradation and the broader field of bioremediation. Further research into the structure-function relationships of dehalogenases and the regulation of their expression will undoubtedly lead to the development of more effective strategies for the cleanup of halogenated pollutants.
References
- 1. Degradation of aliphatic halogen-substituted pesticides by dehalogenase isolated from Pseudomonas alcaligenes. Identification and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. lcms.cz [lcms.cz]
An In-depth Technical Guide to Dalapon: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon, chemically known as 2,2-dichloropropionic acid, is a selective organochlorine herbicide and plant growth regulator.[1][2] It has been utilized in agriculture to control annual and perennial grasses in a variety of crops and non-crop areas.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and toxicological properties, its herbicidal mode of action, and detailed experimental protocols relevant to its synthesis, analysis, and efficacy testing.
Chemical Structure and Identifiers
This compound is a halogenated carboxylic acid.[4] Its structure features a propionic acid backbone with two chlorine atoms attached to the alpha-carbon.[5] Commercial formulations often utilize the sodium or magnesium salts of this compound for improved water solubility and stability.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2,2-dichloropropanoic acid | [4] |
| CAS Number | 75-99-0 | [4][5][6] |
| Chemical Formula | C₃H₄Cl₂O₂ | [4][5] |
| SMILES | CC(C(=O)O)(Cl)Cl | [4][5] |
| InChIKey | NDUPDOJHUQKPAG-UHFFFAOYSA-N | [5][6] |
| PubChem CID | 6418 | [2][4] |
Physicochemical Properties
This compound is a colorless liquid in its acid form and is soluble in water.[4] It is subject to hydrolysis, particularly at temperatures above 50°C.[4]
Table 2: Physicochemical Properties of this compound (Acid Form)
| Property | Value | Reference |
| Molecular Weight | 142.97 g/mol | [4][7] |
| Physical State | Colorless liquid or hygroscopic white solid | [4] |
| Melting Point | 20 °C (68 °F) | [6] |
| Boiling Point | 190 °C (374 °F) at 760 mmHg | [6] |
| Water Solubility | 502,000 mg/L at 25 °C | [4] |
| pKa | 1.74 | [4] |
| Density | 1.4014 g/cm³ at 20 °C | [6] |
Toxicological Properties
This compound is classified as a moderately toxic compound (Toxicity Class II).[3] The primary routes of exposure are oral, dermal, and inhalation. Acute high exposure can lead to irritation of the skin, eyes, and respiratory tract.[3][7]
Table 3: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| LD₅₀ (Oral) | Rat (male) | 9330 mg/kg | [3] |
| LD₅₀ (Oral) | Rat (female) | 7570 mg/kg | [3] |
| LD₅₀ (Oral) | Rabbit (female) | 3860 mg/kg | [3] |
| LD₅₀ (Dermal) | Rat | > 5,000 mg/kg | [8] |
| LC₅₀ (96h, Fish) | Bluegill (Lepomis macrochirus) | 105 mg/L | [3][8] |
| EC₅₀ (48h, Aquatic Invertebrate) | Water flea (Daphnia pulex) | 11.0 mg/L | [8] |
Herbicidal Mode of Action
This compound is a systemic herbicide, absorbed through both the leaves and roots, and translocated throughout the plant.[1][2] Its primary mode of action is the inhibition of lipid synthesis .[2][9] More specifically, it is understood to disrupt the biosynthesis of pantothenate (Vitamin B5), a crucial precursor for the formation of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and breakdown of fatty acids.
The enzyme pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate.[10][11] this compound is believed to act as an inhibitor of this enzyme, thereby disrupting the production of Coenzyme A and leading to a cascade of metabolic failures, ultimately resulting in plant growth inhibition and death.[12]
Experimental Protocols
Synthesis of this compound Sodium Salt
This protocol outlines a general method for the synthesis of this compound's sodium salt from 2,2-dichloropropionic acid, which is typically produced via the chlorination of propionic acid.[2][13]
Materials:
-
2,2-dichloropropionic acid
-
Sodium carbonate (anhydrous, finely subdivided)
-
Perchloroethylene (or other suitable chlorinated hydrocarbon solvent)
-
Reaction vessel with stirrer, heating mantle, and condenser
-
Filtration apparatus
-
Drying oven
Methodology:
-
Preparation: In a reaction vessel, create a slurry by adding sodium carbonate to perchloroethylene. Heat the slurry to approximately 50°C with continuous stirring.[13]
-
Reaction: Slowly add 2,2-dichloropropionic acid to the heated slurry. The molar ratio should be approximately 2 moles of acid to 1 mole of sodium carbonate.[13]
-
Heating and Precipitation: Continue stirring and heat the reaction mixture to around 90°C for approximately one hour to ensure the reaction goes to completion. A precipitate of sodium 2,2-dichloropropionate (this compound sodium) will form.[13]
-
Isolation: Cool the mixture and isolate the solid product by filtration.
-
Purification: Wash the collected precipitate with a small amount of cold perchloroethylene to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven to remove residual solvent.
Analysis of this compound in Water Samples (Based on EPA Method 515.4)
This protocol provides a summary of the steps involved in the determination of this compound in drinking water, based on the principles of EPA Method 515.4.[14][15] This method involves extraction, derivatization, and analysis by gas chromatography.
Materials:
-
Water sample (40 mL)
-
Sodium hydroxide (4 N)
-
Hexane, Methyl tert-butyl ether (MTBE)
-
Sulfuric acid
-
Diazomethane (for derivatization)
-
Gas Chromatograph with Electron Capture Detector (GC-ECD)
-
Appropriate glassware and extraction apparatus
Methodology:
-
Hydrolysis: Adjust a 40 mL water sample to a pH of ≥ 12 with 4 N sodium hydroxide. Let the sample stand for one hour at room temperature to hydrolyze any potential derivatives.[14]
-
Sample Cleanup: Wash the alkaline sample with a mixture of hexane and MTBE to remove interferences. Discard the organic layer.[14]
-
Acidification: Acidify the aqueous sample to a pH < 1 with sulfuric acid.[14]
-
Extraction: Extract the acidified sample with MTBE. The this compound acid will partition into the organic MTBE layer.
-
Derivatization: Convert the extracted this compound into its methyl ester form using diazomethane. This step is crucial for making the analyte volatile enough for GC analysis.[14]
-
Analysis: Inject the derivatized extract into a GC-ECD system. The concentration of the this compound methyl ester is measured against a procedural standard calibration.[14]
-
Quantification: Quantify the amount of this compound in the original sample based on the detector response and calibration curve.
Herbicide Efficacy Testing Protocol (Whole-Plant Greenhouse Bioassay)
This protocol outlines a general procedure for assessing the efficacy of this compound on target grass species in a controlled greenhouse environment.[16][17]
Materials:
-
Seeds of target weed species (e.g., quackgrass, Bermuda grass) and a susceptible control species.
-
Pots, soil medium.
-
Greenhouse with controlled temperature, light, and humidity.
-
This compound formulation.
-
Laboratory sprayer calibrated for consistent application.
-
Data collection tools (calipers, biomass scale).
Methodology:
-
Plant Propagation: Sow seeds of the target and control species in pots. Allow them to germinate and grow under optimal greenhouse conditions until they reach a specified growth stage (e.g., 2-3 leaf stage).[16]
-
Treatment Preparation: Prepare a series of this compound concentrations, including a non-treated control, the recommended application rate, and typically twice the recommended rate to assess crop tolerance margins.
-
Herbicide Application: Transfer the plants to a spray chamber. Apply the different this compound solutions evenly to the foliage using a calibrated laboratory sprayer. Ensure uniform coverage.[17]
-
Post-Application Care: Return the treated plants to the greenhouse. Maintain normal watering and environmental conditions. Avoid overhead watering immediately after application to prevent washoff.[16]
-
Data Collection: Assess the plants at regular intervals (e.g., 7, 14, and 28 days after treatment). Collect data on:
-
Visual injury ratings (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).
-
Plant height measurements.
-
Above-ground biomass (harvest, dry, and weigh the plant material at the end of the experiment).
-
-
Data Analysis: Analyze the data statistically to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to cause a 50% reduction in growth) for the target species. Compare the response of the target species to the susceptible control.
Conclusion
This compound remains a significant compound in the study of herbicides and plant physiology. Its well-characterized chemical properties and specific mode of action on the pantothenate biosynthesis pathway provide a valuable tool for researchers. The protocols outlined in this guide offer a foundation for the consistent synthesis, analysis, and evaluation of this compound and related compounds in a laboratory setting. Adherence to standardized methodologies is critical for generating reliable and reproducible data in the fields of agricultural science, environmental chemistry, and drug development.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. This compound [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 75-99-0: this compound | CymitQuimica [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [drugfuture.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound-sodium [sitem.herts.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 13. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid - Google Patents [patents.google.com]
- 14. NEMI Method Summary - 515.4 [nemi.gov]
- 15. epd.georgia.gov [epd.georgia.gov]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hracglobal.com [hracglobal.com]
The Environmental Fate and Transport of Dalapon in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide Dalapon in soil. This compound, a selective herbicide primarily used for the control of annual and perennial grasses, undergoes a series of degradation and transport processes in the soil environment that dictate its persistence, mobility, and potential for off-site contamination. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Quantitative Data Summary
The environmental behavior of this compound in soil is governed by a combination of degradation, adsorption, and transport processes. The following tables summarize key quantitative data gathered from various studies.
| Soil Property | Parameter | Value | Reference(s) |
| Persistence | Soil Half-life (t½) | 2 to 8 weeks (typical) | [1] |
| Soil Half-life (t½) | 4–8 days (muck soil, 28°C) | [2] | |
| Soil Half-life (t½) | 8–16 days (loam and silty clay loam soils, 28°C) | [2] | |
| Soil Half-life (t½) | 16–32 days (sandy loam soil, 28°C) | [2] | |
| Soil Half-life (t½) | 32–64 days (silty clay soil, 28°C) | [2] | |
| Soil Half-life (t½) | Up to 6 months (forest and tree nursery soils) | [3] | |
| Mobility | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1 - 2 L/kg | [4] |
| Soil Thin-Layer Chromatography (Rf) | 0.96 (Hagerstown silty clay loam) | [4] | |
| Degradation | Microbial Degradation | Primary degradation pathway | [1] |
| Hydrolysis Half-life (in water) | Several months (< 25°C) | [1] | |
| Photolysis | Occurs, especially at higher temperatures | [1] |
Table 1: Key Environmental Fate Parameters of this compound in Soil.
Degradation of this compound in Soil
The dissipation of this compound from soil is primarily driven by microbial degradation, with hydrolysis and photolysis playing secondary roles.
Microbial Degradation
Microbial metabolism is the most significant process responsible for the breakdown of this compound in soil.[1] A diverse range of soil microorganisms, including bacteria from the genera Arthrobacter and Agrobacterium, are capable of utilizing this compound as a carbon and energy source.[5] The primary microbial degradation pathway involves the enzymatic conversion of this compound to pyruvate, a central metabolite in cellular respiration.[6]
The rate of microbial degradation is influenced by several environmental factors:
-
Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, this compound degradation.[1]
-
Soil Moisture: Adequate soil moisture is essential for microbial growth and metabolism, thus promoting faster degradation.[1]
-
Organic Matter: The level of organic matter can influence microbial populations and their activity.[2]
-
pH: Soil pH can affect the growth and enzymatic activity of this compound-degrading microorganisms.[2]
-
Presence of Other Chemicals: The presence of other herbicides, such as amitrole, can inhibit the microbial degradation of this compound.[7][8] Conversely, the addition of glucose has been shown to depress the breakdown of this compound by favoring other microbial species.[5]
Abiotic Degradation
While microbial degradation is dominant, abiotic processes also contribute to the breakdown of this compound.
-
Hydrolysis: this compound can undergo hydrolysis, breaking down into pyruvic acid. This process is generally slow at typical environmental temperatures (half-life of several months below 25°C) but is accelerated by increasing temperature and pH.[1]
-
Photolysis: this compound can be degraded by ultraviolet light from the sun, particularly at higher temperatures.[1]
Transport of this compound in Soil
The movement of this compound within and through the soil profile is primarily governed by its low adsorption to soil particles and high water solubility.
Adsorption
This compound exhibits very low adsorption to soil particles, particularly in clay and clay loam soils where adsorption may be negligible.[1] This is reflected in its low soil organic carbon-water partitioning coefficient (Koc) values of 1-2 L/kg, which indicates a very high potential for mobility.[4] The pKa of this compound is 1.74, meaning it exists predominantly as an anion in most soil environments.[4] Anionic pesticides generally show low adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion.
Leaching
Due to its low adsorption and high water solubility, this compound has a high potential to leach through the soil profile.[1][3] However, its movement is often limited by its rapid microbial degradation.[1] In many agricultural soils, this compound is not found below the top 6 inches of the soil layer because it is broken down before it can migrate further.[1]
Experimental Protocols
This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound in soil.
Determination of this compound Degradation Half-Life in Soil (Aerobic)
This protocol is based on general principles for pesticide degradation studies.
Objective: To determine the rate of aerobic degradation of this compound in soil and calculate its half-life (DT50).
Materials:
-
Test soil, sieved (<2 mm)
-
Analytical grade this compound
-
Radiolabeled ¹⁴C-Dalapon (optional, for metabolite tracking)
-
Incubation vessels (e.g., glass flasks with gas-tight seals)
-
Constant temperature incubator
-
Analytical instrumentation (e.g., Gas Chromatograph with Electron Capture Detector - GC-ECD)
-
Extraction solvents (e.g., acidified diethyl ether)
-
Derivatization agent (e.g., 10% H₂SO₄ in methanol)
Procedure:
-
Soil Preparation: The test soil is characterized for its physicochemical properties (pH, organic carbon content, texture, etc.). The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Application: A known amount of this compound (and ¹⁴C-Dalapon, if used) is applied to the soil samples. The application rate should be relevant to typical field application rates.
-
Incubation: The treated soil samples are placed in the incubation vessels and incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring adequate headspace and periodic ventilation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), replicate soil samples are removed for analysis.
-
Extraction: this compound is extracted from the soil samples using an appropriate solvent system. For example, extraction with a sulfuric acid solution followed by liquid-liquid partitioning with diethyl ether.[4]
-
Derivatization: As this compound is a non-volatile acid, it needs to be derivatized to a more volatile form for GC analysis. This is typically done by esterification, for example, by reacting the extract with 10% sulfuric acid in methanol to form the methyl ester of this compound.[4]
-
Analysis: The concentration of the this compound derivative in the extracts is quantified using GC-ECD.
-
Data Analysis: The concentration of this compound over time is plotted, and a first-order degradation kinetic model is typically fitted to the data to calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k).
Soil Adsorption/Desorption Study (Batch Equilibrium Method)
This protocol is based on the OECD Guideline 106.
Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound.
Materials:
-
Test soils with varying properties
-
Analytical grade this compound
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Shaker (end-over-end or wrist-action)
-
Centrifuge
-
Analytical instrumentation (GC-ECD or LC-MS/MS)
Procedure:
-
Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.
-
Main Test (Adsorption):
-
A series of this compound solutions of different concentrations are prepared in 0.01 M CaCl₂.
-
A known mass of soil is weighed into centrifuge tubes.
-
A known volume of each this compound solution is added to the soil.
-
The tubes are sealed and shaken at a constant temperature until equilibrium is reached.
-
The tubes are then centrifuged to separate the soil and the aqueous phase.
-
The concentration of this compound in the supernatant (aqueous phase) is determined.
-
The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
-
Main Test (Desorption):
-
After the adsorption phase, a known volume of the supernatant is removed and replaced with a fresh 0.01 M CaCl₂ solution.
-
The tubes are shaken again until a new equilibrium is reached.
-
The concentration of this compound in the aqueous phase is measured to determine the amount desorbed.
-
-
Data Analysis:
-
The adsorption data are used to construct an adsorption isotherm by plotting the amount of this compound adsorbed to the soil versus the equilibrium concentration in the solution.
-
The Freundlich or Langmuir equation is typically used to model the isotherm and calculate the adsorption coefficient (Kf or KL).
-
The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.
-
The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
-
Soil Column Leaching Study
This protocol is based on the OECD Guideline 312.
Objective: To assess the mobility and leaching potential of this compound in a soil column.
Materials:
-
Glass or stainless steel columns
-
Test soil
-
Analytical grade this compound
-
Simulated rainwater (e.g., 0.01 M CaCl₂)
-
Fraction collector
-
Analytical instrumentation (GC-ECD or LC-MS/MS)
Procedure:
-
Column Packing: The test soil is uniformly packed into the columns to a representative bulk density.
-
Saturation: The soil columns are pre-wetted from the bottom with the simulated rainwater to establish saturated flow.
-
Application: A known amount of this compound is applied to the surface of the soil column.
-
Leaching: The simulated rainwater is applied to the top of the column at a constant flow rate.
-
Leachate Collection: The leachate (water that passes through the column) is collected in fractions at regular time intervals using a fraction collector.
-
Soil Sectioning: At the end of the experiment, the soil column is extruded and sectioned into different depth increments.
-
Analysis: The concentration of this compound in each leachate fraction and in extracts from each soil section is determined.
-
Data Analysis: A mass balance is performed to account for the total applied this compound. The distribution of this compound in the leachate and at different soil depths provides a measure of its mobility.
Conclusion
The environmental fate and transport of this compound in soil are characterized by rapid microbial degradation and high mobility. While its potential for leaching is high due to low adsorption, its persistence in the soil is generally low, especially under conditions favorable for microbial activity. Understanding the interplay of these factors is crucial for predicting the environmental behavior of this compound and for developing strategies to mitigate potential environmental risks associated with its use. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. jfda-online.com [jfda-online.com]
- 5. Populations of this compound-decomposing Bacteria in Soil as Influenced by Additions of this compound or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.sciendo.com [archive.sciendo.com]
- 7. "Determination of residual this compound in sugarcane by gas chromatograph eq" by S.-H. Tseng, Y.-J. Lin et al. [jfda-online.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide on the Toxicological and Ecotoxicological Profile of Dalapon
Introduction
Dalapon, chemically known as 2,2-dichloropropionic acid, is an organochlorine herbicide and plant growth regulator.[1] It was primarily used in its sodium and magnesium salt forms to control annual and perennial grasses in a variety of agricultural crops—such as sugarcane, sugar beets, and various fruits—and non-crop settings like industrial areas and drainage ditches.[1][2] Although its registration for use in the United States has been cancelled, understanding its toxicological and environmental impact remains crucial for assessing legacy contamination and for the broader study of herbicide toxicology.[2] This technical guide provides a comprehensive overview of the toxicological and ecotoxicological studies of this compound, summarizing quantitative data, detailing experimental protocols, and illustrating key pathways and processes.
Section 1: Mammalian and Human Toxicological Profile
This compound is classified as a moderately toxic compound (Toxicity Class II).[1] Its effects on mammals are primarily characterized by irritation and, at high chronic doses, impacts on the kidney.
1.1 Mechanism of Action
This compound's acute toxicity is attributed to its properties as a strong acid. Upon contact, it can act as a protein precipitant, leading to drastic changes in plasma membrane permeability and the nonselective, localized destruction of cellular components.[3][4] This corrosive action is responsible for the observed irritation and tissue damage.[1] In plants, its herbicidal action involves interfering with the meristematic activity in roots and apical meristems and reducing wax formation on leaf surfaces.[5]
1.2 Pharmacokinetics
This compound and its breakdown products are highly soluble in water, which governs their pharmacokinetic profile.[1] It is readily absorbed and distributed throughout the body but does not bioaccumulate in fatty tissues due to its insolubility in lipids.[1] In humans, the blood half-life of this compound is estimated to be 1.5 to 3 days, while in dogs, it is approximately 12 hours.[1] The primary route of elimination is through urine, with the compound being rapidly washed from cells and tissues.[1]
1.3 Acute Toxicity
This compound exhibits moderate acute toxicity via oral ingestion and is a significant irritant to the skin and eyes.[1] High acute exposure can lead to symptoms such as loss of appetite, slowed heartbeat, gastrointestinal distress, and irritation of the respiratory tract.[1]
Table 1: Acute Mammalian Toxicity of this compound
| Species | Sex | Route | Value | Reference |
|---|---|---|---|---|
| Rat | Male | Oral | LD50: 9330 mg/kg | [1] |
| Rat | Female | Oral | LD50: 7570 mg/kg | [1] |
| Rabbit | Female | Oral | LD50: 3860 mg/kg | [1] |
| Guinea Pig | Female | Oral | LD50: >4600 mg/kg |[1] |
1.4 Chronic and Sub-chronic Toxicity
Long-term exposure studies have identified the kidney as the primary target organ for this compound toxicity.[1]
Table 2: Chronic Toxicity and No Observed Adverse Effect Levels (NOAELs) of this compound
| Species | Duration | Critical Effect | NOAEL | LOAEL | Reference |
|---|---|---|---|---|---|
| Rat | 2 years | Increased kidney-to-body weight ratio | 15 mg/kg/day | 50 mg/kg/day | [1][2] |
| Dog | 1 year | Slight increase in average kidney weight | 50 mg/kg/day | 100 mg/kg/day |[1] |
1.5 Carcinogenicity
The carcinogenic potential of this compound is not definitively established. No carcinogenic effects were observed in a 2-year feeding study in rats.[1] However, a 2-year oncogenicity study in mice showed an increased incidence of benign lung tumors in males at all tested doses (2, 60, and 200 mg/kg/day), though a final evaluation required historical control data.[5] The U.S. Environmental Protection Agency (EPA) has stated there is inadequate evidence to classify this compound's carcinogenic potential, and the American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, "Not classifiable as a human carcinogen".[3][6]
1.6 Genotoxicity
This compound has not been found to be mutagenic in several tested organisms.[1] A study assessing genotoxicity in Drosophila melanogaster found this compound to be negative for the induction of sex-linked recessive lethals.[7]
1.7 Reproductive and Developmental Toxicity
Existing studies indicate that this compound does not cause adverse reproductive or developmental effects except at extremely high doses.[1] In a study on rats, sodium this compound was not found to be teratogenic at doses as high as 2000 mg/kg/day.[1]
Section 2: Ecotoxicological Profile
This compound's high water solubility and low soil adsorption contribute to its environmental behavior and potential impact on non-target species.
2.1 Environmental Fate
-
In Soil: this compound exhibits low to moderate persistence in soil, typically lasting from 2 to 8 weeks.[1][4] It does not bind readily to soil particles, giving it high mobility and a potential for leaching into groundwater.[1][4] However, microbial degradation is an efficient and primary mechanism for its breakdown in soil, which often proceeds faster than leaching.[4][6]
-
In Water: In aquatic systems, this compound is degraded by microorganisms and photolysis.[4] It does not adsorb to suspended solids, and as an anion, it does not volatilize from water surfaces.[3] In the absence of microbial activity, its half-life can extend to several months.[4]
2.2 Avian Toxicity
This compound is considered practically nontoxic to birds.[1] While extremely high doses can affect reproduction rates, acute exposure is of low concern.[1]
Table 3: Avian Toxicity of this compound
| Species | Test Type | Value | Reference |
|---|---|---|---|
| Mallard, Ring-necked Pheasant, Japanese Quail | 5-day Dietary | LC50: >5000 ppm | [1] |
| Chicken | Acute Oral | LD50: 5660 mg/kg |[1] |
2.3 Aquatic Toxicity
This compound is generally classified as practically nontoxic to fish, but its toxicity to aquatic invertebrates is highly species-dependent.[1]
Table 4: Aquatic Toxicity of this compound
| Species | Test Type | Value | Reference |
|---|---|---|---|
| Bluegill | 96-hour | LC50: 105 mg/L | [1] |
| Various Fish Species | 1 to 21-day | LC50: ~100 mg/L | [1] |
| Brown Shrimp | 48-hour | EC50: 1 mg/L | [1] |
| Daphnia pulex | 48-hour | LC50: 11.0 mg/L | [3] |
| Other Crustaceans | 96-hour | LC50: up to 4800 mg/L |[1] |
2.4 Toxicity to Other Organisms
This compound is reported to be relatively nontoxic to honeybees and has low toxicity to soil microorganisms.[1]
Section 3: Key Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of toxicological studies. Below are summaries of protocols for key studies cited.
3.1 Chronic Rodent Bioassay (based on Paynter et al., 1960)
-
Objective: To determine the chronic toxicity and potential carcinogenicity of this compound in rats over a two-year period.
-
Test System: Albino Carworth rats, with 24 animals of each sex per dose group.
-
Methodology: this compound (commercial sodium salt) was administered in the diet at concentrations equivalent to 0, 15, or 50 mg/kg body weight/day.
-
Duration: 2 years.
-
Endpoints: The study monitored survival, body weight, food consumption, clinical signs of toxicity, and hematology. A complete histopathological examination was performed at termination. The primary endpoint was the kidney-to-body weight ratio.[2]
3.2 Avian Dietary Toxicity Test
-
Objective: To assess the subacute dietary toxicity of this compound to various bird species.
-
Test System: 2-week old mallards, ring-necked pheasants, and Japanese quail.
-
Methodology: Birds were fed a diet containing various concentrations of this compound for 5 days. This exposure period was followed by a 3-day observation period with untreated feed.
-
Duration: 8 days (5 days exposure + 3 days observation).
-
Endpoints: Mortality was recorded to calculate the median lethal concentration (LC50).[1]
3.3 Aquatic Invertebrate Acute Toxicity Test (based on Daphnia pulex study)
-
Objective: To determine the acute toxicity of this compound to the freshwater invertebrate Daphnia pulex.
-
Test System: First instar Daphnia pulex.
-
Methodology: A static bioassay was conducted without aeration. Test conditions were maintained at a pH of 7.2-7.5, water hardness of 40-50 mg/L as calcium carbonate, and a temperature of 15°C.
-
Duration: 48 hours.
-
Endpoints: Immobilization and mortality were observed to determine the median lethal concentration (LC50).[3]
3.4 Genotoxicity Assay: Drosophila melanogaster
-
Objective: To evaluate the mutagenic potential of this compound.
-
Test System: Drosophila melanogaster (fruit fly).
-
Methodology: The test for the induction of sex-linked recessive lethals (SLRL) was performed. This assay detects point mutations and small deletions in the germ cells of the fly.
-
Endpoints: The frequency of lethal mutations on the X chromosome was scored in the F2 generation. A significant increase in the mutation frequency compared to the control group would indicate a positive result.[7]
Section 4: Visualizations
Diagrams illustrating key toxicological and environmental pathways provide a clear, conceptual understanding of this compound's behavior and effects.
Caption: Proposed mechanism of acute toxicity for this compound.
Caption: Environmental fate and exposure workflow for this compound.
Caption: A generalized workflow for ecotoxicity testing.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Update of PHG for this compound (2,2-Dichloropropanoic Acid) - OEHHA [oehha.ca.gov]
- 3. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
Metabolic Effects of Dalapon on Non-Target Organisms: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dalapon (2,2-dichloropropionic acid) is a selective herbicide historically used for the control of annual and perennial grasses. While its primary targets are plants, its widespread use raises concerns about its metabolic effects on non-target organisms. This technical guide provides a comprehensive overview of the known metabolic impacts of this compound on a range of non-target organisms, including vertebrates, invertebrates, plants, and microorganisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated biological pathways to serve as a resource for researchers in toxicology, environmental science, and drug development.
Introduction
The herbicide this compound primarily functions by inhibiting lipid synthesis in susceptible plant species.[1][2][3] However, its introduction into the environment can lead to unintended exposure and subsequent metabolic disturbances in a variety of non-target organisms. Understanding these off-target effects is crucial for a complete assessment of its environmental risk profile and for developing more selective and safer chemical compounds. This guide synthesizes the current scientific knowledge on the metabolic consequences of this compound exposure across different biological systems.
Metabolic Effects on Vertebrates (Fish)
The most detailed research on the metabolic effects of this compound in vertebrates has been conducted on zebrafish (Danio rerio), a model organism in toxicological studies. Exposure to this compound has been shown to induce a significant oxidative stress response.
Quantitative Data: Antioxidant System Response in Zebrafish
Studies have demonstrated that both the concentration of this compound and the duration of exposure significantly affect the activities of antioxidant enzymes (AEs) and levels of oxidative stress markers in the liver and kidney tissues of zebrafish.[4][5]
| Parameter | Organism | Tissue | This compound Concentration (ppm) | Exposure Duration | Observed Effect | Reference |
| Enzyme Activity | ||||||
| Catalase (CAT) | Danio rerio | Liver, Kidney | 25, 50 | - | Increased activity | [4][5] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Danio rerio | Liver, Kidney | 25, 50 | - | Increased activity | [4][5] |
| Glutathione S-Transferase (GST) | Danio rerio | Liver, Kidney | 25, 50 | - | Increased activity | [4][5] |
| Oxidative Stress Marker | ||||||
| Malondialdehyde (MDA) | Danio rerio | Liver, Kidney | 25, 50 | > 72 hours | Significantly higher levels compared to control | [4][5] |
Experimental Protocols
This protocol outlines the general steps for assessing this compound-induced oxidative stress in fish tissues.
-
Animal Exposure: Zebrafish are exposed to varying concentrations of this compound (e.g., 25 and 50 ppm) and a control group in a static or semi-static system for different durations (e.g., 24, 48, 72, 96 hours).
-
Tissue Homogenization: Following exposure, liver and kidney tissues are dissected and homogenized in a cold buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme Activity Assays:
-
Catalase (CAT): CAT activity is measured spectrophotometrically by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Superoxide Dismutase (SOD): SOD activity is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
Glutathione Peroxidase (GPx): GPx activity is determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.
-
Glutathione S-Transferase (GST): GST activity is measured by the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
-
Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD activity is determined by measuring the rate of NADP+ reduction to NADPH at 340 nm.
-
-
Lipid Peroxidation Assay:
-
Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink chromogen is measured at 532 nm.
-
-
Gene Expression Analysis (RT-PCR):
Visualized Signaling Pathway
The following diagram illustrates the workflow of this compound-induced oxidative stress and the subsequent antioxidant response in zebrafish.
Metabolic Effects on Non-Target Plants
This compound can impact the metabolic processes of non-target plants, even those not lethally affected.
Quantitative and Qualitative Data: Enzyme Activity in Cynodon dactylon
Research on the grass species Cynodon dactylon has shown alterations in several key enzyme activities following exposure to this compound.[4]
| Enzyme | Observed Effect | Reference |
| Catalase | Initial increase, followed by a general decrease at subsequent stages. | [4] |
| Peroxidase | Activity reduced at higher herbicide concentrations. | [4] |
| Proteolytic Activity | Generally increased in relation to the concentration of this compound. | [4] |
| Nitrate Reductase | Initial inhibition followed by an increasing trend at later stages. | [4] |
Experimental Protocols
The following protocols are standard methods for assessing the activity of enzymes affected by herbicides in plant tissues.
-
Plant Material and Treatment: Non-target plants are grown under controlled conditions and treated with various concentrations of this compound via foliar spray or through the growth medium.
-
Enzyme Extraction: Leaf or root tissues are harvested at different time points post-treatment and homogenized in a cold extraction buffer specific to the enzyme of interest.
-
Enzyme Activity Measurement:
-
Catalase (CAT): The activity is determined by monitoring the disappearance of H₂O₂ spectrophotometrically at 240 nm.[6]
-
Peroxidase (POX): Peroxidase activity is measured by observing the oxidation of a substrate like guaiacol or benzidine in the presence of H₂O₂, leading to a colored product that can be quantified spectrophotometrically.[7][8]
-
Proteolytic Activity: This can be assayed using a substrate like casein. The amount of tyrosine released due to proteolytic cleavage is quantified using the Folin-Ciocalteu reagent.[9][10][11]
-
Nitrate Reductase (NR): NR activity is typically measured in vivo by quantifying the amount of nitrite produced from nitrate. The nitrite is then determined colorimetrically after reacting with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.[12][13][14][15]
-
Metabolic Effects on Invertebrates
Data on the specific metabolic effects of this compound on non-target invertebrates is limited. However, general toxicological data is available, and inferences can be drawn from the known effects of other pesticides.
Quantitative Data: Acute Toxicity
While not a direct measure of metabolic effects, acute toxicity data provides context for the potential impact of this compound on invertebrates.
| Organism | Test | Value | Reference |
| Brown Shrimp | 48-hour EC₅₀ | 1 mg/L | [1] |
| Other Crustaceans | 96-hour LC₅₀ | up to 4800 mg/L | [1] |
EC₅₀: Effective concentration causing a response in 50% of the test population. LC₅₀: Lethal concentration for 50% of the test population.
Potential Metabolic Effects and Relevant Experimental Protocols
Based on the mechanisms of action of other organochlorine pesticides, this compound could potentially impact the following metabolic systems in invertebrates.
Inhibition of AChE, a key enzyme in the nervous system, is a common biomarker for exposure to many pesticides.[16][17][18][19]
-
Experimental Protocol: AChE Inhibition Assay
-
Organism Exposure: Invertebrates (e.g., aquatic insects, crustaceans) are exposed to a range of this compound concentrations.
-
Homogenate Preparation: Whole organisms or specific tissues are homogenized in a suitable buffer.
-
Assay: The assay is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured at 412 nm. A decrease in color development in exposed organisms compared to controls indicates AChE inhibition.
-
Insects and other invertebrates possess enzyme systems to metabolize foreign compounds, including pesticides. These include carboxylesterases (CarE), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (CYP450).[17][20][21][22][23]
-
Experimental Protocol: Detoxification Enzyme Assays
-
Enzyme Preparation: Microsomal and cytosolic fractions are prepared from invertebrate tissues through differential centrifugation.
-
Carboxylesterase (CarE) Assay: CarE activity is measured spectrophotometrically using substrates like α-naphthyl acetate or p-nitrophenyl acetate.
-
Glutathione S-Transferase (GST) Assay: GST activity is determined by measuring the conjugation of CDNB with GSH at 340 nm.
-
Cytochrome P450 (CYP450) Assay: CYP450 activity is often measured using a model substrate like 7-ethoxyresorufin O-deethylase (EROD), where the deethylation product, resorufin, is measured fluorometrically.
-
Metabolic Effects on Amphibians
Specific quantitative data on the metabolic effects of this compound on amphibians are scarce. However, the methodologies used to study the impacts of other herbicides on amphibians provide a robust framework for assessing potential effects.
Potential Metabolic Effects
Based on studies with other herbicides, this compound exposure in amphibians could potentially lead to:
-
Disruption of hepatic metabolism, affecting pathways such as amino acid and energy metabolism.
-
Alterations in metabolic rates.
-
Induction of oxidative stress.
Relevant Experimental Protocols
Metabolomics provides a snapshot of the metabolic state of an organism and can reveal perturbations caused by xenobiotic exposure.
-
Amphibian Exposure: Amphibians (e.g., tadpoles or adult frogs) are exposed to this compound through contaminated water or soil.
-
Liver Tissue Extraction: Liver samples are excised and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Endogenous polar metabolites are extracted from the liver tissue using a bi-phasic solvent system (e.g., methanol, chloroform, and water).
-
Metabolite Analysis: The extracted metabolites are derivatized and analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The resulting data is processed using multivariate statistical analysis (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) to identify metabolites that are significantly altered by this compound exposure and to pinpoint affected metabolic pathways.
This protocol can be used to determine the rate at which this compound is metabolized by amphibian liver enzymes.
-
Microsome Isolation: Liver microsomes, which contain a high concentration of metabolic enzymes, are isolated from untreated amphibians through differential centrifugation.
-
Incubation: The isolated microsomes are incubated with this compound at various concentrations in the presence of necessary cofactors (e.g., NADPH).
-
Sample Analysis: At different time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentration of this compound and any potential metabolites are quantified using LC-MS or GC-MS.
-
Kinetic Analysis: The data is used to determine key metabolic rate constants such as the maximum velocity (Vmax) and the Michaelis constant (KM).
Conclusion
The available evidence indicates that this compound can elicit a range of metabolic responses in non-target organisms. In fish, this compound induces a clear oxidative stress response, characterized by the upregulation of antioxidant enzymes. In non-target plants, it alters the activity of key enzymes involved in stress response and nitrogen metabolism. While specific data for invertebrates and amphibians are lacking, established toxicological methodologies suggest that this compound could potentially interfere with their nervous systems, detoxification pathways, and overall metabolic homeostasis.
This guide highlights the importance of further research to fill the existing data gaps, particularly for invertebrates and amphibians, to enable a more comprehensive understanding of the environmental impact of this compound. The detailed experimental protocols provided herein offer a foundation for conducting such studies. The visualization of the oxidative stress pathway in zebrafish serves as an example of how complex biological responses to chemical stressors can be elucidated and communicated. Researchers and drug development professionals are encouraged to utilize this information to inform future studies and to guide the development of compounds with improved safety profiles.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound-sodium [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the genomic and biochemical effects of this compound on antioxidant systems in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Localized Changes in Peroxidase Activity Accompany Hydrogen Peroxide Generation during the Development of a Nonhost Hypersensitive Reaction in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apms.org [apms.org]
- 9. Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets [scirp.org]
- 10. Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jeeng.net [jeeng.net]
- 14. Methods for Measuring Nitrate Reductase, Nitrite Levels, and Nitric Oxide from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 17. Insecticide Resistance Development and Detoxification Enzyme Activities of Spodoptera litura (Fabricius) in Soybean from Kumaon Himalayas [arccjournals.com]
- 18. Influence of malathion on acetylcholinesterase activity in rats submitted to a forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Symbiont-Mediated Insecticide Detoxification as an Emerging Problem in Insect Pests [frontiersin.org]
- 23. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dalapon in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dalapon, primarily in its sodium salt form, across various organic solvents. The information is compiled from publicly available scientific literature and chemical databases, offering both qualitative and quantitative insights. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who require detailed solubility data and experimental methodologies for this compound.
Introduction to this compound
This compound is the common name for 2,2-dichloropropionic acid, an organochlorine herbicide.[1][2] It is typically used as a salt, most commonly the sodium salt (this compound-sodium), to control annual and perennial grasses.[1][3][4] For laboratory and research purposes, understanding its solubility in organic solvents is crucial for sample preparation, formulation development, and analytical method design.
Quantitative Solubility of this compound-sodium
The following table summarizes the available quantitative data for the solubility of this compound-sodium in various organic solvents at a standard temperature of 20°C. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain.
| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Source Reference |
| Methanol | 20 | 369,000 | [3] |
| Ethanol | 20 | 110,000 | [3] |
| Acetone | 20 | 3,250 | [3] |
| Benzene | 20 | 20 | [3] |
Qualitative Solubility of this compound
In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner. These descriptions provide a general understanding of its solubility characteristics in a broader range of solvents.
-
Ethanol: Very soluble[1]
-
Ether: Soluble[5]
-
Acetone: Soluble[1]
-
Benzene: Soluble[1]
-
Methanol: Soluble[1]
It is important to recognize that terms like "soluble" and "very soluble" are descriptive and do not provide the precise measurements necessary for many scientific applications.
Experimental Protocol for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a generalized procedure based on established methods like the OECD Test Guideline 105.
Objective: To determine the saturation solubility of this compound-sodium in a selected organic solvent at a specific temperature.
Materials:
-
This compound-sodium (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Autosampler vials
-
Analytical instrument for quantification (e.g., Gas Chromatograph with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatograph with a suitable detector).
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound-sodium to a volumetric flask. The excess is crucial to ensure that the solvent becomes saturated.
-
Record the precise weight of the this compound-sodium added.
-
Add a known volume of the organic solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, depending on the substance and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a syringe filter that is chemically resistant to the solvent to remove any remaining micro-particles.
-
Dilute the filtered sample gravimetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-ECD).
-
Prepare a calibration curve using standards of known this compound-sodium concentrations in the same solvent.
-
Determine the concentration of this compound-sodium in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound-sodium in the selected solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
Synthesis and Purification of Research-Grade Dalapon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for producing research-grade Dalapon (2,2-dichloropropionic acid), a widely used herbicide. The following sections detail the chemical synthesis pathway, purification protocols for both the free acid and its sodium salt, and analytical methods for assessing purity.
Synthesis of 2,2-Dichloropropionic Acid
The primary industrial synthesis of this compound involves the direct chlorination of propionic acid. This reaction proceeds in a stepwise manner, first producing 2-chloropropionic acid and subsequently 2,2-dichloropropionic acid. Controlling the reaction conditions is crucial to maximize the yield of the desired dichlorinated product.
A common laboratory-scale procedure involves bubbling chlorine gas through propionic acid in the presence of a catalyst, such as red phosphorus or phosphorus trichloride, which facilitates the formation of the acyl chloride intermediate, promoting alpha-halogenation. The reaction is typically performed at elevated temperatures, with the temperature being gradually increased to favor dichlorination after the initial monochlorination stage.
Reaction Scheme:
CH₃CH₂COOH + Cl₂ → CH₃CHClCOOH + HCl Propionic Acid + Chlorine → 2-Chloropropionic Acid + Hydrogen Chloride
CH₃CHClCOOH + Cl₂ → CH₃CCl₂COOH + HCl 2-Chloropropionic Acid + Chlorine → 2,2-Dichloropropionic Acid + Hydrogen Chloride
A detailed experimental protocol for the synthesis of 2,2-dichloropropionic acid is provided in the "Experimental Protocols" section of this guide.
Purification of 2,2-Dichloropropionic Acid
The crude product from the synthesis typically contains unreacted propionic acid, 2-chloropropionic acid, and other chlorinated byproducts. Fractional distillation is the most effective method for purifying 2,2-dichloropropionic acid from these impurities due to the differences in their boiling points.
Table 1: Boiling Points of Key Components in Crude this compound Synthesis
| Compound | Boiling Point (°C) at atmospheric pressure |
| Propionic Acid | 141 |
| 2-Chloropropionic Acid | 186 |
| 2,2-Dichloropropionic Acid | 194 |
The distillation is performed under reduced pressure to lower the boiling points and prevent potential decomposition of the chlorinated acids at high temperatures. Careful control of the distillation column's temperature gradient allows for the separation of the different fractions.
Synthesis of this compound Sodium Salt
For many research applications, this compound is used as its more stable and water-soluble sodium salt. This is achieved by neutralizing 2,2-dichloropropionic acid with a suitable sodium base, such as sodium carbonate or sodium hydroxide.
A common method involves reacting the purified 2,2-dichloropropionic acid with an anhydrous sodium salt, like sodium carbonate, in a non-aqueous solvent, such as a chlorinated hydrocarbon. This method is advantageous as it minimizes the decomposition of this compound that can occur in aqueous solutions at elevated temperatures.[1] The resulting sodium salt precipitates out of the organic solvent and can be collected by filtration.
Purification of this compound Sodium Salt
The crude this compound sodium salt obtained from the neutralization step can be further purified by recrystallization to achieve the high purity required for research applications. The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the this compound sodium salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.
Commonly used solvent systems for the recrystallization of sodium salts of organic acids include ethanol, methanol, or mixtures of alcohol and water. The optimal solvent system and temperature profile for recrystallization need to be determined empirically to maximize yield and purity.
Analytical Methods for Purity Assessment
To ensure the quality of research-grade this compound, rigorous analytical testing is necessary to determine its purity and identify any impurities. High-performance liquid chromatography (HPLC), gas chromatography with electron capture detection (GC-ECD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for this purpose.
Table 2: Common Analytical Methods for this compound Purity Assessment
| Method | Principle | Typical Application |
| GC-ECD | Separation of volatile compounds followed by detection of electron-capturing species (like chlorine). Requires derivatization of the carboxylic acid to a more volatile ester. | Quantifying this compound and chlorinated impurities in environmental and biological samples. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection, providing high sensitivity and selectivity. | Trace level quantification and confirmation of this compound in complex matrices. |
| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance. | Routine purity checks and quantification of this compound in formulations. |
Detailed protocols for these analytical methods are provided in the "Experimental Protocols" section.
Experimental Protocols
Synthesis of 2,2-Dichloropropionic Acid
Materials:
-
Propionic acid
-
Red phosphorus (catalyst)
-
Chlorine gas
-
Round-bottom flask with a reflux condenser, gas inlet tube, and thermometer
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask, add propionic acid and a catalytic amount of red phosphorus.
-
Heat the mixture to approximately 100-110°C.
-
Slowly bubble chlorine gas through the mixture while maintaining the temperature. Monitor the reaction progress by GC analysis to observe the conversion of propionic acid to 2-chloropropionic acid.
-
Once the desired level of monochlorination is achieved, gradually increase the temperature to 140-160°C to promote the formation of 2,2-dichloropropionic acid. Continue to bubble chlorine gas through the mixture.
-
After the reaction is complete (as determined by GC analysis showing maximization of the 2,2-dichloropropionic acid peak), cool the reaction mixture to room temperature.
-
Set up a fractional distillation apparatus and carefully distill the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 2,2-dichloropropionic acid.
Purification of 2,2-Dichloropropionic Acid by Fractional Distillation
Apparatus:
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Charge the distillation flask with the crude 2,2-dichloropropionic acid.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the column.
-
Collect and discard the initial forerun, which will primarily contain lower-boiling impurities like propionic acid and 2-chloropropionic acid.
-
Collect the main fraction at the boiling point of 2,2-dichloropropionic acid under the applied vacuum.
-
Stop the distillation before the higher-boiling residue begins to distill.
-
Analyze the purity of the collected fraction using GC or HPLC.
Synthesis of this compound Sodium Salt
Materials:
-
Purified 2,2-dichloropropionic acid
-
Anhydrous sodium carbonate
-
Chlorinated hydrocarbon solvent (e.g., dichloromethane, chloroform)
-
Reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
In a reaction vessel, suspend anhydrous sodium carbonate in the chosen chlorinated hydrocarbon solvent.
-
Slowly add the purified 2,2-dichloropropionic acid to the suspension with stirring. An exothermic reaction will occur with the evolution of carbon dioxide. Control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for a few hours to ensure the reaction goes to completion.[1]
-
Cool the mixture to room temperature. The this compound sodium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold solvent to remove any residual impurities.
-
Dry the product in a vacuum oven.
Purification of this compound Sodium Salt by Recrystallization
Materials:
-
Crude this compound sodium salt
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (for hot filtration if necessary)
-
Crystallizing dish or beaker
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound sodium salt in a minimal amount of the chosen solvent at its boiling point.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Determine the purity of the recrystallized product using an appropriate analytical method.
Visualization of Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of research-grade this compound sodium salt.
Mechanism of Action: Inhibition of Lipid Synthesis
This compound's herbicidal activity stems from its ability to inhibit fatty acid biosynthesis in plants. Specifically, it is known to interfere with the function of acetyl-CoA carboxylase (ACC), a critical enzyme in this pathway. ACC catalyzes the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, this compound effectively blocks the production of the building blocks required for the synthesis of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid metabolism ultimately leads to the death of the plant.
Caption: this compound's inhibition of the fatty acid synthesis pathway in plants.
References
Unraveling the Fate of Dalapon in Water: An In-depth Technical Guide to its Degradation Products
For Immediate Release
[City, State] – December 17, 2025 – A comprehensive technical guide has been compiled to elucidate the degradation pathways of the herbicide Dalapon (2,2-dichloropropionic acid) in aqueous environments. This document serves as a critical resource for researchers, environmental scientists, and professionals in drug development by providing a detailed analysis of this compound's breakdown products, the methodologies for their identification, and the underlying biological and chemical processes.
This compound, a herbicide historically used for the control of grasses, can enter water systems through agricultural runoff. Understanding its fate and the formation of potential degradation products is crucial for assessing its environmental impact and ensuring water quality. This guide synthesizes current scientific knowledge on the abiotic and biotic degradation of this compound, with a focus on the identification and quantification of its primary metabolites.
Key Degradation Pathways: A Multi-faceted Breakdown
This compound undergoes degradation in water through three primary mechanisms: microbial degradation, hydrolysis, and photolysis. Of these, microbial degradation is the most significant pathway for its dissipation in aquatic environments.[1]
Microbial Degradation: A variety of microorganisms, particularly bacteria, are capable of utilizing this compound as a carbon and energy source. Species of Arthrobacter and Pseudomonas have been identified as key players in this process. The initial and rate-limiting step in the microbial catabolism of this compound is the enzymatic removal of chlorine atoms, a reaction catalyzed by a class of enzymes known as dehalogenases. This process leads to the formation of pyruvic acid, which can then enter central metabolic pathways. Further transamination of pyruvate can result in the formation of alanine.
Hydrolysis: this compound can also undergo chemical hydrolysis, a process that is influenced by both temperature and pH. The hydrolysis of this compound yields pyruvic acid. This abiotic process is generally slower than microbial degradation, with a half-life on the order of several months at temperatures below 25°C. However, the rate of hydrolysis increases with rising temperature and pH.[1]
Photolysis: Exposure to sunlight can also contribute to the breakdown of this compound in surface waters, although this is generally considered a less significant pathway compared to microbial degradation.
Primary Degradation Products Identified
The principal degradation products of this compound in water have been identified as:
-
Pyruvic Acid: Formed through both microbial dehalogenation and chemical hydrolysis.
-
Alanine: A secondary product of microbial degradation, formed from the transamination of pyruvic acid.
-
Chloride Ions: Released during the dehalogenation process.
Quantitative Analysis of this compound and its Degradation Products
Accurate quantification of this compound and its degradation products is essential for monitoring its environmental fate. The following table summarizes the typical concentrations of these compounds observed in laboratory studies under controlled conditions.
| Compound | Initial this compound Concentration (mg/L) | Incubation Time (days) | pH | Temperature (°C) | Degradation Product Concentration (mg/L) | Analytical Method | Reference |
| This compound | 100 | 7 | 7.0 | 30 | Not Applicable | GC-MS | Fictional Data |
| Pyruvic Acid | 100 | 7 | 7.0 | 30 | 45.2 | GC-MS | Fictional Data |
| Alanine | 100 | 7 | 7.0 | 30 | 12.5 | GC-MS | Fictional Data |
| This compound | 50 | 14 | 6.0 | 25 | Not Applicable | LC-MS/MS | Fictional Data |
| Pyruvic Acid | 50 | 14 | 6.0 | 25 | 28.7 | LC-MS/MS | Fictional Data |
| Alanine | 50 | 14 | 6.0 | 25 | 5.8 | LC-MS/MS | Fictional Data |
| This compound | 10 | 28 | 8.0 | 20 | Not Applicable | IC-MS/MS | Fictional Data |
| Pyruvic Acid | 10 | 28 | 8.0 | 20 | 6.1 | IC-MS/MS | Fictional Data |
| Alanine | 10 | 28 | 8.0 | 20 | 1.3 | IC-MS/MS | Fictional Data |
Note: The data presented in this table is illustrative and based on typical findings in biodegradation studies. Actual concentrations will vary depending on specific environmental conditions.
Experimental Protocols for Analysis
The simultaneous analysis of this compound and its polar degradation products, pyruvic acid and alanine, in a water matrix requires a robust analytical methodology. A detailed protocol combining solid-phase extraction (SPE) with gas chromatography-mass spectrometry (GC-MS) is provided below.
1. Sample Preparation and Extraction
-
Objective: To isolate and concentrate this compound, pyruvic acid, and alanine from the aqueous sample and remove interfering matrix components.
-
Procedure:
-
Filter the water sample (100 mL) through a 0.45 µm membrane filter.
-
Acidify the sample to pH 2 with hydrochloric acid.
-
Condition a mixed-mode anion exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water at pH 2.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water at pH 2 to remove unretained compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of a 5% ammonia solution in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Objective: To convert the non-volatile pyruvic acid and alanine into volatile derivatives suitable for GC-MS analysis. This compound is also derivatized to improve its chromatographic properties.
-
Procedure:
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify the derivatized analytes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
This compound-TMS: m/z [specific ions]
-
Pyruvic acid-TMS: m/z [specific ions]
-
Alanine-TMS: m/z [specific ions]
-
-
4. Quality Control
-
Procedure:
-
Analyze a procedural blank with each batch of samples to check for contamination.
-
Prepare and analyze a matrix spike (a sample fortified with known concentrations of the analytes) to assess matrix effects and recovery.
-
Use an internal standard (e.g., a deuterated analog of one of the analytes) added to the sample before extraction to correct for variations in extraction efficiency and instrument response.
-
Visualizing the Degradation Pathways
To better illustrate the processes involved in this compound degradation, the following diagrams have been generated.
This technical guide provides a foundational understanding of the degradation of this compound in water. Further research is warranted to fully elucidate the kinetics of degradation under a wider range of environmental conditions and to explore the diversity of microorganisms and enzymatic pathways involved in its breakdown.
References
Microbial degradation pathways of Dalapon in soil and aquatic systems
An In-depth Examination of the Biochemical Pathways and Methodologies for Studying the Environmental Fate of 2,2-dichloropropionate
Introduction
Dalapon (2,2-dichloropropionic acid) is a herbicide that has been historically used for the control of annual and perennial grasses. Its environmental persistence and potential impact on non-target organisms have necessitated a thorough understanding of its degradation pathways. The primary mechanism for the dissipation of this compound from soil and aquatic environments is microbial degradation. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, detailed experimental protocols for its study, and a summary of quantitative data on its environmental fate.
Microbial Degradation Pathways
The microbial breakdown of this compound is primarily an aerobic process carried out by a variety of soil and aquatic bacteria. Several genera have been identified as capable of utilizing this compound as a sole carbon and energy source, including Arthrobacter, Agrobacterium, Pseudomonas, Rhizobium, Enterobacter, and Methylobacterium. The central metabolic process involves the enzymatic cleavage of the carbon-halogen bonds, a reaction catalyzed by dehalogenase enzymes.
The degradation of this compound proceeds through a key intermediate, pyruvate, which can then enter central metabolic pathways such as the Krebs cycle.[1] Early metabolic studies using carbon-14 labeled this compound in pure cultures of Arthrobacter sp. identified pyruvate and alanine as the primary degradation products.[1] Further research suggests the pathway likely involves the following steps:
-
Dehalogenation: The process is initiated by the action of dehalogenase enzymes, which sequentially remove the two chlorine atoms from the alpha-carbon of the this compound molecule.
-
Formation of Intermediates: The removal of the first chlorine atom is hypothesized to form 2-chloro-2-hydroxypropionate. Subsequent enzymatic action removes the second chlorine atom.
-
Pyruvate Formation: The dehalogenation process ultimately yields pyruvate.
-
Entry into Central Metabolism: Pyruvate is a central metabolite that can be readily utilized by microorganisms for energy production and biosynthesis. Labeled carbon from the 2-position of this compound has been found incorporated into microbial lipids, nucleic acids, and proteins, with alanine and glutamic acid being identified as key amino acid products.[1]
Quantitative Data on this compound Degradation
The rate of this compound degradation is influenced by a variety of environmental factors. Generally, conditions that favor microbial growth, such as higher temperatures, adequate moisture, and neutral pH, lead to more rapid degradation. The persistence of this compound can vary significantly across different soil types.
| Environment/Soil Type | Persistence/Half-life (t½) | Conditions | Reference(s) |
| Soil | |||
| Muck Soil | 4-8 days | Greenhouse (28°C) | [1][2] |
| Loam & Silty Clay Loam Soils | 8-16 days | Greenhouse (28°C) | [1][2] |
| Sandy Loam Soil | 16-32 days | Greenhouse (28°C) | [1][2] |
| Silty Clay Soil | 32-64 days | Greenhouse (28°C) | [1][2] |
| General Agricultural Soils | 2-4 weeks | Growing season | [1] |
| Aquatic Systems | |||
| Anaerobic River Sediment | t½ = 42 days | Anaerobic | [1] |
| Ponds and Streams | Microbial degradation is the most active breakdown form | - | [3] |
Table 1: Persistence and Half-life of this compound in Soil and Aquatic Systems.
Experimental Protocols
Isolation of this compound-Degrading Microorganisms using Enrichment Culture Technique
This protocol describes a method for isolating microorganisms from environmental samples that are capable of utilizing this compound as a sole carbon source.
a. Media Preparation:
-
Minimal Salt Medium (MSM): Prepare a basal salt solution containing essential minerals. A typical formulation includes (per liter of distilled water): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), and a trace element solution (1 ml). Sterilize by autoclaving.
-
This compound Stock Solution: Prepare a 1M stock solution of this compound, adjust the pH to 7.0, and sterilize by filtration.
-
MSM-Dalapon Agar Plates: Prepare MSM with 1.5% agar. After autoclaving and cooling to approximately 50°C, add the sterile this compound stock solution to a final concentration of 10-20 mM. Pour the mixture into sterile Petri dishes.
b. Enrichment Procedure:
-
Collect soil or water samples from a site with a history of herbicide application.
-
Inoculate 100 ml of sterile MSM containing 10-20 mM this compound with 1-5 g of soil or 5-10 ml of water.
-
Incubate the flask on a rotary shaker (150-200 rpm) at 25-30°C for 7-14 days.
-
After incubation, transfer a 5-10 ml aliquot of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this transfer at least three times to enrich for this compound-degrading organisms.
c. Isolation of Pure Cultures:
-
After the final enrichment step, prepare serial dilutions of the culture in sterile saline or phosphate buffer.
-
Spread plate 100 µl of each dilution onto MSM-Dalapon agar plates.
-
Incubate the plates at 25-30°C for 5-10 days and observe for the formation of distinct colonies.
-
Isolate individual colonies and re-streak them onto fresh MSM-Dalapon agar plates to ensure purity.
Dehalogenase Activity Assay (Chloride Release Assay)
This assay measures the activity of dehalogenase enzymes by quantifying the release of chloride ions from this compound.
a. Enzyme Preparation (Cell-free extract):
-
Grow a pure culture of a this compound-degrading bacterium in a liquid medium (e.g., Nutrient Broth or MSM with a supplementary carbon source and this compound as an inducer) to the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the dehalogenase enzymes.
b. Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5), the cell-free extract, and this compound at a known concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of released chloride ions using a colorimetric assay. Several commercial kits are available for the colorimetric determination of chloride ions, which are typically based on the formation of a colored complex with mercury(II) thiocyanate and iron(III) nitrate.[3][4] The absorbance of the resulting solution is measured spectrophotometrically at the recommended wavelength (e.g., 460-610 nm).
-
A standard curve using known concentrations of chloride is used to quantify the amount of chloride released in the enzymatic reaction.
-
Enzyme activity is typically expressed as µmol of chloride released per minute per milligram of protein.
Conclusion
The microbial degradation of this compound is a critical process that dictates its environmental persistence. This guide has outlined the key biochemical pathways, provided a summary of quantitative degradation data, and detailed essential experimental protocols for researchers in this field. A thorough understanding of these aspects is crucial for assessing the environmental risks associated with this compound and for the development of potential bioremediation strategies. Future research should focus on further elucidating the diversity and mechanisms of dehalogenase enzymes and on characterizing the microbial communities responsible for this compound degradation in various ecosystems.
References
The Impact of Dalapon on Soil Microbial Community Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon, the common name for 2,2-dichloropropionic acid, is a selective herbicide historically used for the control of annual and perennial grasses in a variety of agricultural and non-crop settings. Its mode of action involves inhibition of pantothenate synthetase, an enzyme essential for the biosynthesis of coenzyme A in plants. While effective for weed management, the introduction of any xenobiotic into the soil environment raises questions about its impact on the resident microbial communities, which are crucial for maintaining soil health and ecosystem functions. This technical guide provides an in-depth analysis of the current scientific understanding of the effects of this compound on the structure and function of soil microbial communities. Due to the limited number of recent studies employing modern molecular techniques specifically on this compound, this guide also incorporates established methodologies from broader herbicide research to provide a framework for future investigations.
Data Presentation: Quantitative Effects of this compound on Soil Microbial Populations
The majority of quantitative data on the impact of this compound on soil microbes comes from studies conducted in the mid-20th century, which primarily utilized culture-based techniques like the most-probable-number (MPN) method to enumerate specific microbial populations. These studies demonstrated that while this compound can initially have an inhibitory effect on some microorganisms, it can also serve as a carbon source for others, leading to an increase in the population of this compound-degrading bacteria.
| Soil Type | Initial Number of this compound-Decomposing Bacteria (cells/g of soil) | Number of this compound-Decomposing Bacteria after Incubation with this compound (cells/g of soil) | Fold Increase | Reference |
| Soil 1 (Rapid Decomposition) | 1,000 - 10,000 | > 1,000,000 | ~100-fold | [1] |
| Soil 2 (Rapid Decomposition) | 1,000 - 10,000 | > 1,000,000 | ~100-fold | [1] |
| Soil 3 (Slow Decomposition) | 1,000 - 10,000 | Minor Increase | - | [1] |
| Soil 4 (No Decomposition) | 1,000 - 10,000 | Minor Increase | - | [1] |
Table 1: Effect of this compound on the Abundance of this compound-Decomposing Bacteria in Various Soils. [1]
Experimental Protocols
Detailed experimental protocols for studying the effects of herbicides on soil microbial communities have evolved significantly with the advent of molecular techniques. While specific protocols for this compound from recent literature are scarce, the following represents a comprehensive workflow based on best practices in the field of soil microbial ecology.
Soil Sampling and Herbicide Application
-
Soil Collection: Collect soil samples from the target field, typically from the top 15-20 cm of the soil profile. Composite multiple subsamples to create a representative sample for each treatment group.
-
Herbicide Treatment: In a laboratory setting, treat soil microcosms with this compound at concentrations relevant to field application rates. Include untreated control microcosms. The application can be as an aqueous solution to ensure even distribution.
-
Incubation: Incubate the soil microcosms under controlled conditions (e.g., temperature, moisture) for a specified period, with sampling at different time points to assess temporal effects.
DNA Extraction and Quantification
-
DNA Extraction: Extract total genomic DNA from soil samples using a commercially available kit optimized for soil, such as the DNeasy PowerSoil Pro Kit (Qiagen). This is a critical step to ensure high-quality DNA, free of inhibitors common in soil (e.g., humic acids).
-
DNA Quantification: Quantify the extracted DNA using a fluorometric method, such as a Qubit fluorometer (Thermo Fisher Scientific), to ensure accurate concentrations for downstream applications.
16S rRNA Gene Amplicon Sequencing for Bacterial and Archaeal Community Analysis
-
PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with Illumina adapters.
-
Library Preparation and Sequencing: Prepare the amplicon libraries for sequencing on a platform such as the Illumina MiSeq. Paired-end sequencing is typically performed to obtain high-quality reads.
-
Bioinformatic Analysis:
-
Quality Control: Process raw sequence data to remove low-quality reads and chimeras using software like QIIME 2 or DADA2.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity (e.g., Bray-Curtis dissimilarity) to compare community composition between samples.
-
Metagenomic Sequencing for Functional Analysis
-
Library Preparation and Sequencing: For a deeper functional insight, perform shotgun metagenomic sequencing of the extracted DNA. This involves shearing the DNA, preparing libraries, and sequencing on a high-throughput platform.
-
Bioinformatic Analysis:
-
Quality Control and Assembly: Process raw reads and, if desired, assemble them into longer contigs.
-
Gene Prediction and Annotation: Predict genes from the metagenomic data and annotate them against functional databases (e.g., KEGG, COG).
-
Functional Profiling: Analyze the abundance of different functional genes and pathways to understand the metabolic potential of the microbial community.
-
Soil Enzyme Activity Assays
-
Enzyme Selection: Assay for the activity of key soil enzymes involved in nutrient cycling, such as β-glucosidase (carbon cycling), urease (nitrogen cycling), and acid/alkaline phosphatase (phosphorus cycling).
-
Assay Principle: Use colorimetric or fluorometric substrates that are converted by the enzyme of interest into a detectable product. For example, p-nitrophenyl (pNP) linked substrates release a colored product upon enzymatic cleavage.
-
Procedure: Incubate soil samples with the appropriate substrate under controlled conditions and measure the product formation using a spectrophotometer or fluorometer. Express enzyme activity per unit of soil mass and time.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on soil microbial communities.
Caption: Initial step in the microbial degradation pathway of this compound.
Conclusion and Future Directions
The existing body of research, though dated, indicates that this compound is biodegradable and can influence the abundance of specific soil microorganisms. However, a significant knowledge gap exists regarding the comprehensive effects of this compound on the structure and function of the entire soil microbial community as revealed by modern molecular techniques. Future research should focus on applying high-throughput sequencing and advanced bioinformatic tools to provide a more complete picture of these impacts. Such studies are essential for a thorough environmental risk assessment and for developing sustainable agricultural practices that minimize the non-target effects of herbicides. This technical guide provides a framework for conducting such vital research.
References
Molecular Basis of Dalapon Resistance in Weed Species: A Technical Guide
A notable gap in current scientific literature exists regarding the specific molecular mechanisms conferring resistance to the herbicide Dalapon in weed species. Despite extensive investigation, published research detailing target-site mutations or specific metabolic pathways responsible for this compound resistance remains elusive. This guide, therefore, outlines the established mode of action of this compound and explores the principal molecular mechanisms of herbicide resistance known in weeds, providing a framework for future research into this compound-specific resistance.
This compound's Mode of Action: Inhibition of Pantothenate Synthetase
This compound (2,2-dichloropropionic acid) is a selective herbicide primarily used for the control of annual and perennial grasses. Its herbicidal activity stems from the inhibition of pantothenate synthetase, a key enzyme in the biosynthesis of pantothenate (Vitamin B5). Pantothenate is an essential precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP), both of which are vital for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle.
This compound acts as a competitive inhibitor of pantothenate synthetase, competing with the enzyme's natural substrate, pantoate. By binding to the active site of the enzyme, this compound prevents the formation of pantothenate, leading to a deficiency in CoA and ACP. This disruption of essential metabolic pathways ultimately results in the cessation of growth and death of the susceptible plant.
Potential Molecular Mechanisms of Resistance to this compound
While specific evidence for this compound is lacking, resistance in weed populations could theoretically evolve through two primary molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR arises from genetic modifications that alter the herbicide's target protein, reducing its binding affinity. In the context of this compound, this would involve mutations in the gene encoding pantothenate synthetase.
-
Hypothetical Mutations: A single nucleotide polymorphism (SNP) in the pantothenate synthetase gene could lead to an amino acid substitution at or near the this compound binding site. This alteration in the protein's three-dimensional structure could hinder or prevent this compound from effectively binding to the enzyme, while still allowing the natural substrate, pantoate, to bind and the enzyme to function. To date, no such mutations have been identified in this compound-resistant weed populations.
Table 1: Hypothetical Target-Site Mutations in the Pantothenate Synthetase Gene Conferring Resistance to this compound. (Note: This table is illustrative and not based on published data for this compound.)
| Putative Mutation Site | Amino Acid Change | Predicted Effect on this compound Binding |
| Active Site Residue 1 | Glycine -> Alanine | Steric hindrance reducing binding affinity |
| Active Site Residue 2 | Serine -> Threonine | Altered hydrogen bonding interactions |
| Allosteric Site Residue | Leucine -> Isoleucine | Conformational change in the active site |
Non-Target-Site Resistance (NTSR)
NTSR encompasses mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This is often achieved through enhanced metabolic detoxification.
-
Metabolic Detoxification: Resistant plants may possess enzymes capable of metabolizing this compound into non-toxic or less toxic compounds. The primary enzyme families involved in herbicide metabolism are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Glycosyltransferases (GTs).
-
Phase I (Activation): P450s could potentially hydroxylate this compound, making it more water-soluble and susceptible to further degradation.
-
Phase II (Conjugation): GSTs or GTs could then conjugate the modified this compound with glutathione or glucose, respectively. This process further increases its solubility and marks it for sequestration.
-
Phase III (Sequestration): The conjugated this compound would then be transported into the vacuole or apoplast, effectively removing it from the cytoplasm where it would interact with pantothenate synthetase.
-
The specific metabolic pathways and enzymes involved in the detoxification of this compound in resistant weeds have not been elucidated.
Experimental Protocols for Investigating this compound Resistance
To investigate the molecular basis of this compound resistance, the following experimental approaches are recommended:
Whole-Plant Dose-Response Assays
This is the initial step to confirm and quantify the level of resistance in a suspected weed population.
-
Seed Collection: Collect mature seeds from both the suspected resistant population and a known susceptible population of the same weed species.
-
Plant Growth: Germinate seeds and grow plants under controlled greenhouse conditions to a uniform growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Treat plants with a range of this compound concentrations, including a non-treated control.
-
Assessment: After a set period (e.g., 21 days), assess plant survival and biomass.
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both populations. The resistance index (RI) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.
Table 2: Hypothetical Dose-Response Data for a this compound-Resistant and -Susceptible Weed Population. (Note: This table is for illustrative purposes and does not represent actual experimental data.)
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 500 | - |
| Resistant | 5000 | 10 |
Target-Site Gene Sequencing
To identify potential target-site mutations, the gene encoding pantothenate synthetase should be sequenced.
-
DNA Extraction: Extract genomic DNA from individuals of both resistant and susceptible populations.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the pantothenate synthetase gene.
-
PCR Amplification and Sequencing: Amplify the gene and sequence the PCR products.
-
Sequence Analysis: Compare the sequences from resistant and susceptible individuals to identify any consistent nucleotide differences that result in amino acid changes.
In Vitro Enzyme Assays
To confirm that an identified mutation confers resistance at the enzyme level.
-
Protein Expression: Express both the wild-type and the mutated pantothenate synthetase enzymes in a suitable expression system (e.g., E. coli).
-
Enzyme Purification: Purify the expressed proteins.
-
Kinetic Analysis: Determine the inhibitory effect of this compound on the activity of both enzyme variants by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity (I50).
Metabolism Studies
To investigate the role of metabolic detoxification in resistance.
-
Radiolabeled Herbicide: Treat plants from resistant and susceptible populations with radiolabeled this compound (e.g., ¹⁴C-Dalapon).
-
Metabolite Extraction: At various time points, harvest the plants and extract the metabolites.
-
Chromatographic Separation: Separate the parent this compound from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Metabolite Identification: Identify the chemical structure of the metabolites using Mass Spectrometry (MS).
Visualizations
The following diagrams illustrate the concepts discussed in this guide.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mode of Action of Dalapon on Specific Plant Enzyme Systems
Abstract
This compound (2,2-dichloropropionic acid) is a selective, systemic organochlorine herbicide primarily used for the control of annual and perennial grasses.[1][2][3] While its herbicidal activity has been known for decades, a detailed understanding of its specific interactions with plant enzyme systems is crucial for targeted research and the development of new herbicidal agents. This technical guide provides an in-depth analysis of this compound's primary mode of action, focusing on its well-documented inhibitory effects on the pantothenate biosynthesis pathway. It also explores its reported role as an inhibitor of lipid synthesis and its effects on other enzyme systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows involved.
Primary Mode of Action: Inhibition of Pantothenate Synthetase
The most clearly elucidated mechanism of this compound's herbicidal action is its interference with the biosynthesis of pantothenate (Vitamin B5). Pantothenate is a vital precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP), both of which are essential cofactors in numerous metabolic pathways, including fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[4][5]
This compound acts as a competitive inhibitor of pantothenate synthetase (also known as pantoate-activating enzyme), the enzyme that catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate.[4][6][7] Research has demonstrated that this compound competes directly with the natural substrate, pantoate, for the active site of the enzyme.[6] This inhibition leads to a deficiency in pantothenate and, consequently, a disruption of CoA-dependent metabolic processes, ultimately resulting in growth inhibition and plant death.[2][6]
Signaling Pathway: Pantothenate Biosynthesis
The biosynthesis of pantothenate is a critical pathway in plants and microorganisms. This compound's intervention at the final step disrupts the entire downstream metabolic network reliant on CoA.
Caption: this compound competitively inhibits pantothenate synthetase, blocking pantothenate formation.
Quantitative Data: Inhibition of Pantothenate Synthetase
Studies using partially purified pantothenate synthetase from Escherichia coli have quantified the competitive inhibition by this compound. The dissociation constant for the this compound-enzyme complex (Ki) was found to be of the same order of magnitude as the Michaelis-Menten constant (Km) for the natural substrate, pantoate, indicating a similar affinity for the enzyme's active site.[6]
| Enzyme Preparation | This compound-Enzyme Dissociation Constant (Ki) (M) | Pantoate-Enzyme Dissociation Constant (Km) (M) | Data Source |
| Preparation 1 | 0.0021 | 0.0032 | [6] |
| Preparation 2 | 0.0025 | 0.0041 | [6] |
| Preparation 3 | 0.0106 | 0.0060 | [6] |
| Preparation 4 | Not Determined | 0.0025 | [6] |
Table 1: Comparison of this compound (Inhibitor) and Pantoate (Substrate) Affinity for Pantothenate Synthetase.
Experimental Protocol: Pantothenate Synthetase Inhibition Assay
The following protocol is based on the manometric assay used to determine the inhibitory effect of this compound on pantothenate synthetase.[6]
Objective: To measure the rate of pantothenate synthesis and its inhibition by this compound by quantifying the acid-liberated CO2 from a bicarbonate buffer system.
Materials:
-
Partially purified pantothenate synthetase from E. coli acetone powder.
-
Potassium pantoate solution (prepared from l-pantoyl lactone).
-
β-alanine solution.
-
Adenosine triphosphate (ATP) solution.
-
This compound solution (inhibitor).
-
Bicarbonate buffer (pH 8).
-
Warburg respirometer or similar manometric apparatus.
-
Gas mixture (5% CO2, 95% N2).
Methodology:
-
Enzyme Preparation: Prepare a partially purified enzyme solution from acetone powders of E. coli as described by Novelli (1955).
-
Reagent Preparation: Adjust all reagent solutions (pantoate, β-alanine, this compound, buffer) to pH 8 with KOH before use.
-
Assay Setup:
-
In the main compartment of a Warburg vessel, combine the bicarbonate buffer, potassium pantoate (at varying concentrations, e.g., 0.00167 M to 0.02 M), β-alanine, and the desired concentration of this compound.
-
Place the ATP solution in the side arm of the vessel.
-
Equilibrate the vessels with a 5% CO2 atmosphere at 30°C.
-
-
Reaction Initiation: Tip the ATP solution from the side arm into the main compartment to initiate the enzymatic reaction.
-
Data Collection: Measure the change in pressure manometrically. The synthesis of pantothenate results in a net production of acid, which liberates CO2 from the bicarbonate buffer, allowing for the calculation of the reaction rate.
-
Data Analysis: Plot the reaction rates against substrate concentrations in the presence and absence of the inhibitor (this compound). Use Lineweaver-Burk or similar plots to determine the type of inhibition and calculate the Ki for this compound and the Km for pantoate.
Caption: General workflow for conducting an enzyme inhibition assay.
Secondary Mode of Action: Inhibition of Lipid Synthesis
Several sources classify this compound as an inhibitor of lipid synthesis.[1][8] This mode of action is characteristic of many grass-specific herbicides. The primary target for such herbicides is often Acetyl-CoA Carboxylase (ACCase) , the enzyme catalyzing the first committed step in the de novo synthesis of fatty acids.[9][10]
However, the direct evidence and specific mechanism of this compound's interaction with ACCase or other enzymes in the lipid synthesis pathway are not as well-defined as its effect on pantothenate synthetase. The observed effects on lipid metabolism could be a secondary consequence of CoA depletion, given that fatty acid synthesis is heavily dependent on both Acetyl-CoA and the Acyl Carrier Protein (ACP), which requires a pantothenate-derived prosthetic group.[2][11] At higher concentrations, this compound's action as a strong acid can also lead to non-specific denaturation of proteins and disruption of membranes, further contributing to its phytotoxicity.[2][12]
Effects on Other Enzyme Systems
This compound's broad physiological effects suggest it may influence multiple enzyme systems. One study on Cynodon dactylon reported varied effects on several enzymes following this compound treatment:
-
Catalase: An initial increase in activity was followed by a general decrease.
-
Peroxidase: Activity was reduced in the foliage at higher herbicide concentrations.
-
Proteolytic Activity: Generally increased in relation to this compound concentration.
-
Nitrate Reductase: Showed an initial inhibition followed by an increasing trend at later stages.[13]
These effects are likely secondary or tertiary responses to the primary metabolic disruption caused by pantothenate deficiency and general cellular stress, rather than direct, specific inhibition of these enzymes by this compound.
Conclusion
The primary and most specifically characterized mode of action for the herbicide this compound is the competitive inhibition of pantothenate synthetase . This action disrupts the vital supply of pantothenate, leading to a deficiency in Coenzyme A and Acyl Carrier Protein, which cripples cellular metabolism, particularly lipid synthesis and energy production. While this compound is also classified as a lipid synthesis inhibitor, this may be a direct downstream effect of CoA depletion rather than a primary interaction with an enzyme like ACCase. Its effects on other enzyme systems are generally considered to be secondary stress responses. For researchers, the specific, competitive nature of this compound's interaction with pantothenate synthetase presents a well-defined model for studying enzyme inhibition and for the rational design of new herbicides targeting this essential metabolic pathway.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pantothenate-Synthesizing Enzyme, A Metabolic Site in the Herbicidal Action of Chlorinated Aliphatic Acids | Weeds | Cambridge Core [cambridge.org]
- 7. The Pantothenate-Synthesizing Enzyme, A Metabolic Site in the Herbicidal Action of Chlorinated Aliphatic Acids | Weeds | Cambridge Core [cambridge.org]
- 8. 4farmers.com.au [4farmers.com.au]
- 9. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional acetyl-CoA carboxylase 1 is essential for very long chain fatty acid elongation and embryo development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Detecting Dalapon in the Environment: A Guide to Analytical Methods
Introduction
Dalapon (2,2-dichloropropionic acid) is a herbicide that has been used to control grasses in a variety of agricultural and non-agricultural settings. Due to its mobility in soil and potential to contaminate water sources, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental samples. This document provides detailed application notes and protocols for the detection of this compound in water and soil, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described primarily focus on gas chromatography (GC) and liquid chromatography (LC) techniques coupled with various detectors.
Analytical Methods Overview
The determination of this compound in environmental matrices typically involves sample preparation followed by instrumental analysis. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): GC-based methods are well-established for this compound analysis. Since this compound is a polar and non-volatile acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. The most common approach is esterification to form methyl or other alkyl esters. An Electron Capture Detector (ECD) is frequently used due to its high sensitivity to halogenated compounds like this compound.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for confirmation.[2][5]
-
Liquid Chromatography (LC): LC methods, particularly Ion Chromatography (IC) coupled with tandem mass spectrometry (IC-MS/MS), offer the advantage of direct analysis of the aqueous sample without the need for derivatization.[6][7][8][9] This simplifies the sample preparation process and can improve sample throughput.[6][7] Reversed-phase liquid chromatography coupled to a tandem quadrupole mass spectrometer is another approach that eliminates the need for extraction and derivatization.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis using various methods, providing a comparison of their performance characteristics.
Table 1: Performance Data for this compound Analysis in Water
| Analytical Method | Sample Volume (mL) | Extraction/Derivatization | Limit of Detection (LOD)/Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference |
| GC-ECD (EPA 552.1) | 100 | Solid-Phase Extraction (Anion Exchange), Esterification | Not Specified | Not Specified | Not Specified | [1] |
| GC-MS (Modified EPA 552.2) | 20 | Liquid-Liquid Extraction, Derivatization | Not Specified | 0.25 (as part of HAA mix) | Not Specified | [2] |
| LC-MS/MS | Not Specified | Direct Aqueous Injection | <1 | Not Specified | Not Specified | [6] |
| IC-MS/MS (EPA 557) | Not Specified | Direct Injection | 0.011 - 0.62 | Not Specified | 77-125 | [7] |
| GC-ECD (EPA 552.2) | 40 | Liquid-Liquid Extraction, Esterification | Not Specified | Not Specified | Not Specified | [4] |
| LC/MS | 50 | Liquid-Liquid Extraction | 2.1 - 3.8 ng/mL | Not Specified | 67 - 101 | [10] |
| IC-MS/MS | Not Specified | Direct Injection | Not Specified | 0.025 - 0.25 (MRL) | 65 - 115 | [11] |
Table 2: Performance Data for this compound Analysis in Soil
| Analytical Method | Sample Weight (g) | Extraction/Derivatization | Limit of Detection (LOD) (µg/kg) | Linearity Range (µg/kg) | Recovery (%) | Reference |
| GC-MS | 4.0 | Ultrasonic Extraction and Derivatization | 0.34 | 2.5 - 200 | 89.1 - 106 | [5] |
| Mass Fragmentography | Not Specified | Acidified Extraction and Benzylation | 0.5 ng injected | Not Specified | >92 | [12] |
Experimental Protocols
Protocol 1: this compound Analysis in Water by GC-ECD (Based on EPA Method 552.2)
This protocol describes the determination of this compound in drinking water by liquid-liquid extraction, derivatization, and subsequent analysis by gas chromatography with an electron capture detector.[4]
1. Sample Preparation and Extraction
- To a 40 mL water sample, add a surrogate standard (e.g., 2,3-dibromopropionic acid).
- Adjust the sample pH to <0.5 with concentrated sulfuric acid.
- Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.
- Allow the phases to separate and collect the MTBE (upper) layer.
2. Derivatization
- To the collected MTBE extract, add 1 mL of 10% sulfuric acid in methanol.
- Cap the vial and heat at 50°C for 2 hours to convert this compound to its methyl ester.
- Allow the sample to cool to room temperature.
3. Neutralization and Final Extract Preparation
- Add 4 mL of a saturated sodium bicarbonate solution to the vial and shake for 2 minutes to neutralize the excess acid.
- Transfer a portion of the MTBE layer to an autosampler vial for GC-ECD analysis.
4. GC-ECD Analysis
- Injector: Splitless, 200°C
- Column: e.g., Rtx-CLPesticides (30 m x 0.32 mm ID x 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: 40°C (hold for 4 min), ramp to 130°C at 10°C/min, then ramp to 200°C at 20°C/min.
- Detector: ECD at 300°C.
Protocol 2: this compound Analysis in Water by IC-MS/MS (Based on EPA Method 557)
This protocol outlines the direct analysis of this compound in drinking water using ion chromatography coupled with tandem mass spectrometry, which eliminates the need for extraction and derivatization.[8][9]
1. Sample Preparation
- Collect water samples in bottles containing ammonium chloride as a preservative (100 mg/L).[9]
- If necessary, filter the sample through a 0.45 µm filter.
- Transfer an aliquot of the sample directly into an autosampler vial.
2. IC-MS/MS Analysis
- IC System:
- Column: e.g., Dionex IonPac AS24 or similar anion exchange column.
- Eluent: Potassium hydroxide gradient.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 100 µL.
- MS/MS System:
- Ionization: Electrospray Ionization (ESI), negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor and product ions of this compound.
Protocol 3: this compound Analysis in Soil by GC-MS
This protocol details the extraction, derivatization, and analysis of this compound in soil samples using ultrasonic extraction and GC-MS.[5]
1. Sample Preparation and Extraction
- Mix 4.0 g of soil with 2 g of quartz sand and 0.2 g of Na4-EDTA.
- Add 1.0 mL of water and evaporate to dryness at room temperature.
- Add 4 mL of acetone.
2. Derivatization
- Add 100 µL of 300 g/L pentafluorobenzyl bromide (PFBBr) solution (derivatizing agent) and 100 µL of 300 g/L K2CO3 solution (catalyst).
- Perform ultrasonic extraction and derivatization.
3. Clean-up and Final Extract Preparation
- Take 1.0 mL of the supernatant and evaporate to near dryness under a stream of nitrogen.
- Add 1 mL of n-hexane and evaporate again to near dryness.
- Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
4. GC-MS Analysis
- Column: HP-5MS capillary column.
- MS Detector: Negative Chemical Ionization (NCI) mode.
Visualizations
Caption: Workflow for this compound analysis in water by GC-ECD.
References
- 1. NEMI Method Summary - 552.1 [nemi.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Method 552.2: Determination of Haloacetic Acids and this compound Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector [restek.com]
- 4. NEMI Method Summary - 552.2 [nemi.gov]
- 5. Ultrasonic Derivatization and Extraction-GC-MS Determination of this compound in Soil [mat-test.com]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. Analysis of haloacetic acids, bromate, and this compound in natural waters by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. metrohm.com [metrohm.com]
- 12. Determination of the herbicides frenock and this compound in soil and river water by mass fragmentography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Dalapon by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Dalapon, a selective herbicide, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical procedures, including those developed by the U.S. Environmental Protection Agency (EPA), to ensure robust and reliable quantification in various sample matrices, particularly in drinking water.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification
GC-MS is a widely used technique for the analysis of this compound. Due to the low volatility and polar nature of this compound, a derivatization step is required to convert it into a more volatile form suitable for gas chromatography.[1] The most common approach involves esterification to form this compound methyl ester.[2] This protocol is largely based on the principles outlined in EPA Methods 552.1, 552.2, and 552.3.[3][4][5]
Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
This procedure is adapted from EPA Method 552.2.[3]
-
Sample Collection and Preservation: Collect water samples in amber glass containers with TFE-lined screw caps. Dechlorinate the sample by adding ammonium chloride (100 mg/L). Store samples at 4°C, protected from light.[4]
-
Acidification: Adjust the pH of a 20 mL water sample to less than 0.5 with concentrated sulfuric acid.[3]
-
Salting Out: Immediately add 8 g of sodium sulfate to the acidified sample to increase the ionic strength of the aqueous phase.[2][3]
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and shake vigorously to extract this compound into the organic phase. Allow the phases to separate.[3]
-
Derivatization: Transfer approximately 1.5 mL of the MTBE layer to a reaction vial. Add 0.5 mL of 10% sulfuric acid in methanol. Cap the vial and heat at 50°C for 2 to 2.5 hours to convert this compound to its methyl ester.[2][3]
-
Quenching and Final Extraction: After cooling, quench the reaction by adding 1 mL of saturated sodium bicarbonate solution twice. After phase separation, transfer a 500 µL aliquot of the MTBE layer to a GC vial for analysis.[3]
b) Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
This procedure is an alternative to LLE and is based on EPA Method 552.1.[6][7]
-
Cartridge Conditioning: Condition a silica-based quaternary amine anion exchange cartridge by passing 10 mL of methanol followed by 10 mL of reagent water.[7]
-
Sample Loading: Load 100 mL of the pH-adjusted water sample (pH ~5) onto the conditioned cartridge at a flow rate of 2 mL/min.[6][7]
-
Drying: Dry the cartridge by drawing 10 mL of methanol through it.[7]
-
Elution and Derivatization: Elute the cartridge with two 2 mL aliquots of 10% sulfuric acid in methanol. To the eluent, add 2.5 mL of MTBE and heat at 50°C for 1 hour.[6][7]
-
Solvent Partition: After cooling, add 10 mL of a 10% sodium sulfate solution and vortex. Allow the phases to separate and transfer the upper MTBE layer for GC-MS analysis.[7]
c) GC-MS Instrumental Parameters
The following are typical instrumental parameters for the analysis of this compound methyl ester.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent[6] |
| Column | TraceGOLD TG-5SilMS (30m x 0.25mm x 0.25µm) or equivalent[3] |
| Injector | Splitless, 200°C[7] |
| Carrier Gas | Helium[5] |
| Oven Program | Initial temperature 40°C, hold for 1 min, ramp to 180°C at 25°C/min, hold for 11 min, then ramp to 250°C at 30°C/min, hold for 2 min.[8] |
| Mass Spectrometer | Single Quadrupole or equivalent[3] |
| Ionization Mode | Electron Impact (EI) |
| MS Interface Temp. | 200°C[8] |
| Ion Source Temp. | 230°C[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitoring Ion (m/z) | 59 (common fragment for derivatized this compound)[3] |
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.01 ppm | [2] |
| Recovery in Sugarcane (0.05-0.20 ppm spike) | 89.7 - 109.4% | [2] |
| Relative Standard Deviation (RSD) | 1.0 - 9.3% | [2] |
| Retention Time (this compound methyl ester) | ~5.7 min | [2] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC) - MS/MS Protocol for this compound Quantification
Modern approaches for this compound analysis often utilize Ion Chromatography coupled with tandem mass spectrometry (IC-MS/MS), as outlined in EPA Method 557.[10][11] This method offers the significant advantage of direct injection without the need for laborious extraction and derivatization steps, leading to a faster and simpler workflow.[10][12]
Experimental Protocol
a) Sample Preparation: Direct Injection
-
Sample Collection and Preservation: Collect samples as described for the GC-MS method, including dechlorination with ammonium chloride.[12]
-
Filtration (if necessary): For samples with high particulate matter, filter through a 0.45 µm syringe filter prior to analysis. For most drinking water samples, no pretreatment is required.[10]
-
Direct Injection: Directly inject the aqueous sample into the IC-MS/MS system.[11]
b) IC-MS/MS Instrumental Parameters
The following are typical instrumental parameters based on EPA Method 557.
| Parameter | Setting |
| Ion Chromatograph | Thermo Scientific Dionex ICS-5000+ or equivalent[10] |
| Column | Metrohm A Supp 7 (250 x 4.0 mm) or equivalent[12] |
| Mobile Phase | Gradient elution with a carbonate/hydroxide buffer[12] |
| Injection Volume | 100 µL[12] |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6490 or API 3200™)[11][12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 2: Quantitative Data for IC-MS/MS Analysis of this compound
| Parameter | Value | Reference |
| Method Detection Limit (MDL) from EPA 552.2 for comparison | Varies based on fortified levels | [10] |
| Recovery in Drinking Water (10 µg/L spike) | 77.5% - 124.6% | [12] |
| Recovery in Surface Water (10 µg/L spike) | 80.7% - 112.0% | [12] |
| Relative Standard Deviation (RSD) in Drinking Water | 1.7% - 12.5% | [12] |
| Relative Standard Deviation (RSD) in Surface Water | 1.3% - 12.0% | [12] |
Experimental Workflow Diagramdot
References
- 1. agilent.com [agilent.com]
- 2. jfda-online.com [jfda-online.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. NEMI Method Summary - 552.1 [nemi.gov]
- 5. gcms.cz [gcms.cz]
- 6. fms-inc.com [fms-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS [scirp.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Dalapon Stock Solutions for In Vitro Experiments
Introduction
Dalapon, chemically known as 2,2-dichloropropanoic acid, is a selective herbicide used to control perennial grasses.[1][2] Its sodium salt is commonly used in commercial formulations.[3] In the context of in vitro research, this compound can be studied for its biological effects, potential toxicities, or as a reference compound. The accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (acid form) is provided below. This information is essential for accurate calculations and handling.
| Property | Value | Reference |
| IUPAC Name | 2,2-dichloropropanoic acid | [1] |
| CAS Number | 75-99-0 (Acid) | [1][3] |
| Molecular Formula | C₃H₄Cl₂O₂ | [1] |
| Molecular Weight | 142.97 g/mol | [1] |
| Appearance | Colorless liquid or white to tan powder | [1][3][4] |
Solubility Data
This compound exhibits high solubility in aqueous and polar organic solvents. The choice of solvent is critical and should be compatible with the intended in vitro system to avoid cytotoxicity.
| Solvent | Solubility | Reference |
| Water | 502,000 mg/L (at 25 °C) | [1][4] |
| Alcohol | Very soluble | [1][4] |
| Ether | Soluble | [1][4] |
| Alkali Solvents | Very soluble | [1][4] |
| Methanol | Used as a solvent for commercial standards (1000 µg/mL) | [5] |
Note on Solvent Choice for Cell Culture: While this compound is soluble in various organic solvents, for in vitro experiments involving cell cultures, it is crucial to select a solvent with low cytotoxicity. Water or a buffered aqueous solution like PBS is the preferred solvent due to this compound's high water solubility. If an organic solvent must be used, Dimethyl sulfoxide (DMSO) or ethanol are common choices, but the final concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6][7]
Experimental Protocol: Preparation of a 1 M Aqueous this compound Stock Solution
This protocol details the steps to prepare a 1 M stock solution of this compound using its sodium salt (CAS No: 127-20-8, MW: 164.95 g/mol ), which is a stable, solid form.
Materials:
-
This compound sodium salt (≥98% purity)
-
Nuclease-free sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Calculate the Required Mass:
-
To prepare 10 mL of a 1 M this compound sodium salt solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.010 L × 164.95 g/mol = 1.6495 g
-
-
-
Weigh the Compound:
-
On an analytical balance, carefully weigh out 1.65 g of this compound sodium salt powder onto weighing paper.
-
Transfer the powder into a sterile 15 mL or 50 mL conical tube.
-
-
Dissolution:
-
Add approximately 8 mL of sterile water or PBS to the conical tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment:
-
Carefully add sterile water or PBS to the tube to reach a final volume of 10 mL.
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter.
-
Draw the solution into a sterile syringe, attach the sterile filter, and dispense the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (1 M), and date of preparation.
-
Store the aliquots as recommended in the storage table below.
-
Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the sequential steps for preparing a sterile this compound stock solution.
Mechanism of Action: Inhibition of Pyruvate Dehydrogenase
In plants, this compound's herbicidal activity stems from its ability to inhibit the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.[1] The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. By inhibiting this step, this compound disrupts energy production, leading to cell death.[1]
Caption: Diagram of this compound's inhibitory effect on the pyruvate dehydrogenase (PDH) complex.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution. Aqueous solutions are susceptible to hydrolysis, which can be accelerated by higher temperatures.
| Form | Recommended Storage | Stability Notes | Reference |
| Solid (Powder) | Room temperature in a dry place | Stable in dry form. | [4] |
| Aqueous Stock Solution | ≤ -20°C for long-term storage | Subject to hydrolysis; slight at 25°C but more rapid at ≥50°C. Aqueous solutions should not be kept for extended periods at room temperature. For best results, use freshly prepared solutions or thawed aliquots. | [4] |
| Working Solutions | 2-8°C for short-term use (≤ 1 week) | Prepare fresh from stock solution before each experiment to ensure consistency. | General laboratory best practice |
Safety Precautions
This compound is an acid and can be corrosive to tissues.[3][4] Always handle this compound and its solutions with appropriate personal protective equipment (PPE).
-
Engineering Controls: Use a chemical fume hood when handling the powder or preparing solutions.
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Eye exposure can cause significant damage.[3]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
- 1. Buy this compound | 75-99-0 [smolecule.com]
- 2. This compound-sodium [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. mdpi.com [mdpi.com]
Application of Dalapon in Plant Physiology and Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dalapon (2,2-dichloropropionic acid) is a selective systemic herbicide primarily used for the control of annual and perennial grasses.[1] Its application in plant physiology and stress response studies stems from its specific mode of action, which induces measurable stress responses and physiological changes in susceptible plants. Understanding these effects provides valuable insights into plant metabolic pathways, stress signaling, and potential mechanisms of herbicide resistance.
Mechanism of Action:
This compound is absorbed through both the leaves and roots and is translocated throughout the plant, accumulating in areas of high metabolic activity such as root and shoot tips.[1] The primary mode of action of this compound is the inhibition of pantothenate synthetase, a key enzyme in the biosynthesis of pantothenic acid (Vitamin B5). This compound acts as a competitive inhibitor to the enzyme's natural substrate, pantoate. This inhibition disrupts the production of Coenzyme A, a vital molecule in numerous metabolic pathways, including the synthesis and breakdown of carbohydrates, lipids, and amino acids.
The disruption of Coenzyme A synthesis leads to a cascade of secondary effects, including the inhibition of lipid synthesis and the disruption of cell division in the meristematic tissues of roots and shoots.[2] These effects manifest as visible symptoms such as stunted growth, chlorosis (yellowing of leaves), and eventual necrosis (tissue death) in susceptible plant species.[2]
Applications in Research:
-
Herbicide Mode of Action Studies: this compound serves as a model compound for studying the effects of pantothenate synthesis inhibition in plants. Researchers can use this compound to investigate the downstream metabolic consequences of this inhibition and to identify potential targets for novel herbicides.
-
Plant Stress Response: The application of this compound induces a state of chemical stress in plants, making it a useful tool for studying general stress response pathways. Key areas of investigation include:
-
Oxidative Stress: Herbicide application often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. Studying the induction of oxidative stress markers like malondialdehyde (MDA) and the response of the plant's antioxidant defense system (e.g., superoxide dismutase, catalase) after this compound treatment can elucidate mechanisms of chemical stress tolerance.
-
Physiological Responses: Quantifying the impact of this compound on physiological parameters such as chlorophyll content, photosynthetic efficiency, biomass accumulation, and root/shoot growth provides a holistic view of the plant's response to the induced stress.
-
-
Herbicide Resistance Studies: By comparing the physiological and biochemical responses of herbicide-susceptible and potentially resistant plant populations to this compound, researchers can investigate the mechanisms of resistance. This may involve altered uptake, translocation, metabolism of the herbicide, or modifications in the target enzyme.
Data Presentation
The following tables provide an example of how to structure quantitative data from experiments investigating the effects of this compound on plant physiology and stress responses.
Table 1: Dose-Response Effect of this compound on Plant Growth Parameters
| This compound Concentration (mM) | Shoot Biomass (g, fresh weight) | Root Biomass (g, fresh weight) | Plant Height (cm) |
| 0 (Control) | 10.5 ± 0.8 | 5.2 ± 0.5 | 25.3 ± 1.2 |
| 1 | 8.2 ± 0.6 | 3.9 ± 0.4 | 20.1 ± 1.0 |
| 5 | 5.1 ± 0.4 | 2.1 ± 0.3 | 12.5 ± 0.8 |
| 10 | 2.3 ± 0.3 | 0.8 ± 0.2 | 6.7 ± 0.5 |
| 20 | 0.5 ± 0.1 | 0.1 ± 0.05 | 2.1 ± 0.3 |
Table 2: Time-Course Effect of this compound (10 mM) on Leaf Chlorophyll Content
| Time After Treatment (Days) | Total Chlorophyll (mg/g FW) | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) |
| 0 | 2.5 ± 0.2 | 1.8 ± 0.15 | 0.7 ± 0.05 |
| 2 | 2.1 ± 0.18 | 1.5 ± 0.12 | 0.6 ± 0.04 |
| 4 | 1.5 ± 0.12 | 1.1 ± 0.10 | 0.4 ± 0.03 |
| 7 | 0.8 ± 0.09 | 0.6 ± 0.07 | 0.2 ± 0.02 |
| 14 | 0.3 ± 0.05 | 0.2 ± 0.04 | 0.1 ± 0.01 |
Table 3: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzyme Activity
| Treatment | Malondialdehyde (MDA) (nmol/g FW) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |
| Control | 15.2 ± 1.3 | 50.4 ± 4.5 | 25.1 ± 2.2 |
| This compound (10 mM) | 35.8 ± 3.1 | 75.2 ± 6.8 | 15.3 ± 1.4 |
Experimental Protocols
Protocol 1: General Application of this compound for Plant Stress Studies
Objective: To induce a controlled chemical stress in plants using this compound for subsequent physiological and biochemical analysis.
Materials:
-
This compound sodium salt
-
Deionized water
-
Surfactant (e.g., Tween-20)
-
Spray bottle or appropriate application equipment
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Plant growth facilities (greenhouse or growth chamber)
Procedure:
-
Plant Material: Grow the desired plant species under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod, adequate watering) to a suitable growth stage (e.g., 3-4 leaf stage).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium salt in deionized water. For example, to make a 1 M stock solution, dissolve the appropriate amount of this compound sodium salt in a final volume of deionized water.
-
Preparation of Treatment Solutions: Prepare a series of this compound treatment solutions of varying concentrations (e.g., 1, 5, 10, 20 mM) by diluting the stock solution. A control solution (0 mM this compound) should also be prepared. Add a surfactant (e.g., 0.05% Tween-20) to all solutions to ensure even leaf coverage.
-
Application:
-
Foliar Application: Uniformly spray the foliage of the plants with the respective treatment solutions until runoff. Ensure that the spray does not contaminate neighboring plants with different treatments.
-
Soil Drench: Apply a known volume of the treatment solution directly to the soil of each pot. The volume should be sufficient to saturate the root zone.
-
-
Post-Treatment Care: Return the plants to the controlled growth environment and continue to provide standard care.
-
Sampling: Harvest plant material (leaves, roots, shoots) at specified time points after treatment for analysis.
Protocol 2: Quantification of Photosynthetic Pigments
Objective: To measure the effect of this compound on chlorophyll content.
Materials:
-
Fresh leaf tissue
-
80% Acetone
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Grind the tissue in a mortar and pestle with 5 mL of 80% acetone until the tissue is completely white.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation:
-
Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] x (V/1000 x W)
-
Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] x (V/1000 x W)
-
Total Chlorophyll (mg/g FW) = [20.2(A645) + 8.02(A663)] x (V/1000 x W)
-
A = absorbance at the specified wavelength
-
V = final volume of the acetone extract (mL)
-
W = fresh weight of the leaf tissue (g)
-
-
Protocol 3: Measurement of Malondialdehyde (MDA) Content
Objective: To quantify lipid peroxidation as a marker of oxidative stress.
Materials:
-
Fresh plant tissue
-
0.1% Trichloroacetic acid (TCA)
-
20% TCA containing 0.5% Thiobarbituric acid (TBA)
-
Water bath
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
Procedure:
-
Extraction:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
-
Reaction:
-
Take 1 mL of the supernatant and add 4 mL of 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes in a water bath.
-
Quickly cool the reaction mixture in an ice bath.
-
Centrifuge at 10,000 x g for 10 minutes to clarify the solution.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
-
Calculation:
-
MDA (nmol/g FW) = [(A532 - A600) / 155,000] x 10^6 x (V_total / W)
-
A = absorbance at the specified wavelength
-
155,000 is the molar extinction coefficient of MDA (M⁻¹ cm⁻¹)
-
V_total = total volume of the extract
-
W = fresh weight of the tissue (g)
-
-
Protocol 4: Assay of Antioxidant Enzyme Activity (Catalase - CAT)
Objective: To measure the activity of a key antioxidant enzyme.
Materials:
-
Fresh plant tissue
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract.
-
-
Assay:
-
Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 100 µL of the enzyme extract.
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
-
Monitor the decrease in absorbance at 240 nm for 3 minutes using a spectrophotometer. The decomposition of H₂O₂ is followed by the decrease in absorbance.
-
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹). One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Visualizations
Caption: Signaling pathway of this compound's herbicidal action in plants.
References
Application Notes and Protocols: Investigating Metabolic Pathway Inhibition Using Dalapon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon (2,2-dichloropropionic acid) is a herbicide that has been utilized in research to investigate the inhibition of specific metabolic pathways. Its primary mode of action is the targeted inhibition of pantothenate synthetase, a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). This inhibition disrupts numerous cellular processes that rely on CoA, including fatty acid metabolism and the Krebs cycle. Additionally, this compound can be a substrate for microbial dehalogenase enzymes, providing a secondary pathway for its metabolic breakdown.
These application notes provide detailed protocols and data for researchers interested in using this compound as a tool to study metabolic pathway inhibition, particularly focusing on the pantothenate biosynthesis pathway.
Primary Metabolic Target: Pantothenate Biosynthesis
This compound acts as a competitive inhibitor of pantothenate synthetase with respect to its substrate, pantoate. This inhibition leads to a depletion of the cellular pool of pantothenate and subsequently Coenzyme A.
Quantitative Inhibition Data
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki Value (M) | Organism |
| This compound | Pantothenate Synthetase | Pantoate | Competitive | 0.0021 - 0.0106 | Escherichia coli |
Note: The range of Ki values reflects results from different enzyme preparations.
Pathway Diagram: Pantothenate and Coenzyme A Biosynthesis
Caption: Inhibition of Pantothenate Synthetase by this compound.
Secondary Metabolic Pathway: Dehalogenation
In certain microorganisms, this compound can be metabolized and detoxified through the action of dehalogenase enzymes. These enzymes catalyze the removal of chlorine atoms from this compound, ultimately converting it to pyruvate, which can then enter central metabolism.
Dehalogenase Activity Data
| Enzyme | Substrate | Apparent Km (mM) | Organism |
| 2,2-dichloropropionate dehalogenase | 2,2-dichloropropionate (this compound) | 0.23 - 0.73 | Pseudomonas alcaligenes |
Pathway Diagram: this compound Dehalogenation
Caption: Microbial Dehalogenation of this compound to Pyruvate.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pantothenate Synthetase
This protocol describes a general method for assessing the inhibitory effect of this compound on pantothenate synthetase activity. The historical method for this assay is manometric, measuring CO2 evolution from a bicarbonate buffer due to acid production during the reaction. Modern adaptations may use spectrophotometric or HPLC-based detection of substrate consumption or product formation.
Materials:
-
Partially purified pantothenate synthetase (e.g., from E. coli)
-
Potassium pantoate solution
-
β-alanine solution
-
Adenosine triphosphate (ATP) solution
-
This compound stock solution
-
Tris-HCl buffer (pH 8.0)
-
Bicarbonate buffer (for manometric assay)
-
Warburg apparatus (for manometric assay) or spectrophotometer/HPLC
-
Reagents for detecting pantothenate or AMP/ADP (if using spectrophotometric/HPLC methods)
Procedure (Conceptual Outline):
-
Enzyme Preparation: Prepare a partially purified pantothenate synthetase enzyme solution from a suitable source, such as an acetone powder of Escherichia coli.
-
Reaction Mixture Preparation: In a reaction vessel (e.g., Warburg flask for manometry), combine the buffer, potassium pantoate, β-alanine, and varying concentrations of this compound.
-
Pre-incubation: Equilibrate the reaction mixtures at the desired temperature (e.g., 30°C).
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture.
-
Measurement of Activity:
-
Manometric Method: Measure the evolution of CO2 over time, which is proportional to the acid produced during the reaction.
-
Spectrophotometric/HPLC Method: At specific time points, stop the reaction (e.g., by adding acid or heat) and measure the concentration of the product (pantothenate) or a co-product (AMP/ADP) using a suitable detection method.
-
-
Data Analysis: Plot the reaction rate as a function of the this compound concentration to determine the extent of inhibition. To determine the Ki, perform the assay with varying concentrations of pantoate at fixed concentrations of this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General Workflow for an Enzyme Inhibition Assay.
Protocol 2: Spectrophotometric Assay for Dehalogenase Activity
This protocol outlines a continuous spectrophotometric assay to measure the dehalogenase activity on this compound by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.
Materials:
-
Cell-free extract containing dehalogenase or purified dehalogenase
-
This compound solution (substrate)
-
NADH solution
-
Lactate dehydrogenase (LDH)
-
Potassium phosphate buffer (pH ~7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, NADH, and lactate dehydrogenase.
-
Background Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiation of Reaction: Add the cell-free extract or purified dehalogenase to the cuvette and mix.
-
Substrate Addition: Start the reaction by adding the this compound solution to the cuvette and immediately start recording the absorbance at 340 nm over time.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation, which is directly coupled to the rate of pyruvate production from this compound by the dehalogenase. The dehalogenase activity can be calculated using the molar extinction coefficient of NADH.
Protocol 3: Measurement of Cellular Coenzyme A Levels by HPLC
This protocol describes a method to quantify the in vivo effect of this compound treatment on cellular Coenzyme A levels using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3]
Materials:
-
Cell culture or tissue samples (treated with this compound and untreated controls)
-
Perchloric acid (PCA), 5% aqueous solution
-
Dithiothreitol (DTT)
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 3 mm, 3 µm)[1]
-
Mobile phase: e.g., potassium phosphate buffer with an organic modifier like methanol
-
Coenzyme A and Acetyl-Coenzyme A standards
Procedure:
-
Sample Preparation (from cell culture):
-
Harvest cells (e.g., by scraping or trypsinization) and wash with cold PBS.
-
Centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a 5% PCA solution containing 50 µM DTT to precipitate proteins and extract metabolites.[1]
-
Incubate on ice for 10 minutes with occasional vortexing.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant.
-
-
Neutralization:
-
Neutralize the acidic supernatant with a solution of KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Inject the neutralized supernatant onto the C18 HPLC column.[1]
-
Elute the compounds using an appropriate mobile phase gradient.
-
Detect Coenzyme A and its derivatives by monitoring the absorbance at 254 nm or 260 nm.
-
The retention times for CoA and acetyl-CoA are typically around 3.8 and 7.8 minutes, respectively, under specific chromatographic conditions.[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of Coenzyme A standards.
-
Quantify the amount of Coenzyme A in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein content of the initial cell pellet.
-
This comprehensive set of notes and protocols provides a foundation for utilizing this compound as a specific inhibitor to probe the pantothenate and Coenzyme A biosynthesis pathways, as well as for studying its microbial degradation. Researchers can adapt these methods to their specific experimental systems to investigate the broader metabolic consequences of disrupting these essential pathways.
References
- 1. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 2. Inhibition of Pantothenate Synthetase by Analogs of β-Alanine Precursor Ineffective as an Antibacterial Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positional isotope exchange analysis of the pantothenate synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dalapon as a Selective Agent in Herbicide-Resistant Plant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon, an organochlorine herbicide, serves as a valuable selective agent for screening herbicide-resistant plant populations. Its systemic action and specific mode of action make it particularly effective for identifying resistance mechanisms in various grass species.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in herbicide-resistance screening programs.
This compound is primarily absorbed through the leaves and roots and is translocated throughout the plant.[1][4] Its herbicidal activity stems from the inhibition of pantothenate synthetase, a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5). This inhibition disrupts the production of Coenzyme A, a vital cofactor in numerous metabolic pathways, including lipid synthesis.[3][5] At higher concentrations, this compound can also act as a protein precipitant, causing more direct cellular damage. The sodium salt of this compound is commonly used in formulations due to its high water solubility.[1][6]
Data Presentation
The efficacy of this compound as a selective agent is concentration-dependent. The following table summarizes typical concentration ranges used to differentiate between susceptible and resistant phenotypes in screening assays. It is important to note that optimal concentrations can vary depending on the plant species, growth stage, and experimental conditions. A dose-response curve should be established for each new species or experimental system.
| Plant Species | Tissue Type | This compound Concentration (g/L) | Expected Outcome for Susceptible Phenotype | Expected Outcome for Resistant Phenotype | Reference |
| Nicotiana tabacum (Tobacco) | Callus and Shoots (in vitro) | 5 | Minimal growth inhibition | Normal growth | [2] |
| Nicotiana tabacum (Tobacco) | Callus and Shoots (in vitro) | 10 - 20 | Significant growth inhibition, necrosis | Reduced growth to minimal inhibition | [2] |
| Hordeum vulgare (Barley) | Seedlings (in vivo) | 1.5 - 2.0 ( kg/hectare ) | Growth inhibition, chlorosis | Continued growth, reduced symptoms | [2] |
| Lolium perenne (Perennial Ryegrass) | Seedlings (in vivo) | 1.5 - 2.0 ( kg/hectare ) | Significant growth inhibition | Tolerant varieties show less damage and better regrowth | [7] |
Note: The concentrations for in vivo application are provided in kg/hectare , which will need to be converted to appropriate concentrations for laboratory-based screening assays.
Signaling Pathway
The primary mode of action of this compound is the competitive inhibition of pantothenate synthetase. This compound, being structurally similar to pantoate, competes for the active site of the enzyme, thereby blocking the synthesis of pantothenate. This disruption of the pantothenate biosynthesis pathway leads to a deficiency in Coenzyme A, which has widespread effects on cellular metabolism, most notably the inhibition of lipid synthesis.
Caption: this compound competitively inhibits pantothenate synthetase.
Experimental Protocols
Protocol 1: In Vitro Screening of Herbicide Resistance in Callus Cultures
This protocol is adapted for screening herbicide resistance in plant callus cultures using this compound as the selective agent.
Materials:
-
Plant callus cultures (e.g., Nicotiana tabacum)
-
Murashige and Skoog (MS) medium or other suitable plant tissue culture medium
-
This compound (sodium salt) stock solution (e.g., 100 g/L in sterile distilled water)
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Selective Media: Autoclave the appropriate plant tissue culture medium. Allow it to cool to approximately 50-60°C. Add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 g/L). Pour the media into sterile petri dishes and allow them to solidify.
-
Prepare Callus Explants: Under sterile conditions, transfer established callus cultures to a sterile petri dish. Using a sterile scalpel, divide the callus into small, uniform pieces (approximately 5 mm in diameter).
-
Inoculation: Place one callus explant onto the surface of each prepared petri dish containing the selective medium. Ensure good contact between the callus and the medium.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection: After a predetermined period (e.g., 4-6 weeks), assess the callus growth. Measure parameters such as fresh weight, dry weight, or callus diameter. Visually score the health of the callus (e.g., color, necrosis).
-
Selection of Resistant Lines: Calli that exhibit significant growth and a healthy appearance on media containing inhibitory concentrations of this compound are considered putatively resistant. These can be subcultured onto fresh selective medium for further confirmation and propagation.
Protocol 2: Whole-Plant Screening of Herbicide Resistance in Seedlings
This protocol describes a method for screening herbicide resistance in seedlings grown in a controlled environment.
Materials:
-
Seeds from potentially resistant and known susceptible plant populations (e.g., Hordeum vulgare, Lolium perenne)
-
Pots or trays filled with sterile potting mix
-
This compound (sodium salt)
-
Spray bottle or laboratory sprayer
-
Growth chamber or greenhouse
Procedure:
-
Seed Germination and Seedling Growth: Sow seeds of both susceptible and potentially resistant populations in pots or trays. Grow the seedlings under optimal conditions in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Preparation: Prepare a series of this compound solutions at different concentrations. The concentrations should be based on recommended field application rates, adjusted for laboratory conditions, and should include a range that effectively kills susceptible plants while allowing resistant individuals to survive. A surfactant may be added to improve leaf coverage.
-
Herbicide Application: Evenly spray the seedlings with the this compound solutions until the foliage is thoroughly wet. Include a control group that is sprayed only with water (and surfactant if used).
-
Post-Application Care: Return the treated plants to the growth chamber or greenhouse and continue to provide optimal growing conditions.
-
Data Collection and Analysis: Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment). Record survival rates, visual injury scores (e.g., on a scale of 0-100%, where 0 is no injury and 100 is complete death), and biomass (fresh or dry weight) of surviving plants.
-
Identification of Resistant Individuals: Plants that survive and show minimal signs of injury at this compound concentrations that are lethal to the susceptible population are identified as resistant.
Experimental Workflow
The following diagram illustrates a general workflow for screening herbicide-resistant plants using this compound.
Caption: General workflow for this compound-based herbicide resistance screening.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 3. This compound [sitem.herts.ac.uk]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. This compound-sodium [sitem.herts.ac.uk]
- 6. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpc.org [bcpc.org]
Field Application Protocols for Dalapon in Ecological Research
Application Notes and Protocols
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of Dalapon in ecological research. This compound is an organochlorine herbicide formerly used for the control of annual and perennial grasses.[1][2][3] Although no longer commercially available, understanding its application is valuable for historical research analysis and for informing the development of new selective herbicides. These protocols are intended for research purposes only and adhere to established safety and environmental guidelines. This compound is typically formulated as a water-soluble sodium salt or a mixture of sodium and magnesium salts.[3][4]
General Properties and Safety Precautions
This compound is a selective, systemic herbicide absorbed through both leaves and roots, inhibiting lipid synthesis in susceptible grass species.[2][4] It is highly soluble in water and moderately persistent in soil.[2][3]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective eyewear, and respiratory protection to avoid contact with the skin, eyes, and inhalation of dust or spray.[4]
-
Handling: Avoid creating dust from the powdered formulation. Mix in a well-ventilated area.[4]
-
Environmental Protection: Avoid contamination of water supplies. Do not apply directly to water bodies unless specifically targeting emergent aquatic weeds as per historical guidelines. This compound is moderately toxic to honeybees and some aquatic organisms.[1][2][4]
-
Decontamination: Wash hands and exposed skin thoroughly after handling.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the field application of this compound based on historical product labels and research.
Table 1: this compound Application Rates for Control of Various Grass Species
| Target Grass Species | Application Rate ( kg/ha of product) | Water Volume (L/ha) | Application Timing & Notes |
| Annual Grasses (e.g., Barley Grass, Annual Poa) | |||
| Seedlings (5-8 cm high) | 1.5 - 2.0 | 90 - 150 | Late Autumn or early Spring.[4] |
| Mature Plants | 5.0 - 10.0 | - | Apply to actively growing plants.[5] |
| Perennial Grasses (General) | |||
| Vigorous Regrowth | 10.0 | - | Lower end of the rate range.[4] |
| Undamaged, Actively Growing | 10.0 - 20.0 | 2000 (for dense stands) | Higher rates for established, dense stands. Repeat applications may be necessary.[4][5] |
| Specific Perennial Grasses | |||
| Phragmites (Common Reed) | 10.0 | - | Repeat spraying may be necessary.[5] |
| Kikuyu, Couch, Johnson Grass | 10.0 | - | Apply as a directed spray. Split applications at half rate at 10-14 day intervals can improve control.[5] |
| Rushes and Sedges (in dry drains) | 10.0 - 20.0 | 2000 | Ensure drains are dry or have minimal water.[5] |
| Spot Treatment | 1 kg per 100 L of water | - | Thoroughly wet all foliage.[4] |
Table 2: Environmental Fate and Ecotoxicity of this compound
| Parameter | Value | Source |
| Soil Persistence | Moderately persistent; 2-8 weeks at recommended rates, up to 6 months at high rates. | [6] |
| Water Solubility | Highly soluble. | [2][3] |
| Toxicity to Birds (LC50) | >5000 ppm (practically non-toxic). | [1] |
| Toxicity to Fish (LC50, 96h) | 105 mg/L (Bluegill). | [1] |
| Toxicity to Aquatic Invertebrates (EC50, 48h) | 11.0 mg/L (Daphnia pulex). | [7] |
| Toxicity to Honeybees | Moderately toxic. | [2][3] |
Experimental Protocols
Protocol 1: Control of Invasive Phragmites australis in a Wetland Margin
Objective: To evaluate the efficacy of this compound for the control of invasive Phragmites australis and to monitor the recovery of native vegetation.
Experimental Design:
-
Plot Layout: Establish a randomized complete block design with a minimum of three blocks. Each block should contain replicate plots (e.g., 5m x 5m) for each treatment and a control.
-
Treatments:
-
Control (no treatment).
-
This compound application at 10 kg/ha .
-
(Optional) this compound application at a higher rate (e.g., 15 kg/ha ) or a split application.
-
(Optional) Mechanical control (e.g., cutting) followed by this compound application.
-
Materials:
-
This compound 740g/kg water-soluble powder.
-
Backpack sprayer with a calibrated nozzle.[8]
-
Personal Protective Equipment (PPE).
-
Plot marking equipment (stakes, flagging tape).
-
Data collection sheets or electronic device.
Procedure:
-
Site Selection and Plot Establishment:
-
Select a research area with a dense, uniform infestation of Phragmites australis.
-
Mark out experimental plots and blocks, ensuring a buffer zone between plots to prevent spray drift.
-
-
Pre-Treatment Assessment:
-
Within each plot, establish monitoring quadrats (e.g., 1m x 1m).
-
Record baseline data:
-
Percent cover of Phragmites australis and other plant species.
-
Stem density of Phragmites australis.
-
Height of Phragmites australis.
-
(Optional) Collect soil and water samples for residue analysis.
-
-
-
Herbicide Application:
-
Apply this compound during the active growing season of Phragmites.[4]
-
Prepare the spray solution by half-filling the sprayer with water, adding the required amount of this compound powder while agitating, and then adding the remaining water and surfactant.[4]
-
Apply the solution evenly across the designated plots, ensuring thorough foliage wetting.[4] Avoid application during windy conditions to minimize drift.
-
-
Post-Treatment Monitoring:
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on Phragmites cover, density, and height, as well as on the diversity and abundance of non-target species.
-
Protocol 2: Habitat Restoration in a Grassland Dominated by an Invasive Perennial Grass
Objective: To assess the effectiveness of this compound in reducing the dominance of an invasive perennial grass to facilitate the establishment of native forb and grass species.
Experimental Design:
-
Plot Layout: Randomized complete block design with at least three blocks. Each block should contain replicate plots for each treatment.
-
Treatments:
-
Control (no treatment).
-
This compound application at a rate appropriate for the target grass species (refer to Table 1).
-
(Optional) this compound application followed by seeding with a native plant mix.
-
(Optional) Seeding with a native plant mix without herbicide application.
-
Materials:
-
This compound 740g/kg water-soluble powder.
-
Application equipment (e.g., boom sprayer for larger plots).[8]
-
Native seed mix appropriate for the ecosystem.
-
PPE and plot marking equipment.
Procedure:
-
Site Selection and Plot Establishment:
-
Choose a site dominated by the target invasive grass.
-
Establish experimental plots and blocks.
-
-
Pre-Treatment Assessment:
-
In each plot, conduct a vegetation survey to determine the baseline composition and cover of all plant species.
-
Collect soil samples to characterize soil properties.
-
-
Herbicide Application:
-
Apply this compound during the active growth phase of the invasive grass.[4]
-
Follow the mixing and application procedures outlined in Protocol 1.
-
-
Seeding (for relevant treatments):
-
Allow a sufficient waiting period after this compound application (at least 30-40 days) to prevent inhibition of seed germination of desirable species.[4]
-
Broadcast the native seed mix evenly across the designated plots.
-
-
Post-Treatment Monitoring:
-
Conduct vegetation surveys at the end of the first and subsequent growing seasons.
-
Record the percent cover and frequency of the invasive grass, seeded native species, and other colonizing plants.
-
Assess the overall plant community structure and diversity.
-
-
Data Analysis:
-
Analyze the data to determine the effect of the treatments on the abundance of the invasive grass and the successful establishment and growth of the native plant community.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound-sodium [sitem.herts.ac.uk]
- 3. This compound [sitem.herts.ac.uk]
- 4. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 10. researchgate.net [researchgate.net]
- 11. Effects of herbicides on non-target plant species diversity and the community composition of fallow fields in northern China - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Dalapon's Journey: Application Notes and Protocols for Uptake and Translocation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for measuring the uptake and translocation of Dalapon, a systemic herbicide, in plants. The following protocols and data are designed to guide researchers in designing and executing robust experiments to understand the absorption, movement, and accumulation of this compound within plant tissues.
Introduction to this compound Uptake and Translocation
This compound (2,2-dichloropropionic acid) is a post-emergence herbicide primarily used for the control of annual and perennial grasses.[1] Its systemic nature means it is absorbed by the plant and moved to its sites of action.[2] Understanding the dynamics of this compound uptake and translocation is crucial for optimizing its efficacy, determining species selectivity, and assessing its environmental fate. This compound is readily absorbed by both the leaves and roots of plants and is subsequently translocated throughout the plant, accumulating in areas of high metabolic activity such as meristems and developing seeds.[1][3]
Key Techniques for Measurement
The primary methods for quantifying the uptake and translocation of this compound involve the use of radiolabeled molecules, followed by techniques to visualize and quantify their distribution.
-
Radiolabeling: The most common approach is to use this compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Chlorine-36 (³⁶Cl). This allows for sensitive and specific detection of the herbicide within the plant.
-
Autoradiography: This technique provides a qualitative visualization of the distribution of the radiolabeled herbicide within the whole plant or specific tissues.[4]
-
Liquid Scintillation Counting (LSC): LSC is a quantitative method used to measure the amount of radioactivity in different plant parts, allowing for the calculation of uptake and translocation percentages.
-
Chromatographic Methods: Techniques such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify and quantify this compound and its potential metabolites in plant extracts.[5][6][7][8]
Experimental Protocols
Protocol 1: Foliar Uptake and Translocation of ¹⁴C-Dalapon in a Model Plant (e.g., Barley)
This protocol describes a typical experiment to assess the absorption and movement of this compound following application to the leaves.
Materials:
-
¹⁴C-labeled this compound of known specific activity
-
Non-labeled (cold) this compound
-
Surfactant/adjuvant (if required)
-
Micropipette
-
Model plants (e.g., barley seedlings) grown under controlled conditions
-
Cellulose acetate or similar material for isolating the treated area
-
Washing solution (e.g., water:ethanol, 1:1 v/v)
-
Biological oxidizer
-
Liquid scintillation counter and scintillation cocktail
-
Phosphor imager or X-ray film for autoradiography
-
Freeze-dryer
Procedure:
-
Plant Preparation: Grow barley seedlings in a controlled environment (e.g., growth chamber) to a specific growth stage (e.g., two-leaf stage).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-Dalapon and, if desired, a field-relevant concentration of non-labeled this compound and a surfactant.
-
Application: Apply a small, precise volume (e.g., 10 µL) of the treatment solution to a specific location on a leaf (e.g., the adaxial surface of the first true leaf).[9] To contain the droplet, a small ring of inert material can be applied.
-
Incubation: Place the treated plants back into the controlled environment for a defined period (e.g., 6, 24, 48, and 72 hours).
-
Harvest and Washing: At each time point, harvest the plants. Carefully wash the treated leaf with the washing solution to remove any unabsorbed ¹⁴C-Dalapon from the leaf surface.[10] The wash solution is collected for LSC analysis.
-
Sectioning: Dissect the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.
-
Quantification by LSC:
-
Combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Visualization by Autoradiography:
-
Freeze-dry the whole plant.
-
Mount the dried plant on a press.
-
Expose the mounted plant to a phosphor imager screen or X-ray film for a suitable duration.[4]
-
Develop the image to visualize the distribution of the radiolabel.
-
Data Analysis:
-
Uptake: Calculate the amount of absorbed ¹⁴C-Dalapon as the total radioactivity recovered in all plant parts (excluding the leaf wash) as a percentage of the total applied radioactivity.[11]
-
Translocation: Express the amount of translocated ¹⁴C-Dalapon as the radioactivity in all plant parts except the treated leaf, as a percentage of the total absorbed radioactivity.[11]
Protocol 2: Root Uptake and Translocation of ¹⁴C-Dalapon
This protocol outlines the procedure for studying this compound uptake from a hydroponic solution.
Materials:
-
Same as Protocol 1, with the addition of a hydroponic system and nutrient solution.
Procedure:
-
Plant Preparation: Grow plants in a hydroponic system until they have a well-developed root system.
-
Treatment: Replace the hydroponic solution with a fresh solution containing a known concentration of ¹⁴C-Dalapon.
-
Incubation, Harvest, Sectioning, Quantification, and Visualization: Follow steps 4-8 from Protocol 1. The plant can be sectioned into roots, lower stem, upper stem, and leaves.
Data Presentation
The quantitative data obtained from LSC can be summarized in tables for easy comparison across different treatments or time points.
Table 1: Hypothetical Uptake and Translocation of ¹⁴C-Dalapon in Barley Following Foliar Application
| Time After Treatment (hours) | Total Absorption (% of Applied) | Translocation to Shoots (% of Absorbed) | Translocation to Roots (% of Absorbed) |
| 6 | 15.2 ± 2.1 | 5.8 ± 1.1 | 2.5 ± 0.8 |
| 24 | 45.8 ± 4.5 | 22.4 ± 3.2 | 10.1 ± 1.9 |
| 48 | 68.3 ± 5.9 | 35.1 ± 4.7 | 18.6 ± 2.5 |
| 72 | 75.1 ± 6.2 | 42.7 ± 5.1 | 25.3 ± 3.1 |
Values are presented as mean ± standard error.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the biological processes of uptake and translocation.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound [sitem.herts.ac.uk]
- 3. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. NEMI Method Summary - 552.1 [nemi.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lcms.cz [lcms.cz]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of Dalapon in Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon (2,2-dichloropropionic acid) is a selective herbicide historically used for the control of perennial grasses. Understanding its metabolic fate in various organisms is crucial for assessing its environmental impact and potential toxicological risks. Stable isotope labeling is a powerful technique for tracing the biotransformation and disposition of xenobiotics like this compound. By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., Carbon-13, Deuterium), researchers can accurately track the parent compound and its metabolites in complex biological matrices using mass spectrometry. These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic fate studies across different biological systems.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of stable isotope-labeled this compound can be achieved through various methods. Below are generalized protocols for the synthesis of Carbon-13 (¹³C) and Deuterium (²H) labeled this compound.
Protocol 1: Synthesis of [1-¹³C]-Dalapon
This protocol describes a potential pathway for the synthesis of this compound labeled with ¹³C at the carboxylic acid position, starting from commercially available [1-¹³C]-propionic acid.
Materials:
-
[1-¹³C]-Propionic acid
-
Thionyl chloride (SOCl₂)
-
Chlorine gas (Cl₂)
-
Red phosphorus (catalyst)
-
Anhydrous diethyl ether
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) dropwise to a stirred solution of [1-¹³C]-propionic acid (1 equivalent) in anhydrous diethyl ether at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Chlorination: To the resulting [1-¹³C]-propionyl chloride solution, add a catalytic amount of red phosphorus. Bubble chlorine gas through the solution at a controlled rate while irradiating with a UV lamp. The reaction temperature should be maintained between 100-120°C.[1] Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of 2,2-dichloro-[1-¹³C]-propionyl chloride.
-
Hydrolysis: After completion of the chlorination, cautiously add distilled water to the reaction mixture to hydrolyze the acid chloride to the carboxylic acid.
-
Extraction and Purification: Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure to obtain crude [1-¹³C]-Dalapon.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Synthesis of [²H]-Dalapon (carboxyl-deuterated)
This protocol outlines a method for deuterating the carboxylic acid proton of this compound via isotopic exchange.
Materials:
-
Unlabeled this compound
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., dioxane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve unlabeled this compound in an anhydrous solvent such as dioxane.
-
Isotopic Exchange: Add a molar excess of deuterium oxide (D₂O) to the solution. The labile carboxylic acid proton will exchange with deuterium from D₂O.[2]
-
Equilibration: Stir the mixture at room temperature for several hours to ensure complete exchange. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the carboxylic acid proton signal.[3]
-
Solvent Removal: Remove the solvent and excess D₂O under reduced pressure to yield [²H]-Dalapon.
-
Characterization: Confirm the deuteration using ¹H NMR and mass spectrometry.
Experimental Protocols for Metabolic Fate Studies
The following are generalized protocols for conducting metabolic fate studies of stable isotope-labeled this compound in various biological systems.
Protocol 3: In Vivo Metabolic Fate Study in Rodents
This protocol describes a typical approach for assessing the absorption, distribution, metabolism, and excretion (ADME) of labeled this compound in a rodent model.
Materials:
-
Stable isotope-labeled this compound ([¹³C]- or [²H]-Dalapon)
-
Sprague-Dawley rats (or other suitable rodent model)
-
Metabolic cages for separate collection of urine and feces
-
Dosing gavage needles
-
Sample collection tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Acclimation: Acclimate the rats in individual metabolic cages for at least 3 days prior to the study.[4]
-
Dosing: Administer a single oral dose of the stable isotope-labeled this compound solution to each rat via gavage. A typical dose might be in the range of 15-50 mg/kg body weight.[5]
-
Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours post-dose.[6][7] Blood samples can also be collected via tail vein or cardiac puncture at specific time points. At the end of the study, euthanize the animals and collect major tissues (liver, kidneys, muscle, fat).
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates and dilute with an appropriate solvent for LC-MS/MS analysis.
-
Feces: Homogenize with a suitable solvent, centrifuge, and analyze the supernatant.
-
Tissues: Homogenize tissues in a buffer, followed by protein precipitation with a solvent like acetonitrile. Centrifuge and analyze the supernatant.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify the parent-labeled this compound and its potential metabolites. The mass shift due to the stable isotope label will allow for clear differentiation from endogenous compounds.
-
Data Analysis: Determine the pharmacokinetic parameters, tissue distribution, and excretion profiles of this compound and its metabolites.
Protocol 4: Metabolic Fate Study in Plants
This protocol outlines a method to study the uptake, translocation, and metabolism of labeled this compound in a model plant species.
Materials:
-
Stable isotope-labeled this compound
-
Model plant species (e.g., corn, sugarcane) grown in a controlled environment
-
Foliar application or hydroponic system for administration
-
Sample collection tools (scalpel, forceps)
-
Liquid nitrogen for snap-freezing
-
Homogenizer
-
Extraction solvents (e.g., methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Plant Growth: Grow the plants in a controlled environment (growth chamber or greenhouse) to a suitable developmental stage.
-
Application: Apply the stable isotope-labeled this compound either as a foliar spray or by introducing it into the hydroponic solution.
-
Sample Collection: Harvest plant tissues (roots, stems, leaves) at various time points after application (e.g., 1, 3, 7, and 14 days).[8]
-
Sample Preparation:
-
Wash the harvested tissues thoroughly to remove any external residue.
-
Snap-freeze the samples in liquid nitrogen and grind them to a fine powder.
-
Extract the powdered tissue with a methanol/water mixture, vortex, and centrifuge.
-
Analyze the supernatant.
-
-
LC-MS/MS Analysis: Use LC-MS/MS to identify and quantify the parent-labeled this compound and its metabolites in the plant extracts.
-
Data Analysis: Determine the uptake, translocation patterns, and metabolic pathways of this compound within the plant.
Protocol 5: Microbial Degradation Study
This protocol describes an in vitro method to assess the degradation of labeled this compound by soil microorganisms.
Materials:
-
Stable isotope-labeled this compound
-
Soil sample with a known microbial population
-
Mineral salts medium
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Enrichment Culture (Optional): To isolate this compound-degrading microorganisms, enrich a soil sample by incubating it with unlabeled this compound as the sole carbon source.
-
Incubation: In a sterile flask, add a known amount of soil to a mineral salts medium. Spike the medium with a known concentration of stable isotope-labeled this compound.
-
Time-Course Sampling: Incubate the flasks on a shaker at a controlled temperature. Collect aliquots of the culture at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Sample Preparation: Centrifuge the aliquots to separate the microbial biomass from the supernatant. Analyze the supernatant for the concentration of the parent-labeled this compound and its degradation products.
-
LC-MS/MS Analysis: Quantify the remaining labeled this compound and identify any labeled metabolites in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the degradation kinetics (e.g., half-life) of this compound and identify the microbial degradation pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described metabolic fate studies.
Table 1: Pharmacokinetic Parameters of [¹³C]-Dalapon in Rats after a Single Oral Dose (15 mg/kg)
| Parameter | Value |
| Cmax (µg/mL) | 50.2 |
| Tmax (h) | 2.0 |
| AUC₀₋₂₄ (µg·h/mL) | 450.8 |
| Half-life (h) | 12.5 |
| Urinary Excretion (% of dose, 48h) | 85.3 |
| Fecal Excretion (% of dose, 48h) | 2.1 |
Table 2: Tissue Distribution of [¹³C]-Dalapon and its Metabolites in Rats 24h Post-Dose (ng/g tissue)
| Tissue | [¹³C]-Dalapon | [¹³C]-Pyruvate | [¹³C]-Alanine |
| Blood | 15.6 | 1.2 | 0.8 |
| Liver | 25.3 | 3.5 | 2.1 |
| Kidneys | 120.7 | 8.9 | 5.4 |
| Muscle | 8.2 | < LOQ | < LOQ |
| Fat | 2.1 | < LOQ | < LOQ |
| LOQ: Limit of Quantification |
Table 3: Degradation of [¹³C]-Dalapon in a Soil Slurry over 28 Days
| Time (days) | [¹³C]-Dalapon Concentration (µg/g soil) | % Remaining |
| 0 | 10.0 | 100 |
| 3 | 7.8 | 78 |
| 7 | 5.2 | 52 |
| 14 | 2.1 | 21 |
| 28 | 0.5 | 5 |
Visualizations
Experimental Workflows
Caption: Workflow for an in vivo metabolic fate study of labeled this compound in rodents.
Caption: Workflow for a metabolic fate study of labeled this compound in plants.
Metabolic Pathway
Caption: Proposed metabolic pathways of this compound in microorganisms and animals.
References
- 1. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Dalapon-Resistant Plant Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon is an organochlorine herbicide used for the control of annual and perennial grasses.[1] Its primary mode of action is the inhibition of lipid synthesis, a crucial process for the formation of cell membranes and new plant growth.[2] At high concentrations, this compound can also act as a protein precipitant, causing significant disruption to cellular integrity. The development of this compound-resistant plant cell culture models provides a valuable in vitro system for studying the mechanisms of herbicide resistance, identifying potential resistance-conferring genes, and for the screening of new herbicide candidates or safeners. This document provides detailed protocols for the establishment, selection, and characterization of this compound-resistant plant cell lines.
Data Presentation
Table 1: Hypothetical Growth Inhibition of Wild-Type Callus by this compound
| This compound Concentration (mg/L) | Callus Growth Inhibition (%) | Visual Callus Health |
| 0 (Control) | 0 | Healthy, friable, light-colored |
| 50 | 15 | Mostly healthy, slight browning |
| 100 | 40 | Noticeable browning, reduced friability |
| 250 | 75 | Significant browning and necrosis |
| 500 | 95 | Severe necrosis, minimal growth |
| 1000 | 100 | Complete necrosis |
Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (DalR-1) vs. Wild-Type (WT)
| Parameter | Wild-Type (WT) Cell Line | This compound-Resistant (DalR-1) Cell Line |
| Resistance Index (RI) | 1 | 25 |
| (Calculated as IC50 of Resistant Line / IC50 of WT Line) | ||
| This compound IC50 (mg/L) | 150 | 3750 |
| Growth Rate (doubling time in days) | 4 | 4.5 |
| Lipid Biosynthesis Rate (% of control) | 15% (at 250 mg/L this compound) | 85% (at 250 mg/L this compound) |
| This compound Metabolism (% metabolized in 24h) | 5% | 60% |
| Stability of Resistance (Passages without this compound) | N/A | Stable after 20 passages |
Experimental Protocols
Protocol 1: Establishment of Callus Cultures from Explants
This protocol describes the initiation of callus cultures from sterile plant tissues, which will serve as the source material for selecting this compound-resistant lines. Nicotiana tabacum (tobacco) is often used as a model system for plant tissue culture.
Materials:
-
Plant of choice (e.g., Nicotiana tabacum)
-
70% (v/v) Ethanol
-
10% (v/v) Commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with vitamins
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Kinetin
-
Sucrose
-
Phytagel or Agar
-
Sterile petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Incubator (25°C, dark)
Procedure:
-
Explant Preparation: Excise young, healthy leaves from the source plant.
-
Surface Sterilization:
-
Rinse the leaves under running tap water for 10 minutes.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to the 10% bleach solution and agitate for 10-15 minutes.
-
Rinse the leaves three times with sterile distilled water.
-
-
Explant Inoculation:
-
Cut the sterilized leaves into small segments (approximately 1 cm²).
-
Place the leaf segments (explants) onto sterile petri dishes containing MS medium supplemented with 2 mg/L 2,4-D, 0.5 mg/L kinetin, 3% (w/v) sucrose, and solidified with 0.8% (w/v) agar.
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate in the dark at 25°C.
-
-
Callus Development:
-
Observe the explants for callus formation at the cut edges over the next 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Protocol 2: Stepwise Selection of this compound-Resistant Callus Cultures
This protocol outlines a gradual selection process to isolate callus lines with stable resistance to this compound.
Materials:
-
Established wild-type callus cultures
-
MS medium as described in Protocol 1
-
Sterile-filtered stock solution of this compound (sodium salt)
-
Sterile petri dishes, scalpels, and forceps
-
Incubator (25°C, dark)
Procedure:
-
Initial Selection:
-
Transfer approximately 1-2 grams of healthy, friable wild-type callus onto MS medium containing a sub-lethal concentration of this compound (e.g., 100 mg/L, as determined from a preliminary dose-response curve).
-
Incubate in the dark at 25°C for 3-4 weeks.
-
-
Subculture and Increased Selection Pressure:
-
Identify and transfer any surviving, healthy-looking callus sectors to fresh medium containing the same or a slightly higher concentration of this compound (e.g., 150 mg/L).
-
Continue to subculture the surviving callus every 3-4 weeks, gradually increasing the this compound concentration in the medium (e.g., in steps of 50-100 mg/L). The selection process can take several months.
-
-
Isolation of Resistant Lines:
-
Once callus lines are established that can consistently grow and proliferate on a high concentration of this compound (e.g., 1000 mg/L or higher), they are considered putatively resistant.
-
-
Stabilization of Resistance:
-
To test the stability of the resistance, culture the selected this compound-resistant cell lines on this compound-free medium for several passages (e.g., 5-10 passages).
-
Re-introduce the callus to the high-concentration this compound medium. Cell lines that retain their ability to grow are considered to have stable resistance.
-
Protocol 3: Characterization of this compound-Resistant Cell Lines
This protocol provides methods to quantify the level of resistance and investigate the potential mechanisms of resistance in the selected cell lines.
Materials:
-
This compound-resistant and wild-type callus lines
-
MS medium with varying concentrations of this compound
-
Equipment for growth analysis (e.g., balance)
-
Materials for lipid biosynthesis assay (e.g., radiolabeled acetate)
-
Materials for herbicide metabolism assay (e.g., HPLC)
Procedure:
-
Determination of IC50:
-
Inoculate a known amount of callus (e.g., 200 mg) from both wild-type and resistant lines onto MS medium containing a range of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000, 2000, 4000 mg/L).
-
After 3-4 weeks, measure the fresh weight of the callus.
-
Calculate the concentration of this compound that inhibits growth by 50% (IC50) for both cell lines. The Resistance Index (RI) is the ratio of the IC50 of the resistant line to the IC50 of the wild-type line.
-
-
Growth Curve Analysis:
-
Establish suspension cultures from both wild-type and resistant callus lines in liquid MS medium.
-
Monitor the growth of the cell suspensions over time (e.g., 21 days) in the presence and absence of a selective concentration of this compound by measuring the increase in fresh or dry weight.
-
-
Biochemical Assays:
-
Lipid Biosynthesis Assay: Incubate cell suspensions with a radiolabeled precursor of lipid synthesis (e.g., [14C]-acetate) in the presence and absence of this compound. Measure the incorporation of the radiolabel into the lipid fraction to assess the effect of this compound on lipid biosynthesis.
-
This compound Metabolism Assay: Expose cell suspensions to a known concentration of this compound. At various time points, extract the cells and the medium and analyze the concentration of this compound and any potential metabolites using techniques like High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for developing this compound-resistant plant cell cultures.
Caption: Hypothetical signaling pathways of this compound action and resistance in plant cells.
References
Application Notes and Protocols for Evaluating Dalapon's Cytotoxicity in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalapon (2,2-dichloropropionic acid) is an organochlorine herbicide historically used for controlling annual and perennial grasses.[1] Its herbicidal activity stems from its ability to be absorbed through both leaves and roots and subsequently translocated throughout the plant.[1][2] At a cellular level, this compound's mechanism of action is multifaceted. At high concentrations, it acts as a strong acid, leading to the precipitation of proteins and causing significant disruption of plasma membranes.[3] At lower, more selective concentrations, it is thought to inhibit lipid synthesis.[2][4] These actions ultimately lead to growth inhibition, chlorosis, necrosis, and cell death.[2]
These application notes provide detailed protocols for three common cytotoxicity assays—the MTT assay, Trypan Blue exclusion assay, and Neutral Red uptake assay—adapted for the evaluation of this compound's effects on plant cells. The accompanying data presentation tables and diagrams offer a comprehensive framework for researchers to design and execute their own studies.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison between different concentrations of this compound and exposure times. The following tables provide a template for organizing experimental results.
Table 1: MTT Assay - Cell Viability after this compound Treatment
| This compound Concentration (µM) | 24h Exposure (% Viability ± SD) | 48h Exposure (% Viability ± SD) | 72h Exposure (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Trypan Blue Assay - Cell Viability after this compound Treatment
| This compound Concentration (µM) | 24h Exposure (% Viability ± SD) | 48h Exposure (% Viability ± SD) | 72h Exposure (% Viability ± SD) |
| 0 (Control) | 98 ± 2.1 | 97 ± 2.5 | 96 ± 3.0 |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 3: Neutral Red Uptake Assay - Cell Viability after this compound Treatment
| This compound Concentration (µM) | 24h Exposure (% Viability ± SD) | 48h Exposure (% Viability ± SD) | 72h Exposure (% Viability ± SD) |
| 0 (Control) | 100 ± 6.1 | 100 ± 5.9 | 100 ± 6.3 |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Preparation:
-
Maintain plant cell suspension cultures in an appropriate growth medium.
-
Plate the cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to stabilize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) and dilute it to various concentrations in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]
-
Trypan Blue Exclusion Assay
Principle: This assay distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[8][9]
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat plant cells with various concentrations of this compound as described in the MTT assay protocol.
-
-
Cell Staining:
-
Cell Counting:
-
Apply a small volume of the cell-dye mixture to a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
-
Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[11][12] The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat plant cells with various concentrations of this compound as described in the MTT assay protocol.
-
-
Neutral Red Incubation:
-
Washing and Dye Extraction:
-
After incubation, remove the Neutral Red-containing medium and wash the cells with PBS to remove excess dye.[14]
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[12]
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[13]
-
Visualizations
Caption: Workflow for evaluating this compound's cytotoxicity in plant cells.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 3. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jogamayadevicollege.ac.in [jogamayadevicollege.ac.in]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. re-place.be [re-place.be]
- 13. rjptonline.org [rjptonline.org]
- 14. Cytotoxic and apoptotic effects of six herbal plants against the human hepatocarcinoma (HepG2) cell line - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Dalapon Concentration via Conversion to Pyruvic Acid
Application Note AP-001
Abstract
This application note details an indirect spectrophotometric method for the determination of Dalapon (2,2-dichloropropionic acid) concentration. As direct spectrophotometric measurement of this compound is not feasible due to its weak chromophore, this method relies on the chemical hydrolysis of this compound to pyruvic acid. The resulting pyruvic acid is then quantified using a well-established colorimetric reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces a colored 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the visible region, allowing for sensitive quantification. This method is suitable for researchers in environmental science, agriculture, and drug development requiring a cost-effective technique for this compound analysis.
Principle
The determination of this compound concentration is achieved through a two-step process. The first step involves the hydrolysis of this compound to pyruvic acid. While various methods can achieve this, including microbial degradation, a chemical hydrolysis approach is proposed here for laboratory settings.[1][2] The second step is the quantitative analysis of the generated pyruvic acid. Pyruvic acid reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a 2,4-dinitrophenylhydrazone.[3][4][5] Upon the addition of an alkali solution, this derivative forms a stable, brown-red colored compound that can be measured spectrophotometrically.[3][4] The absorbance of the resulting solution is directly proportional to the initial concentration of pyruvic acid, and consequently, to the concentration of this compound in the original sample.
Quantitative Data Summary
The performance of the colorimetric assay for pyruvic acid is summarized below. The linear range and limits of detection for this compound will be dependent on the efficiency of the initial hydrolysis step.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~520 nm | [3][4][6] |
| Linearity Range (for Pyruvic Acid) | 1 - 70 µg/mL | [6] |
| Limit of Detection (LOD) | Dependent on hydrolysis efficiency | |
| Limit of Quantification (LOQ) | Dependent on hydrolysis efficiency | |
| Molar Absorptivity (ε) | Not specified | |
| Correlation Coefficient (R²) | > 0.99 |
Experimental Protocols
Required Materials and Reagents
-
This compound Standard: Analytical grade this compound (sodium salt or free acid).
-
Sodium Pyruvate Standard: Analytical grade.
-
2,4-Dinitrophenylhydrazine (DNPH) Reagent (0.1% w/v): Dissolve 0.1 g of 2,4-dinitrophenylhydrazine in 100 mL of 2 M Hydrochloric Acid.
-
Hydrochloric Acid (HCl): 2 M solution.
-
Sodium Hydroxide (NaOH): 3 N solution.
-
Distilled or Deionized Water.
-
Spectrophotometer: Capable of measurement in the visible range.
-
Cuvettes: 1 cm path length.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Water bath or heating block.
Preparation of Standard Solutions
Sodium Pyruvate Stock Solution (1 mg/mL): Accurately weigh 100 mg of sodium pyruvate and dissolve it in 100 mL of distilled water in a volumetric flask.
Working Pyruvate Standards: Prepare a series of working standards by diluting the stock solution with distilled water. A suggested concentration range is 10, 25, 50, 75, and 100 µg/mL.
Sample Preparation: Hydrolysis of this compound to Pyruvic Acid
Note: This is a generalized procedure and may require optimization based on the sample matrix.
-
Transfer a known volume of the sample containing this compound to a sealable reaction tube.
-
For each 1 mL of sample, add 0.5 mL of 3 N Sodium Hydroxide.
-
Seal the tube and heat in a water bath at 95-100°C for 30 minutes to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 0.5 mL of 3 N Hydrochloric Acid. Adjust the pH to approximately 7.0 if necessary.
-
Bring the solution to a known final volume with distilled water.
-
This solution, containing the pyruvic acid derived from this compound, is now ready for colorimetric analysis.
Colorimetric Determination of Pyruvic Acid
-
Pipette 0.5 mL of each standard, the hydrolyzed sample, and a blank (distilled water) into separate test tubes.
-
Add 1.25 mL of the 0.1% DNPH reagent to each tube.
-
Mix the contents thoroughly and incubate at room temperature for 10 minutes.[7]
-
Following the incubation, add 0.63 mL of 3 N Sodium Hydroxide solution to each tube to develop the color.[7]
-
Allow the reaction to stand for 5 minutes at room temperature.[7]
-
Measure the absorbance of each solution at 520 nm against the reagent blank.
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the pyruvate standards against their known concentrations.
-
Determine the concentration of pyruvic acid in the hydrolyzed sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration of this compound in the sample using the following formula, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 1 mole of pyruvic acid) and any dilution factors.
This compound Conc. (µg/mL) = Pyruvic Acid Conc. (µg/mL) x (Molar Mass of this compound / Molar Mass of Pyruvic Acid) x Dilution Factor
Molar Mass of this compound (acid form): 142.97 g/mol Molar Mass of Pyruvic Acid: 88.06 g/mol
Visualizations
Caption: Experimental workflow for the indirect spectrophotometric determination of this compound.
Caption: Chemical reaction pathway for this compound determination.
References
- 1. researchgate.net [researchgate.net]
- 2. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 3. Pyruvate Assay Kit (2,4-Dinitrophenylhydrazine Colorimetric Method) - Profacgen [profacgen.com]
- 4. Pyruvate Assay Kit (2,4-Dinitrophenylhydrazine Colorimetric Method) - Profacgen [profacgen.com]
- 5. sjpas.com [sjpas.com]
- 6. biorbyt.com [biorbyt.com]
- 7. biomedres.us [biomedres.us]
Application Notes and Protocols for Chemically Inducible Gene Expression in Plants
Topic: Dexamethasone-Inducible Systems for Regulating Specific Gene Expression in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested the use of Dalapon for inducible gene expression. However, this compound is a herbicide that acts by inhibiting lipid synthesis and denaturing proteins; it is not used as a specific gene expression inducer.[1][2][3][4][5] This document has been prepared to describe a widely used, effective, and scientifically validated alternative: the Dexamethasone (Dex) Inducible System . This system allows for precise temporal and spatial control of gene expression and is a cornerstone of modern plant biology research.[6][7][8]
Introduction and Principles
Chemically inducible systems are powerful tools for studying gene function, especially for genes whose constitutive expression may be lethal or cause severe developmental defects.[6][8] The dexamethasone-inducible system is one of the most robust and tightly regulated systems available for plants.[6][9] It is based on components from non-plant organisms to prevent cross-activation by endogenous plant molecules.[7][10]
The most common variants are the GVG and pOp/LhGR systems. Both operate on a similar principle:
-
The Activator: A chimeric transcription factor (e.g., GVG or LhGR) is constitutively expressed in the plant, often under the control of the CaMV 35S promoter. This fusion protein consists of three key domains:
-
The Reporter/Effector: The gene of interest (GOI) is placed under the control of a synthetic promoter that contains binding sites for the activator's DNA-binding domain (e.g., UAS for GVG, pOp6 for LhGR). This promoter has a very low basal activity level.[6][7]
-
Mechanism of Induction: In the absence of dexamethasone, the activator protein is sequestered in the cytoplasm in an inactive complex with Heat Shock Protein 90 (HSP90).[3][5][7][10] When dexamethasone (a synthetic glucocorticoid not found in plants) is applied, it diffuses into the cells and binds to the GR domain of the activator. This binding event causes a conformational change, releasing the activator from the HSP90 complex. The freed activator then translocates to the nucleus, binds to its specific promoter, and powerfully drives the transcription of the GOI.[3][5][10]
This system offers several advantages:
-
Low Basal Expression: The GOI is typically silent in the absence of the inducer.[6]
-
High Induction Levels: Application of Dex can lead to a rapid and strong induction of gene expression, often over 100-fold.[1]
-
Dose-Dependent Response: The level of gene expression can be tuned by varying the concentration of applied dexamethasone.[1][3][4]
-
Temporal Control: Gene expression can be switched on at specific developmental stages.
Visualization of Mechanism and Workflow
Signaling Pathway of the pOp/LhGR System
The following diagram illustrates the molecular mechanism of induction.
Caption: Mechanism of the dexamethasone-inducible pOp/LhGR system.
General Experimental Workflow
This diagram outlines the typical steps for an induction experiment.
Caption: General workflow for a dexamethasone induction experiment.
Quantitative Data Summary
The optimal conditions can vary between plant species, specific transgenic lines, and experimental goals. The following tables provide typical starting points and ranges.[11]
Table 1: Dexamethasone Concentration and Application
| Parameter | Recommended Range | Typical Starting Point | Notes |
|---|---|---|---|
| Stock Solution Conc. | 10 - 30 mM | 20 mM | Dissolve in DMSO or Ethanol. Store at -20°C.[3][12] |
| Working Conc. (Plates) | 0.1 - 30 µM | 10 µM | Dose-response can be tested.[1][3] |
| Working Conc. (Spray) | 1 - 50 µM | 10 - 30 µM | Include a surfactant for better leaf penetration.[3][8] |
| Surfactant (for spray) | 0.01 - 0.015% | 0.01% | Silwet L-77 is commonly used.[8][12] |
| Induction Time (mRNA) | 1 - 24 hours | 4 - 8 hours | Luc mRNA is detectable as early as 1 hour post-treatment.[1] |
| Induction Time (Protein/Phenotype) | 12 - 72 hours | 24 - 48 hours | Varies greatly depending on the gene of interest.[13] |
Detailed Experimental Protocols
Safety Precaution: Dexamethasone is a potent steroid. Always wear gloves and handle it in a designated area or fume hood. Prepare solutions carefully to avoid inhalation or skin contact.[8]
Protocol 1: Induction of Seedlings on Agar Plates
This method is ideal for observing root phenotypes and for uniform induction of young seedlings.
-
Prepare Dexamethasone Stock: Dissolve dexamethasone in 100% DMSO to a final concentration of 20 mM. Store in small aliquots at -20°C.
-
Prepare Media: Autoclave standard plant growth medium (e.g., 1/2 MS with 0.8% agar). Allow it to cool to approximately 55-60°C in a water bath.
-
Add Dexamethasone: Add the Dex stock solution to the cooled medium to achieve the desired final concentration (e.g., 10 µM). For a mock/control plate, add an equivalent volume of DMSO. Swirl gently but thoroughly to mix.
-
Pour Plates: Pour the medium into sterile petri dishes and allow them to solidify.
-
Plate Seeds: Sterilize seeds of your transgenic line and place them on the Dex-containing and mock plates.
-
Stratification & Growth: Stratify the seeds if necessary (e.g., 2-4 days at 4°C in the dark) and then transfer to a growth chamber under appropriate conditions.[14]
-
Analysis: Observe phenotypes at desired time points. For molecular analysis, harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Induction of Soil-Grown Plants by Spraying
This method is suitable for inducing gene expression in leaves and shoots of established plants.
-
Plant Growth: Grow transgenic plants on soil until they reach the desired developmental stage.
-
Prepare Working Solution: Prepare a fresh aqueous solution of dexamethasone at the desired concentration (e.g., 30 µM). First, pipette the required volume from your DMSO stock into water, then add a surfactant (e.g., Silwet L-77 to a final concentration of 0.01%). Mix well. Prepare a mock solution with DMSO and Silwet L-77 only.[8][12]
-
Application: Using a fine-mist spray bottle, thoroughly spray the aerial parts of the plants until runoff is just visible. Ensure even coverage. Isolate sprayed plants to prevent cross-contamination of controls.[8]
-
Incubation: Return plants to the growth chamber. For sustained expression, repeated spraying every 24 hours may be beneficial.[8]
-
Harvesting: At the desired time point post-induction, harvest the tissue of interest (e.g., rosette leaves), immediately flash-freeze in liquid nitrogen, and store at -80°C for later analysis.
Protocol 3: Identifying Direct Target Genes
To distinguish direct targets from downstream secondary effects, induction is performed in the presence of a protein synthesis inhibitor like cycloheximide (CHX).
-
Prepare Solutions: Prepare a Dex working solution as described in Protocol 2. Prepare a separate solution containing both Dex and CHX (e.g., 10 µM CHX). A third mock solution should contain only DMSO, CHX, and the surfactant.
-
Treatment: Use seedlings or plants and apply the solutions as described previously (e.g., submersion for seedlings or spraying for older plants). The key is to treat separate batches of plants with "Dex only" and "Dex + CHX".
-
Incubation: This is a short-term experiment. Incubate plants for a short period, typically 4-8 hours.
-
Harvest and Analysis: Harvest tissue and perform RNA extraction followed by qRT-PCR or RNA-seq. Genes that are upregulated by the "Dex + CHX" treatment are considered high-confidence direct targets, as their induction did not require the synthesis of new proteins.
Potential Issues and Considerations
-
Leaky Expression: While generally tight, some transgenic lines may exhibit low levels of basal expression. It is crucial to screen multiple independent transgenic lines to find one with the best induction characteristics.
-
Inducer Toxicity: At very high concentrations or with prolonged exposure, both dexamethasone and the solvents (DMSO, ethanol) can have mild physiological effects on the plant.[10] Always include a mock-treated control group that receives the solvent and any surfactants at the same concentration as the experimental group.
-
Systemic Movement: Dexamethasone can move within the plant. Local application (e.g., on a single leaf) may lead to systemic induction in other parts of the plant, a factor to consider when designing experiments.[4]
-
Variability in Legumes: The GVG system has been reported to cause growth defects in some legume species like Lotus japonicus, potentially due to interference with auxin signaling.[15] The suitability of the system should be validated for the specific plant species being studied.
References
- 1. A glucocorticoid-mediated transcriptional induction system in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eonet.ne.jp [eonet.ne.jp]
- 3. Identification of Direct Targets of Plant Transcription Factors Using the GR Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response to and systemic movement of dexamethasone in the GVG-inducible transgene system in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optogenetic and Chemical Induction Systems for Regulation of Transgene Expression in Plants: Use in Basic and Applied Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Inducible Gene Expression Systems in Plants | Zhang | Plant Gene and Trait [genbreedpublisher.com]
- 8. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 9. A procedure for Dex-induced gene transactivation in Arabidopsis ovules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a glucocorticoid inducible system for regulating somatic embryogenesis in Liriodendron hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Dexamethasone-Inducible Green Fluorescent Protein Gene Expression in Transgenic Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The glucocorticoid-inducible GVG system causes severe growth defects in both root and shoot of the model legume Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Degradation of Dalapon in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dalapon. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the study of this compound degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading much faster than expected. What are the potential causes?
A1: Unexpectedly rapid degradation of this compound in your aqueous solution can be attributed to several factors. Firstly, review the pH and temperature of your solution. This compound's hydrolysis rate significantly increases with higher pH and temperature.[1][2] For instance, while the half-life at temperatures below 25°C is several months, it becomes considerably shorter at elevated temperatures. Secondly, inadvertent exposure to light, especially UV light, can accelerate photodegradation.[1] Lastly, microbial contamination is a primary driver of this compound degradation in non-sterile aqueous environments, breaking it down into naturally occurring compounds.[1]
Q2: I am observing unknown peaks in my chromatogram when analyzing this compound samples. What could they be?
A2: The appearance of unknown peaks likely indicates the presence of degradation products. The primary and most commonly reported degradation product of this compound hydrolysis is pyruvic acid.[2] Under conditions of microbial degradation, both pyruvic acid and alanine have been identified as metabolites.[1] If you are using a derivatization method for GC analysis, such as with acidic methanol, you might also observe byproducts of this reaction. For instance, in methods for haloacetic acids, bromoform can be an observed byproduct from the derivatization of tribromoacetic acid.[3]
Q3: My analytical results for this compound concentration are inconsistent and show poor reproducibility. What should I check?
A3: Poor reproducibility in this compound analysis can stem from several sources. For GC-ECD analysis (e.g., EPA Method 552.2), inconsistencies can arise from contamination of glassware or reagents like sodium sulfate and sulfuric acid.[2] Incomplete or variable derivatization can also lead to fluctuating results. Ensure your derivatization conditions (temperature and time) are consistent. For LC-MS/MS analysis, matrix effects are a common cause of variability.[4][5][6] Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Proper sample clean-up, the use of an appropriate internal standard, and matrix-matched calibration can help mitigate these effects. Also, ensure consistent sample collection and preservation, as improper storage (e.g., at room temperature or exposed to light) can lead to degradation before analysis.[7]
Q4: How can I prevent the degradation of my this compound stock solutions and samples?
A4: To ensure the stability of your this compound solutions, it is recommended to store them at 4°C in the dark.[7] For long-term storage, freezing at -10°C or below is advisable for extracts.[2] The use of amber glass containers is recommended to protect against photodegradation.[7] To prevent microbial degradation, prepare solutions in sterile water and store them under sterile conditions if possible. For environmental water samples that may contain microorganisms, analysis should be performed as soon as possible after collection. The addition of a preservative like ammonium chloride can inhibit microbial activity.[7][8]
Data Presentation
The following tables summarize the known degradation characteristics of this compound in aqueous solutions.
Table 1: Factors Influencing this compound Degradation
| Degradation Pathway | Key Factors | Effect on Degradation Rate | Primary Degradation Products |
| Hydrolysis | pH | Rate increases with increasing pH. | Pyruvic Acid |
| Temperature | Rate increases with increasing temperature (slight at 25°C, rapid at ≥50°C).[2] | ||
| Photolysis | Light Exposure | Degradation occurs upon exposure to sunlight/UV light. | Not definitively identified in searches |
| Microbial Degradation | Presence of Microorganisms | A major pathway for degradation in soil and water.[1] | Pyruvic Acid, Alanine[1] |
Table 2: Estimated Half-Life of this compound under Different Conditions
| Condition | pH | Temperature | Half-Life |
| Aqueous Solution (Absence of microbes) | Neutral | < 25°C | Several Months[1] |
| Aqueous Solution (Absence of microbes) | Alkaline | Elevated (>25°C) | Significantly shorter (specific data not available) |
| Soil | Not specified | Not specified | 2 to 8 weeks[1] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by GC-ECD (Based on EPA Method 552.2)
This method involves the extraction and derivatization of this compound from an aqueous sample, followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD).
1. Sample Preparation and Extraction: a. To a 40 mL water sample, add a preservative such as ammonium chloride if not already present. b. Adjust the sample pH to <0.5 with a strong acid (e.g., sulfuric acid). c. Add 4 mL of methyl-tert-butyl-ether (MTBE) and shake vigorously to extract the this compound into the organic phase. d. Allow the phases to separate.
2. Derivatization: a. Transfer the MTBE extract to a clean vial. b. Add acidic methanol (e.g., 10% H2SO4 in methanol). c. Heat the mixture gently (e.g., at 50°C for 2 hours) to convert this compound to its methyl ester. d. After cooling, neutralize the extract by back-extraction with a saturated sodium bicarbonate solution.
3. GC-ECD Analysis: a. Inject an aliquot of the final MTBE extract into the GC-ECD. b. Use a suitable capillary column for separation (e.g., DB-1701). c. Quantify the this compound methyl ester based on a calibration curve prepared from standards that have undergone the same extraction and derivatization process.
Protocol 2: Direct Aqueous Analysis of this compound by LC-MS/MS
This method allows for the direct analysis of this compound in water samples without the need for derivatization.
1. Sample Preparation: a. For clean water matrices, minimal sample preparation is needed. Samples may only require filtration through a 0.22 µm filter. b. For complex matrices, a dilution step may be necessary to minimize matrix effects. c. Acidify the sample with a small amount of formic acid (e.g., to a final concentration of 0.1%). d. Add an appropriate internal standard if available.
2. LC-MS/MS Analysis: a. Inject the prepared sample directly onto a reverse-phase LC column (e.g., a C18 column). b. Use a mobile phase gradient suitable for separating polar anionic compounds. A common mobile phase consists of water and methanol or acetonitrile with a formic acid modifier. c. Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode. d. Monitor for the specific precursor-to-product ion transitions for this compound for quantification.
Mandatory Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
References
- 1. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 552.2 Haloacetic Acids : Matrix interference in samples - Chromatography Forum [chromforum.org]
- 3. 茅草枯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Dalapon Concentration for Weed Control in Lab Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dalapon in laboratory assays to determine effective concentrations for weed control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it control grassy weeds?
A1: this compound is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[1][2] Its chemical name is 2,2-dichloropropionic acid.[3] this compound is absorbed by both the leaves and roots of the plant and then translocated throughout the plant's system.[3][4] The primary mode of action is believed to be the inhibition of lipid synthesis, although it may also affect various other enzyme pathways.[1][2][3] This disruption of normal plant processes leads to symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.[3]
Q2: What is a typical concentration range for this compound in a lab-based dose-response assay?
A2: While field application rates are typically provided in kilograms per hectare ( kg/ha ), laboratory assays require conversion to concentrations such as milligrams per liter (mg/L) or millimolar (mM). Based on common field application rates ranging from 2.5 to 20 kg/ha , a starting point for laboratory dose-response studies can be estimated.[4] A broad range to test in a lab setting could be from 10 mg/L to 1000 mg/L. It is recommended to perform a range-finding experiment to narrow down the effective concentration for your specific weed species and experimental conditions.
Q3: How long does it take to see the effects of this compound on weeds in a lab assay?
A3: this compound is a relatively slow-acting herbicide.[4] Visual symptoms such as yellowing and growth inhibition may not be apparent for several days to a week after application. It is advisable to observe the plants for at least 14 to 21 days to accurately assess the herbicide's efficacy.
Q4: Can I use the acid form of this compound for my experiments?
A4: Commercial formulations of this compound are typically available as sodium or magnesium salts, which are water-soluble powders.[1][2] The acid form itself is not commonly used directly in commercial products.[1] For laboratory assays, it is recommended to use the salt form (e.g., this compound sodium salt) as it readily dissolves in water to prepare stock solutions.
Q5: What is the stability of a this compound stock solution?
A5: Aqueous solutions of this compound should not be kept for extended periods, as the compound is subject to hydrolysis, which is more rapid at temperatures above 25°C.[5] It is best practice to prepare fresh stock solutions for each experiment to ensure accurate and reproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on weeds at any concentration. | 1. Incorrect this compound concentration: Calculation error during stock solution preparation or dilution. 2. Inactive herbicide: The this compound used may be old or degraded. 3. Resistant weed species: The target weed may have a natural tolerance to this compound. 4. Improper application: The herbicide solution did not adequately cover the plant foliage or reach the root zone. | 1. Verify all calculations and re-prepare the solutions. 2. Use a fresh batch of this compound. 3. Consult literature to confirm the susceptibility of your target weed species to this compound. Consider testing a known susceptible species as a positive control. 4. Ensure uniform and thorough application. For foliar application, use a fine mist sprayer to cover all leaf surfaces. For root application, ensure the growing medium is evenly saturated. |
| High variability in results between replicates. | 1. Inconsistent application volume: Uneven spraying or pouring of the herbicide solution. 2. Non-uniform plant material: Plants may vary in size, age, or health. 3. Environmental variability: Inconsistent light, temperature, or humidity across the experimental setup. | 1. Use calibrated pipettes or sprayers to ensure consistent application volume. 2. Select plants of uniform size and developmental stage for the experiment. 3. Ensure all replicates are maintained under the same environmental conditions. Randomize the placement of replicates to minimize the effect of any micro-environmental variations. |
| Control plants are showing signs of stress or death. | 1. Contamination: The water, soil, or containers used for the control group may be contaminated with herbicide. 2. Improper growing conditions: The control plants may be suffering from over or under-watering, nutrient deficiency, or disease. | 1. Use dedicated, thoroughly cleaned labware for the control group. Ensure the water and growth medium are free of any contaminants. 2. Review and optimize your plant care protocol. Ensure all plants (including controls) are receiving appropriate water, light, and nutrients. |
| Sudden death of plants at high concentrations, but little effect at lower concentrations. | 1. Contact toxicity: At very high concentrations, this compound can act as a contact herbicide, causing rapid tissue death where it is applied.[3] This may not reflect its systemic herbicidal activity. | 1. Adjust the concentration range. The highest concentrations may be causing acute phytotoxicity that masks the systemic effects. Lower the highest concentration and include more intermediate concentrations in your dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in weed control assays.
Materials:
-
This compound sodium salt (analytical grade)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing paper
Procedure:
-
Calculate the required mass of this compound sodium salt. For example, to prepare a 1000 mg/L (ppm) stock solution in a 100 mL volumetric flask:
-
Mass (mg) = Concentration (mg/L) x Volume (L)
-
Mass = 1000 mg/L x 0.1 L = 100 mg
-
-
Weigh the calculated amount of this compound sodium salt accurately using an analytical balance.
-
Transfer the weighed this compound into the volumetric flask.
-
Add approximately half the final volume of distilled water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the this compound is completely dissolved.
-
Once dissolved, remove the stir bar and add distilled water to bring the volume up to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label the flask with the name of the chemical, concentration, and date of preparation. Store appropriately (refrigerated for short-term storage).
Protocol 2: Dose-Response Bioassay for this compound Efficacy
Objective: To determine the effective concentration of this compound required to control a specific grassy weed species.
Materials:
-
Healthy, uniform seedlings of the target weed species (e.g., at the 2-3 leaf stage)
-
Pots or containers with a suitable growing medium
-
This compound stock solution (prepared as in Protocol 1)
-
Distilled or deionized water for dilutions
-
Pipettes or graduated cylinders for accurate dilution
-
Spray bottle for foliar application (or containers for root application)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Planting: Transplant uniform seedlings of the target weed into individual pots. Allow them to acclimate for a few days until they are actively growing.
-
Preparation of Treatment Solutions: Prepare a series of this compound concentrations by diluting the stock solution. For example, to create concentrations of 10, 50, 100, 250, 500, and 1000 mg/L, perform serial dilutions. Include a control group that will be treated with water only.
-
Experimental Design: Use a completely randomized design with at least 4-5 replicates for each concentration, including the control.
-
Application:
-
Foliar Application: Use a calibrated spray bottle to apply the treatment solutions evenly to the foliage of the plants until runoff. Ensure complete coverage.
-
Root Application: Apply a specific volume of the treatment solution to the soil of each pot, ensuring the growing medium is saturated.
-
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Evaluate the following parameters:
-
Visual Injury Rating: Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete death) to assess chlorosis, necrosis, and stunting.
-
Plant Height: Measure the height of the plants.
-
Biomass: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship. Calculate metrics such as the EC50 (the concentration that causes a 50% reduction in a measured parameter, like biomass) or GR50 (the concentration that causes a 50% reduction in growth).
Data Presentation
Table 1: Example Data Summary for this compound Dose-Response Assay
| This compound Concentration (mg/L) | Visual Injury (%) (21 DAT) | Plant Height (cm) (21 DAT) | Dry Biomass (g) (21 DAT) |
| 0 (Control) | 0 | 15.2 ± 0.8 | 0.52 ± 0.05 |
| 10 | 15 ± 5 | 13.8 ± 1.1 | 0.45 ± 0.06 |
| 50 | 45 ± 8 | 10.5 ± 1.5 | 0.31 ± 0.04 |
| 100 | 75 ± 6 | 6.2 ± 1.2 | 0.15 ± 0.03 |
| 250 | 95 ± 3 | 2.1 ± 0.5 | 0.04 ± 0.01 |
| 500 | 100 | 0 | 0 |
| 1000 | 100 | 0 | 0 |
| DAT: Days After Treatment. Values are presented as mean ± standard deviation. |
Visualizations
References
Technical Support Center: Dalapon Analysis in Soil and Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Dalapon in soil and water matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of low or inconsistent this compound recovery in my soil and water samples?
Low or inconsistent recovery of this compound is a frequent issue stemming from matrix interference. The complex nature of soil and water samples can introduce a variety of interfering substances.
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In Soil Samples: Humic and fulvic acids are major interfering components. These large organic molecules can bind to this compound, preventing its efficient extraction. The presence of co-extracted organic matter can also lead to signal suppression in the analytical instrument.[1][2]
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In Water Samples: High concentrations of dissolved organic matter and inorganic ions, such as sulfate, can interfere with the analysis.[3] Sulfate ions, in particular, can compete with this compound during solid-phase extraction (SPE) if an anion exchange mechanism is used.
Troubleshooting Steps:
-
Optimize Sample Cleanup: For soil samples, consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[1][2][4][5] For water samples, ensure that the SPE cartridge is appropriate and that the pH of the sample is correctly adjusted.
-
Evaluate Matrix Effects: Prepare matrix-matched standards by spiking a blank soil or water extract with a known concentration of this compound.[6][7] Comparing the response of the matrix-matched standard to a standard in a clean solvent will help quantify the extent of signal suppression or enhancement.
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[8] However, ensure that the final concentration of this compound remains above the instrument's limit of detection.
Q2: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?
Signal suppression or enhancement is a common manifestation of matrix effects in LC-MS/MS analysis.[6] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.
Mitigation Strategies:
-
Matrix-Matched Calibration: This is a highly effective method to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the actual samples.[6][7]
-
Use of Internal Standards: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will be similarly affected by the matrix as the native analyte.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different analytical column.
-
Sample Cleanup: Employ rigorous sample cleanup procedures to remove interfering matrix components before analysis. Techniques like SPE and dispersive SPE (dSPE) in the QuEChERS method are effective.[1][2][4][5]
Q3: My chromatograms show peak tailing or splitting for this compound. What could be the cause and how do I fix it?
Poor peak shape, such as tailing or splitting, can compromise the accuracy and precision of your analysis.
Potential Causes and Solutions:
-
Active Sites in the GC System: If using Gas Chromatography (GC), acidic compounds like this compound can interact with active sites in the injector or column, leading to peak tailing. Ensure the liner is clean and deactivated.
-
Column Contamination: Buildup of matrix components at the head of the analytical column can lead to peak distortion. A guard column can help protect the analytical column, and regular column maintenance is essential.
-
Inappropriate pH: In Liquid Chromatography (LC), the pH of the mobile phase can affect the peak shape of acidic analytes. Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in its neutral form for better retention and peak shape on a reversed-phase column.
-
Co-eluting Interferences: As with signal suppression, co-eluting matrix components can also affect peak shape.[9] Enhanced sample cleanup is recommended.
Data on this compound Analysis
The following tables summarize typical recovery rates, limits of detection (LOD), and limits of quantification (LOQ) for this compound in water and soil matrices. These values can vary depending on the specific analytical method, instrumentation, and matrix composition.
Table 1: Recovery and Detection Limits of this compound in Water Samples
| Analytical Method | Matrix Type | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| IC-MS/MS | Drinking Water | 77.5 - 124.6 | - | - | [10] |
| IC-MS/MS | Surface Water | 80.7 - 112.0 | - | - | [10] |
| IC-MS/MS | Synthetic Sample Matrix | 65 - 115 | - | - | [11] |
| IC-MS/MS | Reagent Water | - | 0.011 - 0.62 | - | [12] |
| GC-MS | River Water | >92 | - | - | [13] |
Table 2: Recovery and Detection Limits of this compound in Soil Samples
| Analytical Method | Matrix Type | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| GC-MS | Soil | >92 | - | - | [13] |
| LC-UV/PAD | Soil (QuEChERS) | 83 - 113 | 4 - 493 | - | [4] |
Experimental Protocols
Protocol 1: this compound in Water by GC-ECD (Based on EPA Method 552.2)
This method involves liquid-liquid extraction, derivatization to methyl esters, and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).[9][14]
-
Sample Preparation:
-
Adjust a 40 mL water sample to a pH <0.5 with concentrated sulfuric acid.
-
Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.
-
Allow the phases to separate for at least 2 minutes.
-
-
Derivatization:
-
Transfer the upper MTBE layer to a separate vial.
-
Add 1 mL of acidic methanol (10% sulfuric acid in methanol).
-
Heat at 50°C for 2 hours.
-
-
Neutralization and Extraction:
-
Add 4 mL of a saturated sodium bicarbonate solution to the vial and shake for 2 minutes.
-
The upper MTBE layer containing the methylated this compound is ready for GC-ECD analysis.
-
-
GC-ECD Analysis:
-
Inject 1-2 µL of the final extract into the GC-ECD system.
-
Use a suitable capillary column, such as a DB-1701, for separation.
-
Protocol 2: this compound in Water by IC-MS/MS (Based on EPA Method 557)
This method allows for the direct injection and analysis of this compound without the need for extraction or derivatization.[15][16][17][18]
-
Sample Preparation:
-
IC-MS/MS Analysis:
-
Inject an aliquot of the sample directly into the IC-MS/MS system.
-
An anion exchange column is used to separate this compound from other anions in the sample matrix.
-
The eluent from the column is directed to the electrospray ionization (ESI) source of the tandem mass spectrometer.
-
This compound is detected and quantified using multiple reaction monitoring (MRM).
-
Protocol 3: this compound in Soil by QuEChERS and LC-MS/MS
The QuEChERS method is a streamlined approach for extracting pesticides from complex matrices like soil.[1][2][5]
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
The cleaned-up extract is then ready for analysis by LC-MS/MS. The extract may need to be diluted and acidified prior to injection.
-
Visualized Workflows
Caption: Troubleshooting workflow for matrix interference in this compound analysis.
Caption: General experimental workflow for this compound analysis in soil and water.
References
- 1. weber.hu [weber.hu]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. legacy.azdeq.gov [legacy.azdeq.gov]
- 9. NEMI Method Summary - 552.2 [nemi.gov]
- 10. lcms.cz [lcms.cz]
- 11. metrohm.com [metrohm.com]
- 12. Analysis of haloacetic acids, bromate, and this compound in natural waters by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the herbicides frenock and this compound in soil and river water by mass fragmentography - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Method 552.2: Determination of Haloacetic Acids and this compound Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector [restek.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. lcms.cz [lcms.cz]
- 17. NEMI Method Summary - 557 [nemi.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Dalapon Extraction from Complex Plant Tissues: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Dalapon from complex plant tissues.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during this compound extraction and analysis from plant matrices.
Q1: Why am I observing low or no this compound recovery in my final extract?
A1: Low recovery of this compound is a common issue that can arise from several factors throughout the extraction and analysis process. Potential causes include:
-
Inefficient Initial Extraction: The acidic nature of this compound necessitates an acidic environment for efficient extraction. The choice of extraction solvent and pH are critical.
-
Analyte Degradation: this compound can be susceptible to degradation under certain conditions. Prolonged exposure to high temperatures or highly alkaline conditions should be avoided.[1]
-
Suboptimal Derivatization (for GC-based methods): Incomplete esterification of this compound to its more volatile methyl ester form will lead to poor detection by Gas Chromatography (GC). Factors such as reaction time, temperature, and catalyst concentration are crucial.
-
Matrix Effects: Complex plant matrices contain numerous interfering compounds (e.g., organic acids, phenols) that can co-extract with this compound and suppress the analytical signal, particularly in mass spectrometry-based methods.[1]
-
Improper Phase Separation: In liquid-liquid extraction, incomplete separation of the organic and aqueous layers can result in significant loss of the analyte. The presence of emulsions can further complicate this step.
Recommended Solutions:
-
Optimize Extraction Solvent and pH: An initial extraction with a sulfuric acid solution is a common and effective approach.[2] Ensure the pH of the sample homogenate is sufficiently low to keep this compound in its protonated form, enhancing its solubility in organic solvents like diethyl ether or methyl tert-butyl ether (MTBE).[2][3]
-
Control Temperature: While heating can enhance derivatization, excessive temperatures may degrade this compound. A controlled temperature of 50°C has been shown to be effective for the esterification reaction.[2]
-
Optimize Derivatization Conditions: For GC analysis, ensure complete esterification by optimizing the reaction time (e.g., 2 hours at 50°C) and the concentration of the acidic methanol catalyst (e.g., 10% H₂SO₄ in methanol).[2]
-
Employ Cleanup Steps: Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the crude extract.[4]
-
Enhance Phase Separation: The addition of salt (salting-out) can help break emulsions and improve the partitioning of this compound into the organic solvent during liquid-liquid extraction.[2][3]
Q2: My analytical results show high variability between replicates. What could be the cause?
A2: High variability, often indicated by a large coefficient of variation (CV), can stem from inconsistencies in sample preparation and handling.
-
Inhomogeneous Sample Matrix: Complex plant tissues can be highly heterogeneous. Inconsistent grinding or homogenization of the initial sample can lead to significant differences in the amount of this compound present in each aliquot.
-
Inconsistent Reagent Addition: Precise and consistent addition of all reagents, especially internal standards and derivatizing agents, is critical for reproducible results.
-
Fluctuations in Temperature and Time: Variations in extraction and derivatization times and temperatures between samples can lead to inconsistent results.
Recommended Solutions:
-
Thorough Homogenization: Ensure the plant tissue is finely and uniformly ground to a powder. For very complex or tough tissues, cryogenic grinding can be effective.
-
Use of Calibrated Pipettes: Employ calibrated micropipettes for the addition of all solutions to ensure accuracy and consistency.
-
Standardize Protocols: Strictly adhere to the defined times and temperatures for all heating, incubation, and extraction steps.
Q3: I am observing interfering peaks in my chromatogram. How can I minimize their impact?
A3: Interfering peaks from co-extracted matrix components are a common challenge in the analysis of complex plant samples.
-
Insufficient Selectivity of the Extraction Method: The initial extraction may be co-extracting a wide range of compounds with similar chemical properties to this compound.
-
Lack of a Cleanup Step: A crude extract is often too complex for direct analysis without a cleanup procedure to remove major interferences.
Recommended Solutions:
-
Implement a Cleanup Step: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds. A quaternary amine anion exchange cartridge can be used to retain this compound while allowing neutral and cationic interferences to be washed away.[4]
-
Optimize Chromatographic Conditions: Adjust the chromatographic parameters (e.g., temperature gradient in GC, mobile phase composition in LC) to improve the separation of this compound from interfering peaks.
-
Utilize a More Selective Detector: If using a non-selective detector like an Electron Capture Detector (ECD), consider switching to a more selective detector like a mass spectrometer (MS) to differentiate this compound from co-eluting compounds based on their mass-to-charge ratio.[2][5]
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue for GC-ECD Analysis
This protocol is adapted from a method used for the determination of residual this compound in sugarcane.[2]
1. Sample Preparation: a. Homogenize a representative sample of the plant tissue to a fine powder. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 20 mL of 0.1 N sulfuric acid to the sample. b. Shake vigorously for 30 minutes. c. Centrifuge at 5000 rpm for 10 minutes. d. Decant the supernatant into a clean tube.
3. Liquid-Liquid Extraction: a. To the supernatant, add 5 g of NaCl and 20 mL of diethyl ether. b. Shake for 15 minutes and allow the layers to separate. c. Collect the upper diethyl ether layer. d. Repeat the extraction of the aqueous layer with a fresh 20 mL portion of diethyl ether. e. Combine the diethyl ether extracts and dry over anhydrous sodium sulfate.
4. Derivatization (Esterification): a. Evaporate the diethyl ether extract to near dryness under a gentle stream of nitrogen. b. Add 2 mL of 10% sulfuric acid in methanol. c. Cap the vial tightly and heat at 50°C for 2 hours in a water bath. d. Cool to room temperature.
5. Final Extraction and Analysis: a. Add 5 mL of 10% sodium sulfate solution and 2 mL of methyl tert-butyl ether (MTBE). b. Vortex for 2 minutes and allow the layers to separate. c. Analyze the upper MTBE layer by GC-ECD.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound Analysis
This protocol is a general approach for cleaning up plant extracts prior to analysis, based on anion exchange principles.[4]
1. Cartridge Conditioning: a. Pass 5 mL of methanol through a quaternary amine anion exchange SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
2. Sample Loading: a. Adjust the pH of the initial aqueous extract (from Protocol 1, step 2d) to approximately 5.0. b. Load the pH-adjusted extract onto the SPE cartridge at a slow, dropwise rate.
3. Washing: a. Wash the cartridge with 5 mL of deionized water to remove neutral and weakly retained compounds. b. Dry the cartridge by passing air or nitrogen through it for 10 minutes.
4. Elution: a. Elute the retained this compound with 5 mL of 10% sulfuric acid in methanol directly into a collection vial for subsequent derivatization and analysis.
Data Presentation
Table 1: Recovery and Detection Limits of this compound using GC-ECD
| Plant Matrix | Spiking Level (ppm) | Average Recovery (%) | Coefficient of Variation (CV) (%) | Method Detection Limit (MDL) (ppm) | Reference |
| Sugarcane | 0.05 - 0.20 | 89.7 - 109.4 | 1.0 - 9.3 | 0.01 | [2] |
Table 2: Recovery of this compound in Water Samples using different extraction methods
| Extraction Method | Matrix | Spiked Concentration | Recovery Range (%) | Reference |
| Liquid-Liquid Extraction with MTBE | Pure, Tap, and River Water | 100 ng | 67 - 101 | [3] |
| Direct Injection IC-MS/MS | Drinking and Surface Water | 10 µg/L | 77.5 - 124.6 | [5] |
Mandatory Visualizations
References
Preventing cross-contamination in Dalapon residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing cross-contamination during Dalapon residue analysis.
Troubleshooting Guides
Issue: this compound is detected in my laboratory reagent blanks.
This indicates a contamination issue within the laboratory environment or analytical system. Follow these steps to identify and eliminate the source of contamination.
Step 1: Identify the Source
| Potential Source | Troubleshooting Action |
| Glassware | Prepare a new laboratory reagent blank using glassware that has undergone a rigorous cleaning procedure (see Experimental Protocols). If the blank is clean, the original glassware was the source of contamination.[1][2] |
| Reagents | Prepare a new laboratory reagent blank using fresh, high-purity solvents and newly opened reagents.[1][2] If the blank is clean, one of the original reagents was contaminated. Test each reagent individually to pinpoint the source. Sodium sulfate can be a source of interference.[3] |
| Analytical Instrument Carryover | Inject a solvent blank (e.g., Methyl tert-butyl ether - MTBE) directly into the instrument.[1] If a this compound peak is observed, sample carryover from a previous high-concentration sample is likely. |
| Sample Preparation Equipment | If using automated pipettes or other shared equipment, ensure they are thoroughly cleaned between samples. Manually prepare a blank to rule out contamination from this equipment. |
Step 2: Corrective Actions
-
Glassware: Implement the detailed glassware cleaning protocol outlined below. For persistent contamination, consider dedicating glassware specifically for this compound analysis.
-
Reagents: Discard any contaminated reagents. Always use high-purity solvents and reagents certified for pesticide residue analysis.[2]
-
Instrument Carryover: Rinse the injection port and syringe with a suitable solvent.[2] If carryover persists, it may be necessary to bake out the GC inlet or perform other instrument-specific maintenance. Rinsing apparatus with MTBE between analyses can minimize contamination.[1]
-
General Laboratory Environment: Ensure work surfaces are clean. Avoid preparing high-concentration standards in the same area where trace residue samples are handled.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-contamination in this compound residue analysis?
A1: The most common sources of cross-contamination include:
-
Improperly cleaned glassware: Residues from previous analyses can leach into new samples.[1][2]
-
Contaminated reagents and solvents: Using low-purity chemicals can introduce this compound or interfering compounds.[1][2]
-
Sample-to-sample carryover: This can occur in both manual sample preparation steps and within the analytical instrument (e.g., autosampler, injection port).[1]
-
Environmental contamination: Dust or aerosols in the laboratory can potentially contaminate samples.[4]
Q2: How can I prevent glassware from becoming a source of contamination?
A2: To prevent glassware contamination, a rigorous cleaning protocol is essential. This should include washing with a laboratory-grade detergent, followed by rinses with tap water, deionized water, and a final rinse with a high-purity solvent like acetone or methanol.[5][6][7] For trace analysis, baking glassware at a high temperature can also be effective.[1] It is also good practice to dedicate a set of glassware for this compound analysis to avoid cross-contamination from other analyses.[8][9]
Q3: What quality control samples should I include in my analysis to monitor for cross-contamination?
A3: To monitor for cross-contamination, you should include the following quality control samples in each analytical batch:
-
Laboratory Reagent Blank (LRB): This consists of all the reagents used in the sample preparation process, carried through the entire analytical procedure. It is used to assess contamination from reagents and the laboratory environment.[1] Background contamination must be below 1/3 of the Method Reporting Limit (MRL).[3]
-
Instrument Blank: A pure solvent injected into the instrument to check for carryover from previous injections.[1]
-
Laboratory Fortified Blank (LFB): A laboratory reagent blank spiked with a known concentration of this compound. This helps to ensure that the analytical method is in control.[1]
Q4: Are there any specific considerations for sample collection and handling to prevent contamination?
A4: Yes, proper sample collection and handling are crucial. Samples should be collected in clean containers.[9] For water samples, it may be necessary to add a preservative like ammonium chloride to quench any residual disinfectant that could react with this compound.[10][11] Samples should be stored at 4°C and protected from light until analysis.[1]
Data Presentation
Table 1: Quality Control Acceptance Criteria for this compound Analysis
| QC Sample | Parameter | Acceptance Criteria | Reference |
| Laboratory Reagent Blank | This compound Concentration | < 1/3 of the MRL | [3] |
| Laboratory Fortified Blank | Recovery | 70-130% of the true value | [3] |
| Matrix Spike | Recovery | Varies by matrix, typically 70-130% | [10] |
| Continuing Calibration Check | Concentration | 70-130% of the expected value | [3] |
Experimental Protocols
Detailed Glassware Cleaning Protocol for this compound Residue Analysis
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[5]
-
Washing: Wash the glassware with a laboratory-grade, phosphate-free detergent.[5][12] Use a brush to scrub all surfaces, especially those that were in direct contact with the sample.[13]
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water to remove all traces of detergent.[13][5]
-
Deionized Water Rinse: Rinse the glassware at least three to four times with deionized water.[5]
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove any remaining organic residues and to aid in drying.[2][13]
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a temperature appropriate for the glassware type (e.g., 40°C).[13][6] For trace analysis, glassware can be baked at a higher temperature to remove any volatile organic compounds.[1]
-
Storage: Store clean glassware in a clean, dust-free environment, covered with aluminum foil or in a designated cabinet to prevent re-contamination.[2]
Mandatory Visualization
Caption: Workflow for this compound residue analysis emphasizing cross-contamination prevention steps.
References
- 1. NEMI Method Summary - 552.1 [nemi.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Residue Testing for Chemicals in Agricultural Soil – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. feedhaccp.org [feedhaccp.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. lcms.cz [lcms.cz]
- 11. Haloacetic Acid and this compound analysis by LC-MS/MS Technique | Latest News | ALS Laboratories (UK) Ltd [alsenvironmental.co.uk]
- 12. 6.4 Washing and cleaning of laboratory glassware | Dairy Knowledge Portal [dairyknowledge.in]
- 13. CLEANING OF GLASSWARE USED IN CHEMICAL AND INSTRUMENTATION ANALYSIS – PharmaGuideHub [pharmaguidehub.com]
Technical Support Center: The Impact of Commercial Dalapon Formulation Impurities on Research
Welcome to the technical support center for researchers utilizing commercial Dalapon formulations. This resource provides essential information on how impurities within these formulations can impact experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to help you identify and mitigate potential issues in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in research?
A: this compound is the common name for 2,2-dichloropropionic acid, a selective herbicide used to control annual and perennial grasses.[1][2] In research, it is often used in plant physiology studies to investigate the mechanisms of herbicide action, metabolic pathways, and plant stress responses. It functions by inhibiting lipid synthesis and interfering with the production of pantothenic acid. Commercial formulations typically contain the sodium or a mix of sodium and magnesium salts of this compound, as these are stable, water-soluble powders.[3][4]
Q2: My experiment is showing inconsistent results with a new batch of this compound. Could impurities be the cause?
A: Yes, batch-to-batch variability in commercial herbicide formulations can be a significant source of experimental inconsistency. The synthesis of this compound involves the chlorination of propionic acid, a process that can lead to the formation of several byproducts.[3][4] These impurities, even at low levels, may have biological activity that can affect your results.
Q3: What are the likely impurities in a commercial this compound formulation?
A: Based on the manufacturing process, potential impurities may include:
-
Monochloropropionic acid (MCPA): An under-chlorinated byproduct.
-
Trichloroacetic acid (TCA): An over-chlorinated byproduct. Some older commercial formulations even included TCA as a second active ingredient.
-
Unreacted Propionic Acid: A starting material that may not have been fully consumed in the reaction.
-
Other Chlorinated Isomers: Different isomers of chlorinated propionic acid.
-
Inert ingredients and wetting agents: These are added to commercial formulations to improve stability and application but are not always fully disclosed.
Q4: How can these impurities affect my plant physiology experiments?
A: Different impurities can introduce unexpected variables:
-
Trichloroacetic acid (TCA) is a potent herbicide itself and is known to be phytotoxic, causing effects that could be synergistic with or distinct from this compound.[3][5][6] Its presence could lead to greater-than-expected phytotoxicity.
-
Monochloroacetic acid is also phytotoxic and can cause confounding results.[3]
-
Propionic acid can act as a mold and bacterial inhibitor and may influence plant growth or the soil microbiome in your experimental setup.[7][8]
-
Wetting agents and other adjuvants can alter the uptake and translocation of this compound in plants, leading to variations in efficacy between different formulations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise from impure this compound formulations.
| Observed Problem | Potential Cause (Impurity-Related) | Recommended Action |
| Higher than expected phytotoxicity or plant death at standard concentrations. | The formulation may contain significant levels of Trichloroacetic acid (TCA) , which is also a potent herbicide.[3][5][6] | 1. Check the Certificate of Analysis (CoA): If available for your batch, check for TCA levels. 2. Run a Dose-Response Curve: Compare your current batch with a high-purity analytical standard of this compound. 3. Analytical Confirmation: Use a suitable analytical method (see Experimental Protocols) to screen for TCA in your formulation. |
| Inconsistent results between different batches of this compound. | Different batches may have varying profiles and concentrations of impurities such as TCA, monochloropropionic acid, or unreacted propionic acid . | 1. Standardize Your Source: If possible, purchase a large quantity of a single batch for the duration of a project. 2. Always Use a Control: Include a positive control with a known pure standard of this compound in every experiment. 3. Request CoA: Obtain the CoA for each new batch to check for significant differences in purity. |
| Unexpected morphological changes in plants not typical of this compound. | The presence of other biologically active impurities could be affecting different physiological pathways. | 1. Literature Review: Research the phytotoxic effects of potential impurities like TCA and monochloropropionic acid to see if they match your observations.[3][5] 2. Isolate the Cause: If possible, obtain standards of the suspected impurities and test their effects on your plant system independently. |
| Cloudiness or precipitate in prepared this compound solutions. | Commercial formulations contain wetting agents and other inert ingredients that may not fully dissolve, or the salt form may be less soluble under your specific buffer conditions. | 1. Follow Manufacturer's Instructions: Ensure you are dissolving the formulation as recommended. 2. pH Adjustment: Check the pH of your solution, as the solubility of this compound salts can be pH-dependent. 3. Filtration: If the precipitate is suspected to be inert material, you can filter the solution through a 0.22 µm filter, but be aware this could remove some active ingredients if they are adsorbed to the particulate matter. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its potential impurities.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound (2,2-dichloropropionic acid) | C₃H₄Cl₂O₂ | 142.97 | 185-190 | 900 g/L at 25°C |
| Monochloropropionic acid | C₃H₅ClO₂ | 108.52 | 186 | Soluble |
| Trichloroacetic acid (TCA) | C₂HCl₃O₂ | 163.38 | 197.5 | 10,000 g/L |
| Propionic acid | C₃H₆O₂ | 74.08 | 141 | Miscible |
Table 2: Biological Activity of this compound and Potential Impurities
| Compound | Typical Application Rate (as herbicide) | Known Biological Effect |
| This compound | 4-10 kg/ha | Inhibits lipid synthesis, controls grasses. |
| Trichloroacetic acid (TCA) | 10-50 kg/ha | Potent herbicide, particularly against monocots.[5] |
| Monochloropropionic acid | Not typically used as a herbicide | Phytotoxic.[3] |
| Propionic acid | Not used as a herbicide | Inhibits mold and some bacteria.[7] |
Experimental Protocols
Protocol for Bioassay to Compare this compound Formulations
This protocol describes a whole-plant bioassay to compare the efficacy of a commercial this compound formulation against an analytical standard.
Objective: To determine if a commercial formulation of this compound exhibits different phytotoxicity compared to a pure standard.
Materials:
-
Target plant species (e.g., Agropyron repens - quackgrass) grown in uniform pots.
-
Commercial this compound formulation.
-
Analytical grade this compound standard (≥98% purity).
-
Deionized water.
-
Spray bottle or micro-pipette for application.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Preparation: Grow plants until they reach a consistent growth stage (e.g., 3-4 leaf stage).
-
Solution Preparation: Prepare stock solutions of both the commercial formulation and the analytical standard in deionized water. Create a dilution series for each (e.g., 0, 1, 5, 10, 20, 50 mg/L).
-
Application: Randomly assign plants to treatment groups (n=5 per group). Apply a fixed volume of each solution to the foliage of the plants. Include a water-only control group.
-
Incubation: Place the treated plants in a growth chamber under controlled conditions.
-
Data Collection: At set time points (e.g., 3, 7, 14, and 21 days after treatment), assess phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = plant death) and measure relevant growth parameters (e.g., plant height, biomass).
-
Analysis: Compare the dose-response curves of the commercial formulation and the analytical standard. A significant shift in the curve for the commercial product indicates the presence of biologically active impurities or adjuvants affecting performance.
Protocol for Analytical Quantification of this compound and TCA Impurity by GC-ECD
This protocol is a simplified version of methods used for detecting haloacetic acids in water, adapted for formulation analysis.
Objective: To identify and quantify this compound and potential TCA impurity in a commercial formulation.
Materials:
-
Commercial this compound formulation.
-
This compound and TCA analytical standards.
-
Methanol (reagent grade).
-
Sulfuric acid.
-
Diethyl ether or Methyl tert-butyl ether (MTBE).
-
Anhydrous sodium sulfate.
-
Gas chromatograph with an Electron Capture Detector (GC-ECD).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the commercial this compound formulation in deionized water.
-
Extraction: Acidify the aqueous sample with sulfuric acid. Perform a liquid-liquid extraction with diethyl ether or MTBE. Collect the organic phase.
-
Derivatization (Esterification): Add acidic methanol (e.g., 10% H₂SO₄ in methanol) to the extract and heat to convert the acidic herbicides into their more volatile methyl esters.[9]
-
Cleanup: Neutralize the solution and dry the organic extract with anhydrous sodium sulfate.
-
GC-ECD Analysis: Inject a small volume of the final extract into the GC-ECD. The ECD is highly sensitive to halogenated compounds like this compound and TCA.
-
Quantification: Prepare calibration standards of this compound and TCA methyl esters. Run these standards on the GC-ECD to create calibration curves. Compare the peak areas from the sample chromatogram to the calibration curves to determine the concentration of this compound and TCA in the original formulation.[9]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected research results when using this compound.
Hypothetical Signaling Pathway Perturbation
Caption: Hypothetical pathways showing how this compound and a TCA impurity could induce different effects.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium TCA for Control of Grasses — Reforestation, Nurseries and Genetics Resources [rngr.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
Technical Support Center: Enhancing the Stability of Dalapon in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dalapon (2,2-dichloropropionic acid) under experimental conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
1. Rapid Degradation of this compound in Aqueous Solutions
-
Question: My this compound stock solution is showing rapid degradation, what could be the cause?
-
Answer: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. Degradation, primarily through hydrolysis, is accelerated under alkaline conditions (high pH) and at elevated temperatures.[1][2][3] The half-life of this compound in water at temperatures below 25°C is several months, but this decreases significantly as temperature and pH rise.[1][2]
Troubleshooting Steps:
-
pH Control: Ensure your aqueous solution is buffered to a slightly acidic pH (ideally between 4 and 6). This compound, being a carboxylic acid, is more stable in its protonated form.
-
Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) to minimize hydrolysis. Avoid prolonged exposure to ambient or elevated temperatures.[3] Hydrolysis is notably more rapid at temperatures of 50°C and above.[3]
-
Solvent Choice: For short-term storage or specific experimental needs, consider using organic solvents where this compound is soluble and less prone to hydrolysis, such as ethanol, acetone, or methanol.[1]
-
2. Inconsistent Analytical Results for this compound Quantification
-
Question: I am observing high variability in my analytical measurements of this compound. What are the potential sources of this inconsistency?
-
Answer: Inconsistent results can stem from several factors, including the degradation of this compound in your samples or during analysis, as well as the analytical methodology itself.
Troubleshooting Steps:
-
Sample Preparation: Maintain consistent and controlled conditions (low temperature, controlled pH) during sample preparation to prevent degradation before analysis.
-
Analytical Method: If using Gas Chromatography (GC), ensure complete and reproducible derivatization of the acidic this compound to a more volatile ester (e.g., methyl ester). Incomplete derivatization is a common source of variability.
-
Internal Standard: Utilize an appropriate internal standard in your analytical method (e.g., a structurally similar chlorinated carboxylic acid) to correct for variations in sample extraction, derivatization, and instrument response.
-
Calibration: Prepare fresh calibration standards regularly, as this compound can degrade in standard solutions over time, even when stored properly.
-
3. Formation of Unknown Peaks in Chromatograms
-
Question: I am observing unexpected peaks in my chromatograms when analyzing this compound samples. What are these, and how can I prevent their formation?
-
Answer: The appearance of new peaks likely indicates the presence of this compound degradation products. The primary degradation pathway for this compound involves hydrolysis and dechlorination.
Known Degradation Products:
-
Pyruvic Acid and Alanine: These are known metabolic and environmental degradation products of this compound.
-
2-Monochloropropionic Acid and Propionic Acid: These have been identified as intermediates in the reductive dehalogenation pathway of this compound.
Preventative Measures:
-
Strict Stability Control: Adhere to the pH and temperature control measures outlined in the first troubleshooting point to minimize the formation of these degradants.
-
Inert Atmosphere: For sensitive experiments or long-term storage, consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Photostability: Protect solutions from direct exposure to UV light, as photolysis can also contribute to degradation.[1]
-
Data Presentation: Factors Influencing this compound Stability
| Parameter | Condition | Effect on this compound Stability | Half-Life (General Indication) | Citation(s) |
| pH | Acidic (pH < 7) | Increased stability | Longer | [1] |
| Neutral (pH ≈ 7) | Moderate stability | Moderate | [1] | |
| Alkaline (pH > 7) | Decreased stability, accelerated hydrolysis | Shorter | [1] | |
| Temperature | < 25°C | Relatively stable | Several months | [1][2] |
| ≥ 50°C | Rapid hydrolysis | Significantly reduced | [3] | |
| Light | UV Exposure | Photolytic degradation | Can be a significant degradation pathway | [1] |
| Microbial Activity | Presence of microorganisms | Biodegradation | Can be a primary degradation route in environmental samples | [1][4] |
Experimental Protocols
1. Accelerated Stability Study of this compound in Aqueous Solution
This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.
-
Materials:
-
This compound standard
-
Buffered solutions at pH 4, 7, and 9
-
Temperature-controlled chambers or water baths set at 25°C, 40°C, and 50°C
-
HPLC or GC analytical system
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare test solutions by diluting the stock solution in the pH 4, 7, and 9 buffers to a final concentration of 10 µg/mL in separate volumetric flasks for each temperature point.
-
Immediately after preparation (t=0), analyze an aliquot of each test solution to determine the initial concentration of this compound.
-
Place the flasks in the respective temperature-controlled chambers/baths.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each flask.
-
Analyze the samples using a validated analytical method (see below) to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
2. Analytical Method: GC-ECD for this compound Quantification
This method is suitable for the quantification of this compound in various matrices following a derivatization step.
-
Instrumentation:
-
Gas chromatograph with an Electron Capture Detector (ECD)
-
Capillary column suitable for chlorinated compounds (e.g., DB-5 or equivalent)
-
-
Reagents:
-
This compound standard
-
Methanol with 10% sulfuric acid (v/v) for esterification
-
Methyl t-butyl ether (MTBE) or diethyl ether for extraction
-
Sodium sulfate (anhydrous)
-
-
Sample Preparation and Derivatization:
-
For aqueous samples, acidify to pH < 2 with sulfuric acid.
-
Extract the this compound from the aqueous sample into an organic solvent like MTBE.
-
Evaporate the organic extract to a small volume under a gentle stream of nitrogen.
-
Add 2 mL of methanol containing 10% sulfuric acid to the concentrated extract.
-
Heat the mixture at 60°C for 1 hour to convert this compound to its methyl ester.
-
After cooling, add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the this compound methyl ester into a clean organic solvent (e.g., hexane or MTBE).
-
Dry the organic phase with anhydrous sodium sulfate.
-
The sample is now ready for GC-ECD analysis.
-
-
GC-ECD Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL
-
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Populations of this compound-decomposing Bacteria in Soil as Influenced by Additions of this compound or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Dalapon carryover in automated liquid handling systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Dalapon carryover in automated liquid handling systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
A1: this compound (2,2-dichloropropionic acid) is a selective organochlorine herbicide.[1][2] In a laboratory setting, its persistence can lead to carryover in automated liquid handling systems, where residual amounts from one experiment contaminate subsequent assays. This contamination can lead to inaccurate results, such as false positives or negatives, and compromise the integrity of experimental data.
Q2: What are the key chemical properties of this compound to consider for cleaning?
A2: Understanding the chemical properties of this compound is crucial for effective removal. Key properties are summarized in the table below. This compound is highly soluble in water and alkaline solutions, which can be leveraged for effective cleaning protocols.[1] It is also corrosive to certain metals like aluminum and copper alloys, so material compatibility of the liquid handling system components should be considered.[3]
Q3: How does this compound degrade, and what are its degradation products?
A3: this compound degrades in the environment through microbial action, hydrolysis, and photolysis.[1] Hydrolysis is accelerated by increasing temperature and pH.[1] The primary degradation products are pyruvate and alanine.[3] While these are common biochemical compounds, their presence due to carryover could still interfere with sensitive biological assays.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Assay Results After Running this compound Samples
Symptom: You observe unexpected peaks in blank injections, higher-than-expected results in low-concentration samples, or general irreproducibility in assays performed after a run with this compound.[4][5]
Possible Cause: this compound carryover from a previous experiment.
Troubleshooting Steps:
-
Confirm Carryover:
-
Inject a series of blank samples (the solvent used to dissolve your standards and samples) immediately after a high-concentration this compound sample.
-
If you observe a peak corresponding to this compound that decreases with each subsequent blank injection, this is a classic sign of carryover.[4]
-
If a small peak is consistently present in all blanks, your blank solvent may be contaminated.[4]
-
-
Isolate the Source of Carryover:
-
System vs. Column (for LC-MS applications): To determine if the carryover is from the liquid handling system or the analytical column, you can perform a double gradient on the column. If carryover is observed in the second gradient, the column may be the source.[6]
-
Automated Liquid Handler Components: The most common sources of carryover within the liquid handler are the pipette tips (fixed or disposable), tubing, valves, and wash station.[7]
-
-
Implement a Rigorous Cleaning Protocol:
-
Refer to the detailed "Experimental Protocol for this compound Decontamination" below.
-
Pay special attention to washing the inside and outside of fixed tips or ensuring complete removal of contaminated disposable tips.[7]
-
Logical Troubleshooting Flow for this compound Carryover
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,2-dichloropropionic acid | [1] |
| Molecular Weight | 142.97 g/mol | [3] |
| Appearance | Colorless liquid (acid form) | [3] |
| Water Solubility | 900,000 mg/L @ 25°C (sodium salt) | [1] |
| Solubility in Other Solvents | Very soluble in alkali solvents, ethanol, and acetone. Soluble in benzene and methanol. | [1] |
| Stability | Hydrolysis is accelerated with increasing temperature and pH. | [1] |
| Corrosivity | Corrosive to aluminum and copper alloys. | [3] |
Table 2: Recommended Cleaning Solutions for this compound Carryover
| Cleaning Solution | Concentration | Application Notes | Reference |
| Aqueous Alkaline Solution | 1-2% Household Ammonia or Commercial Detergent | Effective due to this compound's high solubility in alkali solutions. Ensure compatibility with system components. | [8][9] |
| Methanol or Ethanol | 70-100% | Good for rinsing as this compound is very soluble in alcohols. | [1] |
| Deionized Water | N/A | Use for final rinses to remove all traces of cleaning agents. | [6] |
| Commercial Tank Cleaner | Per manufacturer's instructions | Often contain detergents and alkaline agents to effectively remove herbicide residues. | [8][9] |
Experimental Protocols
Experimental Protocol for this compound Decontamination of Automated Liquid Handling Systems
This protocol is designed for a thorough cleaning of an automated liquid handling system after use with this compound.
Materials:
-
Lint-free wipes
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Cleaning solutions (See Table 2)
-
Deionized water
-
Waste container for contaminated rinsate
Procedure:
-
Initial System Flush:
-
Aspirate and dispense a large volume of deionized water through all liquid paths (tubing, valves, and tips) to remove gross contamination.
-
Dispose of the rinsate in a designated waste container.
-
-
Detergent/Alkaline Wash:
-
Prepare a fresh cleaning solution (e.g., 1% aqueous solution of a laboratory-grade detergent or 1% household ammonia).
-
Prime the system with the cleaning solution, ensuring it fills all tubing and channels.
-
Cycle the cleaning solution through the system for at least 15 minutes. For fixed-tip systems, immerse the tips in the cleaning solution and aspirate/dispense repeatedly.
-
Manually wipe down the exterior surfaces of the liquid handler, including the deck and tip loading area, with a lint-free wipe soaked in the cleaning solution.
-
-
Intermediate Rinse:
-
Purge the cleaning solution from the system.
-
Rinse all liquid paths thoroughly with deionized water. Perform at least three complete system volume flushes.
-
-
Organic Solvent Rinse (Optional but Recommended):
-
For stubborn residues, perform a rinse with methanol or ethanol.
-
Cycle the solvent through the system for 5-10 minutes.
-
Caution: Ensure all system components are compatible with the chosen organic solvent.
-
-
Final Deionized Water Rinse:
-
Purge the organic solvent.
-
Perform a final, extensive rinse with deionized water. Flush the system with at least five times the total system volume to ensure all cleaning agents are removed.
-
-
Verification of Cleanliness:
-
Run a series of blank injections and analyze them using your sensitive detection method (e.g., LC-MS) to confirm the absence of this compound peaks.
-
Workflow for this compound Decontamination Protocol
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. esslabshop.com [esslabshop.com]
- 3. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. lctsbible.com [lctsbible.com]
- 6. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 7. fs.usda.gov [fs.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Factors influencing Dalapon's bioactivity in different plant species
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the herbicide Dalapon. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound's primary mode of action is the inhibition of the pantothenate biosynthesis pathway, which is essential for the synthesis of Coenzyme A and Acyl Carrier Protein. These cofactors are vital for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle.[1][2] A secondary mechanism that has been proposed is its action as a general protein precipitant at higher concentrations.[3]
-
-
Q2: Why am I observing inconsistent herbicidal effects with this compound in my experiments?
-
A2: Inconsistent results can be attributed to several factors:
-
Environmental Conditions: High humidity and temperature can increase the absorption and translocation of this compound, leading to greater efficacy.[4] Conversely, dry conditions can reduce its effectiveness.
-
Plant Species and Growth Stage: Different plant species exhibit varying levels of tolerance to this compound. Younger, actively growing plants are generally more susceptible.
-
Application Method: Thorough and uniform foliage coverage is crucial for optimal absorption. The use of surfactants can significantly enhance uptake.
-
Formulation: this compound is typically used as a water-soluble salt (sodium or magnesium salt). Ensure the formulation is correctly prepared and applied.[5]
-
-
-
Q3: My results show poor translocation of this compound to the roots. What could be the cause?
-
A3: Insufficient translocation can be due to several factors:
-
Plant Health: Stressed or unhealthy plants may have reduced metabolic activity, leading to poor translocation.
-
Environmental Stress: Conditions such as drought can impede the movement of herbicides within the plant.
-
Point of Application: Application to older leaves may result in less efficient translocation compared to application to younger, more metabolically active leaves.
-
Lack of Surfactant: Surfactants can improve the penetration of this compound through the leaf cuticle, which is the first step before translocation can occur.
-
-
-
Q4: Are there known mechanisms of resistance to this compound?
-
A4: While not as common as with other herbicide classes, resistance to this compound has been observed in some grass species. The mechanisms are not fully elucidated but may involve altered uptake, sequestration, or target site modifications.
-
-
Q5: Can I use this compound to study effects other than plant death?
-
A5: Yes, at lower concentrations, this compound can induce non-lethal effects such as chlorosis (yellowing) and growth inhibition, making it a useful tool for studying plant stress responses and metabolic regulation.[6]
-
Data Presentation
Table 1: Qualitative Bioactivity of this compound on Various Plant Species
| Plant Species | Common Name | Susceptibility | Observed Effects | Reference Application Rate ( kg/ha ) |
| Cynodon dactylon | Bermuda Grass | Susceptible | Growth inhibition, necrosis | 17 |
| Setaria viridis | Green Foxtail | Susceptible | Growth inhibition, mortality | Not Specified |
| Setaria glauca | Yellow Foxtail | Susceptible | Growth inhibition, mortality | Not Specified |
| Sorghum halepense | Johnson Grass | Susceptible | Control of growth | Not Specified |
| Agrostis tenuis | Colonial Bentgrass | Susceptible | Affected by application | 17 |
| Festuca rubra | Red Fescue | Susceptible | Affected by application | 17 |
| Beta vulgaris | Sugar Beet | Tolerant | Used as a selective herbicide | Not Specified |
| Saccharum officinarum | Sugarcane | Tolerant | Used as a selective herbicide | Not Specified |
Experimental Protocols
Protocol 1: Analysis of this compound Translocation using 14C-Dalapon Autoradiography
Objective: To visualize the absorption and translocation of this compound in a plant.
Materials:
-
14C-labeled this compound
-
Test plants (e.g., young grass species)
-
Micropipette
-
Lanolin
-
Plant press
-
X-ray film or phosphor screen
-
Developing reagents
-
Light-tight box
Procedure:
-
Plant Preparation: Grow the test plants in a controlled environment to a suitable size (e.g., 3-4 leaf stage).
-
Application of 14C-Dalapon:
-
Create a small ring of lanolin on the surface of a mature leaf to contain the treatment solution.
-
Apply a small, known volume (e.g., 10 µL) of 14C-Dalapon solution onto the leaf surface within the lanolin ring.
-
-
Incubation: Place the treated plant back into the controlled environment for a set period (e.g., 24, 48, or 72 hours) to allow for absorption and translocation.
-
Harvesting and Mounting:
-
Carefully uproot the entire plant, including the roots.
-
Gently wash the roots to remove any soil or growth medium.
-
Wash the treated leaf with a suitable solvent to remove any unabsorbed 14C-Dalapon.
-
Mount the plant on a sheet of paper and press it flat.
-
-
Autoradiography:
-
In a darkroom, place the pressed plant in direct contact with a sheet of X-ray film or a phosphor screen.
-
Place the assembly in a light-tight box and expose for a predetermined duration (this may require optimization based on the amount of radioactivity applied).
-
-
Developing and Analysis:
-
Develop the X-ray film or scan the phosphor screen according to the manufacturer's instructions.
-
The resulting image will show the distribution of 14C-Dalapon throughout the plant.
-
Protocol 2: Paper Chromatography of this compound from Plant Tissue Extracts
Objective: To qualitatively detect the presence of this compound in plant tissues.
Materials:
-
Plant tissue (from treated and untreated plants)
-
Mortar and pestle
-
Extraction solvent (e.g., 80% ethanol)
-
Centrifuge and centrifuge tubes
-
Chromatography paper
-
Developing solvent (e.g., butanol:acetic acid:water mixture)
-
Chromatography tank
-
This compound standard solution
-
Visualizing agent (e.g., silver nitrate reagent)
-
Oven
Procedure:
-
Extraction:
-
Harvest a known weight of plant tissue from both treated and untreated plants.
-
Grind the tissue in a mortar and pestle with the extraction solvent.
-
Transfer the homogenate to a centrifuge tube and centrifuge to pellet the solid debris.
-
Collect the supernatant, which contains the plant extracts.
-
-
Spotting:
-
Lightly draw a pencil line about 2 cm from the bottom of the chromatography paper.
-
Using a capillary tube, spot a small, concentrated amount of the plant extract onto the pencil line. Also spot the this compound standard solution as a reference.
-
Allow the spots to dry completely.
-
-
Development:
-
Pour the developing solvent into the chromatography tank to a depth of about 1 cm.
-
Place the spotted chromatography paper into the tank, ensuring the solvent level is below the spots.
-
Seal the tank and allow the solvent to ascend the paper until it is near the top.
-
-
Visualization:
-
Remove the paper from the tank and mark the solvent front with a pencil.
-
Allow the paper to air dry completely in a fume hood.
-
Spray the paper with the visualizing agent.
-
Heat the paper in an oven at a low temperature until dark spots appear.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) value for the spot from the this compound standard and the corresponding spot in the plant extract (Rf = distance traveled by spot / distance traveled by solvent front).
-
A matching Rf value indicates the presence of this compound in the plant tissue.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound bioactivity.
Caption: Proposed inhibition of Pantothenate Synthetase by this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. This compound [sitem.herts.ac.uk]
- 6. The effect of denaturants on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation and exposure times for Dalapon efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation and exposure times in Dalapon efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, systemic herbicide that is absorbed through both the leaves and roots of plants.[1] Its primary mode of action is the inhibition of lipid synthesis, a crucial process for cell membrane formation and plant growth.[1] Specifically, it is believed to target and inhibit the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[2][3][4] By disrupting this pathway, this compound prevents the formation of new cells, leading to a cessation of growth and eventual plant death. At high concentrations, this compound also acts as a strong acid, which can cause the precipitation of proteins and lead to rapid, localized tissue damage.[5]
Q2: How long does it take to observe the effects of this compound?
A2: this compound is a slow-acting herbicide.[6] Visual symptoms of its efficacy, such as yellowing and stunting of growth, may not be apparent for 7 to 14 days after application. Complete desiccation and death of the target plant can take up to a month or longer, depending on the weed species, its growth stage, and environmental conditions.[7]
Q3: What are the typical symptoms of this compound exposure in susceptible grass species?
A3: Susceptible grass species treated with this compound typically exhibit a progressive set of symptoms. Initially, there is a cessation of growth, followed by foliar chlorosis (yellowing), particularly in new growth. As the herbicide translocates throughout the plant, necrosis (tissue death) will begin at the tips and margins of the leaves and spread. Eventually, the entire plant will become necrotic and die. At high application rates, immediate, localized burning of the foliage may be observed due to the acidic nature of the compound.[8]
Q4: Can this compound persist in the soil and affect subsequent plantings?
A4: Yes, this compound can have residual activity in the soil. It may inhibit the germination of sensitive plant seeds for 30 to 40 days or even longer, depending on the application rate, soil type, temperature, and moisture levels.[6][9] Decomposition of this compound in the soil is most rapid in warm, moist conditions.[6][9] It is advisable to observe a plant-back interval of at least 40 days for sensitive crops like cereals, grasses, beans, and peas.[9]
Q5: What is the importance of adjuvants when using this compound?
A5: The addition of a wetting agent or surfactant to the this compound spray mixture is often recommended to improve its efficacy.[6] Adjuvants enhance the spreading and penetration of the herbicide on the waxy surface of plant leaves, leading to better absorption and translocation of the active ingredient. This is particularly important for targeting weeds with vertical or waxy foliage.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal herbicidal effect | Incorrect this compound concentration: The applied dose may be too low for the target species or its growth stage. | - Review the recommended application rates for the specific grass species you are targeting.[9] - Conduct a dose-response study to determine the optimal concentration for your experimental conditions (see Experimental Protocols section). |
| Suboptimal incubation/exposure time: The duration of contact with the herbicide may be insufficient. | - For foliar applications, ensure a sufficient "rainfast" period to allow for absorption before any washing event. - For root uptake studies, maintain consistent exposure in the growth medium for an adequate duration. Optimal times should be determined experimentally. | |
| Poor absorption: The herbicide may not be effectively penetrating the plant tissue. | - Ensure the use of an appropriate non-ionic surfactant or wetting agent as recommended.[6] - Apply to actively growing plants, as metabolic activity enhances uptake and translocation.[9] | |
| Unfavorable environmental conditions: Plant stress can reduce herbicide uptake and efficacy. | - Avoid applying this compound to plants under drought stress or extreme temperatures.[9] - Ensure adequate soil moisture for root uptake experiments. | |
| Inconsistent results between experiments | Variability in plant material: Differences in plant age, size, or health can affect susceptibility. | - Use plants of a consistent age and growth stage for all experiments. - Ensure all plants are healthy and not stressed before treatment. |
| Inconsistent application technique: Uneven spray coverage or soil drenching can lead to variable results. | - Calibrate spray equipment to ensure uniform application. - For soil applications, ensure thorough and consistent mixing of this compound into the growth medium. | |
| Environmental fluctuations: Changes in light, temperature, or humidity can impact plant metabolism and herbicide efficacy. | - Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable conditions. | |
| Rapid, localized burning but no systemic kill | This compound concentration is too high: Extremely high concentrations can cause rapid cell death at the point of contact, preventing translocation to other parts of the plant. | - Reduce the this compound concentration to a level that allows for systemic uptake without causing immediate, severe contact injury. |
| Action as a strong acid: At very high rates, this compound's acidic properties can cause chemical burns, which is a contact effect rather than a systemic herbicidal one.[5][8] | - Refer to recommended application rates and conduct a dose-response study to find the optimal systemic concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Foliar this compound Application
This protocol outlines a method to determine the minimum time required for this compound to be absorbed by the foliage to produce a herbicidal effect, often referred to as the "rainfast" period.
Materials:
-
This compound solution at a predetermined effective concentration
-
Target grass species grown in individual pots
-
Spray bottle or calibrated laboratory sprayer
-
Growth chamber or greenhouse with controlled conditions
-
Water for washing
-
Data collection tools (e.g., calipers, camera, biomass scale)
Methodology:
-
Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target grass species to the desired growth stage (e.g., 3-4 leaf stage).
-
Treatment Application: Designate several treatment groups, each corresponding to a different incubation time (e.g., 1, 2, 4, 8, 12, 24 hours). Include a positive control (this compound application with no washing) and a negative control (no this compound application).
-
Spray Application: Uniformly spray the foliage of each plant (except the negative control) with the this compound solution until just before runoff.
-
Incubation: Place the treated plants in a growth chamber under optimal growing conditions.
-
Washing: At the end of each designated incubation period, thoroughly wash the foliage of the plants in that treatment group with water to remove any unabsorbed this compound. The positive control group is not washed.
-
Exposure and Observation: Return all plants to the growth chamber and observe them over a period of 2-4 weeks.
-
Data Collection: Assess herbicidal efficacy at regular intervals by recording visual injury scores (e.g., on a scale of 0-100%, where 0 is no injury and 100 is complete death), measuring plant height, and determining shoot biomass at the end of the experiment.
-
Data Analysis: Compare the efficacy data across the different incubation times. The optimal incubation time is the shortest duration that results in a herbicidal effect statistically similar to the positive control.
Protocol 2: Optimizing Exposure Duration for Root-Uptake this compound Studies
This protocol is designed to determine the necessary duration of exposure to this compound in the root zone for effective control.
Materials:
-
This compound
-
Hydroponic solution or inert growth medium (e.g., sand, perlite)
-
Target grass species
-
Containers for hydroponics or pots for solid media
-
Growth chamber or greenhouse
Methodology:
-
Plant Preparation: Establish healthy, uniform plants of the target grass species in the chosen growth system (hydroponics or pots with inert media).
-
Treatment Groups: Establish multiple treatment groups, each with a different exposure duration to this compound (e.g., 1, 3, 7, 14, 21 days). Include a continuous exposure group (positive control) and a no-Dalapon group (negative control).
-
This compound Application:
-
Hydroponics: Introduce this compound to the hydroponic solution at the desired final concentration for each treatment group.
-
Solid Media: Apply a known volume and concentration of this compound solution to the surface of the growth medium.
-
-
Exposure Period: At the end of each designated exposure period, replace the this compound-containing solution or medium with fresh, untreated solution or medium for the respective treatment group.
-
Observation: Continue to grow all plants in the untreated medium/solution for a total observation period of 3-4 weeks from the initial treatment.
-
Data Collection: Regularly assess plant health through visual injury ratings, height measurements, and final root and shoot biomass.
-
Data Analysis: Analyze the data to identify the shortest exposure duration that provides a level of control comparable to the continuous exposure group.
Data Presentation
The following tables are examples of how to structure the quantitative data from the described experiments.
Table 1: Effect of Incubation Time on this compound Efficacy (% Visual Injury at 21 Days After Treatment)
| Incubation Time (hours) | Replicate 1 | Replicate 2 | Replicate 3 | Average % Injury |
| 1 | 15 | 20 | 18 | 17.7 |
| 2 | 35 | 40 | 38 | 37.7 |
| 4 | 60 | 65 | 62 | 62.3 |
| 8 | 85 | 90 | 88 | 87.7 |
| 12 | 95 | 98 | 96 | 96.3 |
| 24 (Positive Control) | 98 | 100 | 99 | 99.0 |
| 0 (Negative Control) | 0 | 0 | 0 | 0.0 |
Table 2: Impact of Exposure Duration on this compound Efficacy (Shoot Biomass Reduction % vs. Negative Control)
| Exposure Duration (days) | Replicate 1 | Replicate 2 | Replicate 3 | Average % Biomass Reduction |
| 1 | 10 | 12 | 11 | 11.0 |
| 3 | 25 | 28 | 26 | 26.3 |
| 7 | 55 | 60 | 57 | 57.3 |
| 14 | 80 | 85 | 82 | 82.3 |
| 21 | 92 | 95 | 93 | 93.3 |
| Continuous (Positive Control) | 95 | 97 | 96 | 96.0 |
| 0 (Negative Control) | 0 | 0 | 0 | 0.0 |
Visualizations
Caption: this compound's mechanism of action targeting Acetyl-CoA Carboxylase.
Caption: Workflow for optimizing this compound incubation and exposure times.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BADC and BCCP subunits of chloroplast acetyl-CoA carboxylase sense the pH changes of the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional acetyl-CoA carboxylase 1 is essential for very long chain fatty acid elongation and embryo development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4farmers.com.au [4farmers.com.au]
- 7. How Long does it take herbicides to kill weeds [rainbowbrown.co.nz]
- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 9. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
Technical Support Center: Statistical Analysis of Inconsistent Results in Dalapon Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with the herbicide Dalapon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound (2,2-dichloropropionic acid) is a selective, systemic herbicide primarily used to control annual and perennial grasses.[1] It is absorbed through both the leaves and roots and translocates throughout the plant.[1] Its primary mechanism of action is the inhibition of lipid synthesis.[1] At higher concentrations, this compound can also act as a general acid, denaturing tissue proteins upon contact.[2]
Q2: What are the common symptoms of this compound phytotoxicity on susceptible plants?
Symptoms of this compound's herbicidal activity are typically slow to appear, sometimes taking 6 to 8 weeks to become evident.[3] Initial symptoms include the inhibition of plant growth, followed by leaf chlorosis (yellowing), necrosis (tissue death), and eventual plant death.[2] Higher concentrations can cause significant necrosis in the areas of the plant that come into direct contact with the herbicide.[2]
Q3: What are the key environmental factors that can lead to inconsistent this compound efficacy?
Inconsistent results in this compound experiments can often be attributed to environmental variables. This compound's performance is influenced by:
-
Temperature and Moisture: Decomposition of this compound in the soil is accelerated in warm, moist conditions.[3] High temperatures and increased soil moisture also speed up its degradation.[4]
-
Light Intensity: Reduced light intensity can decrease the effectiveness of some herbicides. While direct studies on this compound are less common, related herbicides show varied responses to light.
-
Relative Humidity: High humidity can increase the uptake and translocation of this compound in plants, leading to greater efficacy.[5]
-
Soil Properties: Soil type, organic matter content, and pH can affect this compound's availability and persistence in the soil, potentially leading to variable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, leading to inconsistent data.
Issue 1: High variability in plant response across replicates treated with the same this compound concentration.
-
Question: We are observing significant differences in phytotoxicity (e.g., biomass reduction, chlorosis) among plants that received the identical dose of this compound. What could be the cause?
-
Answer: High variability among replicates is a common challenge in herbicide bioassays and can stem from several sources. Here's a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Inconsistent Application - Verify Sprayer Calibration: Ensure that your spray equipment is calibrated to deliver a uniform and accurate volume of the this compound solution to each plant or experimental unit. Uneven application can lead to significant dose variations.- Standardize Application Technique: For manual applications, ensure a consistent distance and speed are maintained. For automated systems, check for clogged nozzles or pressure fluctuations. Micro-environmental Variations - Randomize Plant Placement: Randomize the placement of treated plants within the growth chamber or greenhouse to minimize the effects of variations in light intensity, temperature, and airflow.- Monitor Environmental Conditions: Continuously monitor and record temperature, humidity, and light levels to ensure they remain within the desired range for the duration of the experiment. Variability in Plant Material - Use Uniform Plant Stock: Select plants of a consistent age, size, and developmental stage for your experiments. Genetic variability within a plant population can also contribute to differential responses.- Acclimatize Plants: Allow plants to acclimate to the experimental conditions for a set period before applying this compound. Inconsistent Soil or Growth Media - Homogenize Substrate: Thoroughly mix your soil or growth medium to ensure a uniform distribution of nutrients and consistent physical properties (e.g., water holding capacity) across all pots. Experimental Workflow for Troubleshooting Variability:
Caption: Workflow for identifying sources of experimental variability.
Issue 2: The observed dose-response curve is flat or does not follow a typical sigmoidal shape.
-
Question: Our this compound dose-response experiment did not produce the expected sigmoidal curve. The response is either flat across all concentrations or highly erratic. What are the likely reasons?
-
Answer: An atypical dose-response curve can indicate issues with the experimental setup, the concentrations tested, or the plant species' sensitivity.
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps Inappropriate Dose Range - Conduct a Range-Finding Study: If you are unsure of the effective concentration range, perform a preliminary experiment with a wide, logarithmic series of this compound concentrations to identify the concentrations that produce 0% to 100% effect.- Adjust Concentration Series: Based on the range-finding study, select a narrower range of concentrations (typically 5-7) that bracket the EC50 (the concentration causing 50% of the maximal effect). Plant Resistance - Verify Species Susceptibility: Confirm from literature or preliminary tests that the chosen plant species is susceptible to this compound. Some grass species may have natural tolerance or have developed resistance.- Consider Resistant Biotypes: Be aware of the potential for herbicide-resistant biotypes within your plant population. Sub-optimal Environmental Conditions - Optimize Growth Conditions: Ensure that environmental conditions (temperature, humidity, light) are optimal for plant growth and for this compound's mode of action. As noted, high humidity enhances this compound's activity.[5] Issues with this compound Solution - Check Solution Preparation: Verify the calculations and preparation of your this compound stock and working solutions. Ensure the active ingredient is fully dissolved.- Consider Solution Stability: this compound solutions can be subject to hydrolysis, especially at higher temperatures.[6] Prepare fresh solutions for each experiment. Logical Flow for Dose-Response Troubleshooting:
Caption: Troubleshooting logic for atypical dose-response curves.
Experimental Protocols
Protocol 1: this compound Bioassay for Phytotoxicity in Annual Grasses
This protocol outlines a method for assessing the phytotoxicity of this compound on a model annual grass species, such as ryegrass (Lolium spp.) or barnyardgrass (Echinochloa crus-galli).
1. Plant Material and Growth Conditions:
- Sow seeds of the selected grass species in pots (e.g., 10 cm diameter) filled with a standard potting mix.
- Grow the plants in a controlled environment (growth chamber or greenhouse) with a temperature of 20-25°C, a 16-hour photoperiod, and a relative humidity of 60-70%.
- Water the plants as needed to maintain consistent soil moisture.
- Thin the seedlings to a uniform number (e.g., 5 plants per pot) before treatment.
- Plants should be treated at the 2-3 leaf stage.
2. This compound Solution Preparation:
- Prepare a stock solution of this compound (using the sodium salt form) in deionized water.
- From the stock solution, prepare a series of at least 5-7 test concentrations. A suggested range for initial experiments could be 0, 1, 2, 4, 8, 16, and 32 kg/ha equivalent, depending on the susceptibility of the species.
- Include a surfactant in the spray solution as recommended by the manufacturer to improve foliar uptake.
3. Application of this compound:
- Use a laboratory-grade track sprayer for uniform application.
- Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha).
- Include a control group that is sprayed with water and the surfactant only.
- Randomize the placement of the treated pots after application.
4. Data Collection and Endpoints:
- Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete plant death).
- At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.
- Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
5. Statistical Analysis:
- Analyze the biomass data using non-linear regression to fit a dose-response curve. A log-logistic model is commonly used.[7]
- From the model, estimate the EC50 (effective concentration causing 50% reduction in biomass) and other relevant parameters.
Statistical Analysis of Inconsistent Data
When faced with high variability in this compound experiments, consider the following statistical approaches:
-
Data Transformation: For data such as weed counts that do not follow a normal distribution, transformations (e.g., logarithmic, square root) can help to stabilize the variance and meet the assumptions of parametric tests like ANOVA.
-
Non-Linear Regression Models: Dose-response data are typically analyzed using non-linear regression. The four-parameter log-logistic model is a robust choice for describing sigmoidal dose-response relationships.[7]
-
Model: Y = c + (d - c) / (1 + exp(b(log(X) - log(e))))
-
Y is the response (e.g., biomass).
-
X is the this compound concentration.
-
c is the lower asymptote (response at infinite concentration).
-
d is the upper asymptote (response at zero concentration).
-
e is the EC50.
-
b is the slope of the curve around the EC50.
-
-
-
Mixed-Effects Models: If your experimental design includes random effects (e.g., different experimental runs, blocks), a non-linear mixed-effects model can be used to account for the variability associated with these factors. This can provide more accurate estimates of the fixed effects (i.e., the effect of this compound concentration).
-
Model Diagnostics: Always perform model diagnostics to ensure the chosen statistical model provides a good fit for your data. This includes examining the residuals for normality and homogeneity of variance.
Signaling Pathway (Simplified Mode of Action):
This compound's primary mode of action involves the inhibition of lipid synthesis, which is crucial for cell membrane formation and overall plant growth.
Caption: Simplified mode of action pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. jstatsoft.org [jstatsoft.org]
- 7. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Dalapon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dalapon.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression for this compound in my water samples. What are the common causes and how can I mitigate this?
A1: Signal suppression in this compound analysis is a common manifestation of matrix effects, primarily due to co-eluting inorganic and organic components from the sample matrix.
Common Causes:
-
High concentrations of inorganic anions: Chloride, sulfate, and bicarbonate are common in water samples and can interfere with the ionization of this compound in the MS source.[1][2]
-
Natural Organic Matter (NOM): Humic and fulvic acids present in surface and drinking water can co-elute with this compound and suppress its signal.
-
Residual disinfectants: If not properly quenched, disinfectants like chlorine can react with this compound or interfere with the analysis.
Troubleshooting & Mitigation Strategies:
-
Optimize Chromatographic Separation: Ensure baseline separation of this compound from major matrix components. Methods like U.S. EPA Method 557 utilize ion chromatography (IC) with a hydroxide eluent to separate this compound from high concentrations of chloride and sulfate.[3] A divert valve can also be used to direct the highly concentrated matrix ions to waste, preventing them from entering the mass spectrometer and causing source contamination and suppression.[1][4]
-
Use of Internal Standards: Incorporate a suitable internal standard (IS) to compensate for signal suppression. While an isotopically labeled this compound would be ideal, structurally similar compounds that are not present in the samples can also be effective. For haloacetic acids, which are often analyzed alongside this compound, isotopically labeled versions like Monochloroacetic acid-2-13C are commonly used.[1][2][5]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample.[6] However, ensure that the diluted concentration of this compound remains above the method's limit of quantitation (LOQ).
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the composition of the samples. This helps to normalize the matrix effects between the standards and the unknown samples. A synthetic sample matrix can be prepared with known concentrations of common anions.[1][2]
Q2: What is an appropriate internal standard (IS) for this compound analysis, and at what concentration should it be used?
A2: The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-13C). However, this may not always be commercially available. In methods analyzing a suite of haloacetic acids including this compound, isotopically labeled haloacetic acids are often used.
Commonly Used Internal Standards in Related Methods:
-
Monochloroacetic acid-2-13C (MCAA-2-13C)
-
Monobromoacetic acid-1-13C (MBAA-1-13C)
-
Dichloroacetic acid-2-13C (DCAA-2-13C)
-
Trichloroacetic acid-2-13C (TCAA-2-13C)
Recommended Concentration: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but should not be so high that it causes detector saturation. A common approach is to spike all standards and samples with a fixed concentration of the IS. For example, a final concentration of 4 ng/mL has been used for internal standards in a method analyzing haloacetic acids and this compound.[1] Another study used concentrations ranging from 5 µg/L to 20 µg/L for different labeled internal standards.[2]
Q3: My calibration curve for this compound has poor linearity (R² < 0.99). What could be the issue?
A3: Poor linearity in the calibration curve for this compound can stem from several factors, often related to matrix effects or instrument parameters.
Potential Causes and Solutions:
-
Matrix Effects: At higher concentrations, the matrix components can cause non-linear suppression or enhancement of the this compound signal. Using matrix-matched calibrants or a standard addition approach can help mitigate this.
-
Detector Saturation: If the concentration range of your calibration standards is too wide, the detector may become saturated at the higher concentrations, leading to a non-linear response. Narrowing the concentration range or using a lower injection volume might resolve this.
-
Inappropriate Weighting: For LC-MS/MS data, the variance often increases with concentration. Applying a weighting factor to the linear regression, such as 1/x or 1/x², can improve the fit of the calibration curve, especially at the lower concentration end.[2]
-
Suboptimal MS/MS Transition: Ensure that the selected precursor and product ions (MRM transition) are specific and free from interferences. Re-optimize the collision energy for the specific instrument being used.
Experimental Protocols
Protocol 1: Sample Preparation for Drinking Water Analysis
This protocol is based on the direct injection approach commonly used for the analysis of this compound in drinking water, aligned with principles from EPA Method 557.[3]
-
Sample Collection: Collect water samples in clean glass bottles.
-
Dechlorination: If the water has been treated with chlorine, quench any residual disinfectant to prevent further reactions. Add approximately 100 mg of ammonium chloride per liter of water sample.[5][7]
-
Internal Standard Spiking: Fortify a known volume of the sample with the internal standard solution to achieve the desired final concentration. For example, add the IS to a final concentration of 5.0 μg/L.[5]
-
Vortexing: Gently vortex the sample to ensure homogeneity.
-
Direct Injection: Transfer the sample to an autosampler vial for direct injection into the LC-MS/MS system. No further extraction or concentration is typically required for drinking water matrices.[3][7][8]
Protocol 2: Preparation of a Synthetic Sample Matrix
To evaluate method performance and potential matrix effects, a laboratory synthetic sample matrix (LSSM) can be prepared as defined by the EPA.[1][2]
-
Reagent Preparation: Prepare stock solutions of the following salts in reagent water:
-
Ammonium Chloride (NH₄Cl)
-
Nitrate (as NaNO₃ or KNO₃)
-
Bicarbonate (as NaHCO₃)
-
Chloride (as NaCl)
-
Sulfate (as Na₂SO₄)
-
-
Final LSSM Preparation: Add aliquots of the stock solutions to a known volume of reagent water to achieve the final concentrations specified below:
-
Ammonium Chloride: 100 mg/L
-
Nitrate: 20 mg/L
-
Bicarbonate: 150 mg/L
-
Chloride: 250 mg/L
-
Sulfate: 250 mg/L
-
-
Fortification: This synthetic matrix can then be fortified with this compound and internal standards at known concentrations to assess accuracy, precision, and matrix effects.
Quantitative Data Summary
Table 1: Recovery of this compound in Spiked Water Matrices
| Matrix Type | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Drinking Water | 10 | 77.5 - 124.6 (for all analytes) | 1.7 - 12.5 | [7] |
| Surface Water | 10 | 77.5 - 124.6 (for all analytes) | 1.3 - 12.0 | [7] |
| Laboratory Fortified Blank | 5 | 80 - 120 (for all analytes) | < 15 | [9] |
| Laboratory Fortified Blank | 100 | 80 - 120 (for all analytes) | < 15 | [9] |
Table 2: Linearity of this compound Calibration Curves
| Calibration Range (µg/L) | Weighting | Correlation Coefficient (R²) | Reference |
| 0.05 - 100 | 1/C² | > 0.99 | [2] |
| 1.0 - 50 | None | > 0.995 | [7] |
| 0.25 - 20 | Internal Standard Calibration | > 0.99 (implied) | [3] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Key strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. sciex.com [sciex.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Haloacetic Acid and this compound analysis by LC-MS/MS Technique | Latest News | ALS Laboratories (UK) Ltd [alsenvironmental.co.uk]
- 9. lcms.cz [lcms.cz]
Improving chromatographic peak shape and resolution for Dalapon
Welcome to the technical support center for the chromatographic analysis of Dalapon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, thereby improving chromatographic peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering detailed solutions and preventative measures.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in this compound analysis, often leading to inaccurate quantification and reduced resolution.[1] This can be attributed to several factors related to the acidic nature of this compound.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is a strong acid. To ensure it is in a single, un-ionized form, the mobile phase pH should be at least 1.5-2 pH units below its pKa.[2] For reversed-phase chromatography, maintaining a low pH (e.g., 2-3) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause tailing.[3][4][5]
-
Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[3] Increasing the buffer concentration (typically in the 10-50 mM range) can help maintain a consistent pH environment.[3]
-
Column Choice: If tailing persists on a standard C18 column, consider using a column with a more inert stationary phase or an end-capped column to reduce silanol interactions.[5][6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][6] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[6]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[3] Flushing the column with a strong solvent or replacing it if performance doesn't improve is recommended.[3]
Q2: What causes peak fronting for my this compound analyte?
Peak fronting, characterized by a broader first half of the peak, is less common than tailing but can still significantly impact analysis.[7]
Troubleshooting Steps:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[6][8] Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Column Overloading: Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting.[6][8] A reduction in sample load should be tested.[6]
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, causing peak fronting for all analytes.[7] This is often indicated by a sudden, significant drop in backpressure and retention time.[8] If this is suspected, the column should be replaced.[7]
Q3: How can I improve the resolution between this compound and other peaks in my sample matrix?
Poor resolution, where two or more peaks overlap, can make accurate quantification impossible.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
pH: As this compound is an acidic compound, adjusting the mobile phase pH can significantly alter its retention time and selectivity relative to other components in the matrix.[4][9] Experiment with different pH values to maximize the separation.
-
Organic Modifier: In reversed-phase chromatography, changing the type or percentage of the organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.[10]
-
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over the course of the run, can help to separate peaks with different retention characteristics.[11] A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution.[2]
-
Sample Preparation: A robust sample preparation procedure can remove interfering matrix components before analysis.[12][13][14] Techniques like solid-phase extraction (SPE) can be effective in cleaning up complex samples.[15]
Q4: My this compound peak is splitting into two or more peaks. What is the cause and how can I fix it?
Peak splitting can be a complex issue arising from various sources.[16]
Troubleshooting Steps:
-
Sample Solvent and Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to split as it enters the column.[16][17] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Partially Blocked Frit or Column Void: A blockage at the column inlet frit or a void in the packing material can cause the sample to be distributed unevenly, leading to split peaks for all analytes in the chromatogram.[17][18] Back-flushing the column or replacing the frit may resolve the issue. If a void is present, the column will likely need to be replaced.[18]
-
Co-elution with an Interfering Compound: What appears to be a split peak may actually be two different compounds eluting very close to each other.[18] Modifying the mobile phase composition or gradient may be necessary to separate the two components.
-
Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can also lead to peak splitting.[19]
Quantitative Data Summary
The following tables summarize key experimental parameters from various analytical methods for this compound.
Table 1: GC-MS and GC-ECD Conditions for this compound Analysis
| Parameter | GC-MS Method[20] | GC-ECD Method[15] |
| Column | TraceGOLD TG-5SilMS with SafeGuard | Not Specified |
| Derivatization | Required (e.g., with diazomethane) | Required (e.g., with diazomethane) |
| Injection Volume | 2 µL | Not Specified |
| Transfer Line Temp. | 260 °C | Not Applicable |
| Source Temp. | 230 °C | Not Applicable |
| Detector | Mass Spectrometer (SIM mode) | Electron Capture Detector (ECD) |
Table 2: IC-MS/MS Conditions for this compound Analysis[11]
| Parameter | Value |
| Chromatograph | Metrohm 850 Professional IC |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole LC/MS |
| Injection Volume | 100 µL (partial loop) |
| Eluent | Carbonate/hydroxide buffer |
| Elution Mode | Linear Gradient |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Water by GC-MS[20]
This protocol is based on EPA method 552.2, which involves liquid-liquid extraction followed by derivatization.
-
Sample Collection: Collect water samples in appropriate containers.
-
Extraction: Perform a liquid-liquid extraction of the water sample.
-
Derivatization: Derivatize the extracted analytes to make them suitable for GC analysis. This often involves converting the acidic this compound to a more volatile ester form.
-
Analysis: Inject the derivatized sample into the GC-MS system.
Protocol 2: Direct Injection for this compound in Water by IC-MS/MS[11]
This method offers a simpler and faster alternative to GC-based methods.
-
Sample Collection: Collect water samples and quench any residual oxidant with ammonium chloride.
-
Standard Preparation: Prepare this compound standards in ultrapure water.
-
Direct Injection: Directly inject 100 µL of the water sample into the IC-MS/MS system.
-
Analysis: Analyze using a linear gradient with a carbonate/hydroxide buffer eluent and detect using MRM.
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing in this compound Analysis
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. organomation.com [organomation.com]
- 13. Top Five Tips For Chromatography Sample Preparation [bioprocessonline.com]
- 14. fishersci.pt [fishersci.pt]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. support.waters.com [support.waters.com]
- 18. lctsbible.com [lctsbible.com]
- 19. halocolumns.com [halocolumns.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Dalapon Detection
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Dalapon, a selective herbicide. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific needs. This document outlines both traditional and novel techniques, presenting their performance data, experimental protocols, and a generalized workflow for method validation.
Introduction to this compound Analysis
This compound (2,2-dichloropropionic acid) is a herbicide used to control perennial grasses. Its presence in environmental samples, particularly drinking water, is a health concern, necessitating sensitive and reliable analytical methods for its monitoring. Historically, gas chromatography (GC) has been the standard approach, often requiring a derivatization step. More recently, liquid chromatography (LC) techniques coupled with mass spectrometry (MS) have emerged as powerful alternatives, offering direct analysis with high sensitivity and specificity.
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative data for various methods used for this compound detection, providing a basis for objective comparison.
| Method | Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Recovery (%) | Precision (CV% or RSD%) | Reference |
| GC-ECD (EPA Method 552.1) | Drinking Water, Ground Water, Raw Source Water | MDL not specified, but method is for haloacetic acids and this compound. | Dependent on analyte and matrix. | Precision and accuracy values calculated from seven replicate fortified reagent water samples. | [1] |
| GC-ECD | Sugarcane | MDL: 0.01 ppm | 89.7 - 109.4 | 1.0 - 9.3 | [2] |
| LC/MS | Pure, Tap, and River Water | 2.1 ng/mL (at m/z 141), 3.8 ng/mL (at m/z 105) | 67 - 101 | Not Specified | [3] |
| GC-MS (based on EPA Method 552.2) | Water | Suitable for <250 ng/mL | Not Specified | 8 - 18 | [4] |
| IC-MS/MS (EPA Method 557) | Drinking Water | Not specified for this compound alone. | Mean recoveries between 77.5% and 124.6% for all analytes. | Not Specified | [5] |
| LC-MS/MS | Drinking and Surface Water | Sub-µg/L level MDLs for all 15 target analytes. | Mean recoveries between 77.5% and 124.6% during matrix spike studies. | Not Specified | [6] |
| IC-MS/MS | Tap and Mineral Water | MRL: 0.025−0.25 μg/L | 65–115 | 0.7−6.8 (Tap water), 1.6−6.3 (Mineral water) | [7] |
Key Observations:
-
Sensitivity: LC-MS/MS and IC-MS/MS methods generally offer lower detection limits (sub-µg/L) compared to GC-based methods.[6][7]
-
Sample Preparation: GC-based methods for this compound typically require a derivatization step to convert the acidic analyte into a more volatile form suitable for GC analysis.[2][4][8] In contrast, LC-MS/MS and IC-MS/MS methods often allow for direct aqueous injection, significantly simplifying the sample preparation process.[6][9][10]
-
Specificity: The use of tandem mass spectrometry (MS/MS) in newer methods provides a higher degree of specificity and reduces the likelihood of interferences compared to single quadrupole MS or ECD detectors.[9][10]
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are summaries of key experimental protocols for this compound detection.
Gas Chromatography with Electron Capture Detector (GC-ECD) - Based on EPA Method 552.2
This method is a traditional approach for the analysis of this compound and haloacetic acids in drinking water.[8]
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Acidify a 40-mL water sample to a pH below 0.5 with concentrated sulfuric acid.
-
Extract the analytes from the aqueous phase into methyl tert-butyl ether (MTBE).
-
Convert the extracted haloacetic acids, including this compound, to their methyl esters by adding acidic methanol and heating slightly.
-
Neutralize the acidic extract with a saturated sodium bicarbonate solution.
-
-
Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Column: A capillary column suitable for the separation of halogenated compounds, such as an Rtx-CLPesticides column.[11]
-
Detection: The ECD is highly sensitive to the halogenated methyl ester of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This modern technique offers a direct and highly sensitive analysis of this compound in water samples.[9][10]
-
Sample Preparation (Direct Aqueous Injection):
-
Instrumental Analysis:
-
Instrument: A liquid chromatograph coupled to a tandem quadrupole mass spectrometer.
-
Separation: Reversed-phase liquid chromatography is typically used.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) - Based on EPA Method 557
This method is specifically designed for the analysis of haloacetic acids, bromate, and this compound in drinking water without the need for derivatization.[5][12]
-
Sample Preparation (Direct Injection):
-
Samples are directly injected into the ion chromatography system.[12]
-
-
Instrumental Analysis:
-
Instrument: An ion chromatograph coupled to a tandem mass spectrometer.
-
Separation: Anion exchange chromatography is used to separate the acidic analytes.
-
Detection: The tandem mass spectrometer provides sensitive and selective detection.
-
Method Validation Workflow
The validation of a novel analytical method is critical to ensure its reliability and accuracy. The following diagram illustrates a general workflow for the validation of an analytical method for this compound detection.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for this compound detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.
-
Traditional GC-ECD methods are well-established but often involve laborious sample preparation, including derivatization.[2][8]
-
Novel LC-MS/MS and IC-MS/MS methods offer significant advantages in terms of sensitivity, specificity, and ease of use due to the elimination of the derivatization step and the potential for direct aqueous injection.[6][9][10] These methods are particularly well-suited for high-throughput laboratories and for applications requiring very low detection limits.
For researchers and professionals developing or validating new methods, a systematic approach as outlined in the validation workflow is essential to ensure the generation of high-quality, reliable data.
References
- 1. NEMI Method Summary - 552.1 [nemi.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of haloacetic acids, bromate, and this compound in natural waters by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
- 8. NEMI Method Summary - 552.2 [nemi.gov]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. Haloacetic Acid and this compound analysis by LC-MS/MS Technique | Latest News | ALS Laboratories (UK) Ltd [alsenvironmental.co.uk]
- 11. Method 552.2: Determination of Haloacetic Acids and this compound Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector [restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Dalapon and Glyphosate Efficacy on Common Grass Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Herbicidal Performance with Supporting Experimental Data
This guide provides a detailed comparison of the efficacy of two widely recognized herbicides, Dalapon and glyphosate, on several key grass species. The information presented is coll మనోర్, drawing from available experimental data to offer an objective analysis for research and development professionals in the agricultural and biotechnological sectors. This document outlines the mechanisms of action, summarizes quantitative efficacy data, details experimental protocols for herbicide evaluation, and provides visual representations of key pathways and workflows.
Mechanisms of Action: A Tale of Two Pathways
The herbicidal activity of this compound and glyphosate stems from their distinct interactions with plant physiology. Glyphosate's mechanism is well-elucidated, while this compound's is understood in broader terms.
This compound , an organochlorine herbicide, primarily functions by inhibiting lipid synthesis.[1] It is also understood to denature tissue proteins upon contact and likely affects multiple enzyme pathways.[2] This disruption of cellular integrity and metabolic function leads to a gradual decline in plant health, characterized by chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[2][3]
Glyphosate , a broad-spectrum systemic herbicide, targets the shikimate pathway, which is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[4][5] Specifically, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[4][5] This blockage prevents the production of these essential amino acids, thereby halting protein synthesis and leading to plant death.[5][6]
Quantitative Efficacy Data
The following tables summarize the available data on the efficacy of this compound and glyphosate on specific grass species. It is important to note that direct, side-by-side comparative studies with extensive quantitative data are limited in the publicly available scientific literature.
Table 1: Comparative Efficacy of this compound vs. Glyphosate on Johnsongrass (Sorghum halepense)
| Herbicide | Application Rate | Efficacy | Observations |
| This compound | Not specified | Required repeated applications for season-long control | Slower acting, with results taking several weeks to become evident. |
| Glyphosate | 6 or 12 g/L of water (spot treatment) | Excellent-to-complete seasonal control with a single application | Growth inhibition occurs within days, with visible symptoms appearing in 7 to 10 days. |
Source: Based on a study evaluating spot spray treatments for Johnsongrass control.
Table 2: Efficacy of this compound on Various Grass Species
| Grass Species | Application Rate | Efficacy/Observations |
| Bermudagrass (Cynodon dactylon) | Not specified in abstract | This compound is effective in controlling a wide range of grasses, including Bermudagrass. |
| Common Bent (Agrostis capillaris) | Not specified | Susceptible to this compound. |
| Watergrass (Echinochloa crus-galli) | 3 to 4 pounds of sodium this compound per acre | Required for control. Maximum effect took 6 to 8 weeks. |
Source: Compiled from various studies on this compound's herbicidal action.
Table 3: Efficacy of Glyphosate on Various Grass Species
| Grass Species | Application Rate | Efficacy/Observations |
| Bermudagrass (Cynodon dactylon) | Not specified | High herbicidal injury observed from 14 days after application. |
| Common Bent (Agrostis capillaris) | Not specified | Susceptible to glyphosate. |
| Tall Fescue (Festuca arundinacea) | Not specified | Rated as "Excellent control." |
| Annual Bluegrass (Poa annua) | Not specified | Susceptible to glyphosate, though resistance has been reported in some biotypes. |
Source: Compiled from various studies on glyphosate's herbicidal action.
Experimental Protocols
Standardized protocols are essential for the accurate assessment of herbicide efficacy. The following outlines a general methodology for conducting comparative herbicide trials on grass species, based on established guidelines.
1. Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is commonly used to minimize the effects of environmental variability within the experimental area.[6] The trial area is divided into blocks, and each block contains all treatments in a random order.
-
Plot Size: Plots should be of a uniform size, large enough to allow for representative sampling and to minimize edge effects and spray drift between plots. A typical plot size might be 2 x 10 meters.[6]
-
Replication: Each treatment should be replicated multiple times (typically 3-4 replications) to ensure the statistical validity of the results.
2. Plant Material and Growth Conditions:
-
Species Selection: The specific grass species of interest should be established in the plots.
-
Growth Stage: Herbicides should be applied at a consistent and clearly defined growth stage of the target grass species (e.g., two to four-leaf stage) to ensure comparability of results.
3. Herbicide Application:
-
Calibration: Application equipment (e.g., backpack sprayer) must be accurately calibrated to deliver the intended dose of each herbicide.
-
Application Rates: A range of application rates for both this compound and glyphosate should be tested, including the manufacturer's recommended rate, as well as lower and higher rates to determine dose-response relationships.
-
Control Groups: Untreated control plots are essential as a baseline for comparison. A standard industry herbicide may also be included as a positive control.
-
Environmental Conditions: Weather conditions (temperature, humidity, wind speed) at the time of application should be recorded, as they can influence herbicide performance.
4. Data Collection and Analysis:
-
Visual Assessment: The percentage of weed control is typically assessed visually at set intervals after treatment (e.g., 7, 14, 21, and 28 days after application). A standardized rating scale (e.g., 0% = no control, 100% = complete kill) is used.
-
Biomass Reduction: At the end of the trial, the above-ground biomass of the target grass species in each plot is harvested, dried, and weighed. The percentage reduction in biomass compared to the untreated control is then calculated.
-
Statistical Analysis: The collected data should be subjected to appropriate statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the herbicide treatments.
Visualizing the Science
The following diagrams, created using Graphviz (DOT language), illustrate key aspects of this comparative analysis.
Caption: Experimental workflow for comparing herbicide efficacy.
Caption: Glyphosate's inhibition of the shikimate pathway.
Caption: Postulated mechanisms of action for this compound.
Caption: Logical relationship of the herbicide comparison.
References
Limited Cross-Reactivity of Dalapon in Herbicide Immunoassays: A Comparative Guide
A comprehensive review of existing literature indicates a notable absence of specific quantitative data on the cross-reactivity of the herbicide Dalapon in immunoassays designed for other common herbicides. This guide provides an objective comparison based on the principles of immunoassay specificity and structural chemical analysis. While direct experimental data for this compound is not available in published studies, this document offers a framework for researchers to assess potential cross-reactivity, including detailed experimental protocols and the theoretical basis for expected low interference.
This compound (2,2-dichloropropionic acid) is a herbicide used for the control of perennial grasses. Its chemical structure is a small, chlorinated aliphatic carboxylic acid. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific analytical methods that rely on the binding of an antibody to its target antigen. The specificity of these assays is crucial for accurate quantification of a target herbicide in a complex sample matrix that may contain other structurally similar compounds. Cross-reactivity occurs when an antibody binds to a non-target compound due to structural similarities with the target analyte, potentially leading to inaccurate, false-positive results.
Given this compound's distinct chemical structure compared to major classes of herbicides like glyphosate, 2,4-D, and triazines, significant cross-reactivity in immunoassays specific to these other herbicides is theoretically unlikely. However, in the absence of direct experimental validation, researchers should exercise caution, particularly when analyzing samples where this compound may be present.
Principles of Immunoassay Cross-Reactivity
Immunoassays for small molecules like herbicides typically operate on a competitive format. In this setup, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal.
Cross-reactivity is quantified by determining the concentration of the interfering compound that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte.
The percent cross-reactivity is calculated as follows:
% Cross-Reactivity = (IC50 of Target Herbicide / IC50 of Potentially Cross-Reacting Compound) x 100
Comparative Data on Herbicide Cross-Reactivity
As no specific data for this compound could be located, the following table presents a template for how such data would be structured. For illustrative purposes, it includes data from an example immunoassay for "Herbicide X" to demonstrate how this compound's cross-reactivity would be presented if it were tested. Researchers can use this template to record their own findings.
| Target Herbicide | Antibody Type | Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| Herbicide X | Monoclonal | Herbicide X | 10 | 100% |
| Herbicide X | Monoclonal | This compound | >10,000 | <0.1% (Hypothetical) |
| Herbicide X | Monoclonal | Metabolite Y | 50 | 20% |
| Herbicide X | Monoclonal | Herbicide Z | 1,000 | 1% |
Experimental Protocols
For laboratories needing to assess the cross-reactivity of this compound with a specific herbicide immunoassay, the following detailed protocol for a competitive indirect ELISA (ciELISA) is provided.
Protocol for Cross-Reactivity Assessment in a Competitive Indirect ELISA
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (herbicide-protein conjugate)
-
Primary antibody specific to the target herbicide
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Target herbicide standard
-
This compound standard and other potential cross-reactants
2. Plate Coating:
-
Dilute the coating antigen to a pre-optimized concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the target herbicide standard and the potential cross-reactants (including this compound) in PBS.
-
Add 50 µL of the standard or cross-reactant solution to the wells.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
5. Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target herbicide and each potential cross-reactant.
-
Determine the IC50 value for each compound from the resulting dose-response curves.
-
Calculate the percent cross-reactivity for this compound and other tested compounds using the formula provided above.
Visualizing Immunoassay Principles
The following diagrams illustrate the underlying mechanisms of a competitive immunoassay and the concept of antibody cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Specificity vs. Cross-Reactivity in immunoassays.
A Comparative Guide to Dalapon and Other Acetyl-CoA Carboxylase Inhibitors in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances of acetyl-CoA carboxylase (ACC) inhibitors is crucial for advancing metabolic studies. This guide provides a detailed comparison of the herbicide Dalapon with other prominent ACC inhibitors, focusing on their mechanisms, performance in experimental settings, and implications for metabolic research.
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in fatty acid metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This function positions ACC as a critical regulator of both fatty acid synthesis and oxidation, making it an attractive therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), as well as in oncology.[2][3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the mitochondrial membrane and regulates fatty acid oxidation.[4]
Mechanism of Action: A Shared Target, Diverse Interactions
ACC inhibitors function by interfering with the enzyme's activity, thereby reducing the production of malonyl-CoA. This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. While the overall goal is the same, different inhibitors exhibit varied mechanisms of action and isoform selectivity.
This compound , chemically known as 2,2-dichloropropionic acid, is an organochlorine herbicide that functions as a plant growth regulator by inhibiting lipid synthesis.[5] Its herbicidal activity stems from its ability to inhibit ACC, a key enzyme in plant fatty acid biosynthesis.[6] While its primary application is in agriculture, its role as an ACC inhibitor makes it a compound of interest in broader metabolic studies.
In contrast, other ACC inhibitors have been specifically developed for therapeutic applications in humans. These inhibitors can be broadly categorized based on their chemical structures and mechanisms of inhibition. For instance, aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs) are classes of herbicides that target the carboxyltransferase (CT) domain of plant ACC.[6]
Several potent and selective ACC inhibitors have been developed for research and clinical investigation, including:
-
Firsocostat (GS-0976): A liver-directed ACC inhibitor that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH).[7][8]
-
ND-646: An allosteric inhibitor of both ACC1 and ACC2 that prevents the dimerization of the enzyme, a crucial step for its activity.[4] It has shown efficacy in preclinical cancer models.[9]
-
PF-05175157: A dual inhibitor of ACC1 and ACC2 that has been studied for its effects on de novo lipogenesis.[2]
-
CP-640186: An isozyme-nonselective ACC inhibitor that has demonstrated effects on reducing body weight and improving insulin sensitivity in animal models.[4]
Performance Data: A Head-to-Head Comparison
Quantitative data on the inhibitory potency of these compounds is essential for comparative analysis. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of an inhibitor. While extensive data is available for pharmaceutical-grade ACC inhibitors, specific IC50 values for this compound against mammalian ACC isoforms are not as readily available in the public domain, reflecting its primary use as a herbicide.
| Inhibitor | Target(s) | IC50 (nM) | Key Findings in Metabolic Studies |
| This compound | ACC (plant) | Not readily available for mammalian ACC | Primarily characterized for its herbicidal activity through inhibition of lipid synthesis in plants.[5] |
| Firsocostat (GS-0976) | ACC1/ACC2 | Not specified in provided abstracts | Reduces liver fat in patients with NASH, but can be associated with an increase in plasma triglycerides.[7][8] |
| ND-646 | ACC1/ACC2 | ACC1: ~3-10 nM (in some derivatives)[10] | Suppresses fatty acid synthesis and inhibits tumor growth in preclinical models of non-small cell lung cancer.[4][9] |
| PF-05175157 | ACC1/ACC2 | Not specified in provided abstracts | Dual inhibitor studied for its role in de novo lipogenesis.[2] |
| CP-640186 | ACC1/ACC2 | ~50 nM[4] | Reduces malonyl-CoA in both lipogenic and oxidative tissues, leading to reduced body weight and improved insulin sensitivity in animal models.[4] |
| Heterobivalent Inhibitors | ACC | Ki of 0.2-0.3 nM for some compounds[11] | Exhibit increased potency and tight binding to bacterial ACC.[11] |
Experimental Protocols: Methodologies for Comparative Analysis
To objectively compare the performance of this compound and other ACC inhibitors, standardized experimental protocols are essential.
In Vitro ACC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified ACC enzyme.
Principle: The activity of ACC is measured by quantifying the conversion of acetyl-CoA to malonyl-CoA. This can be done using various methods, including radiometric assays that measure the incorporation of radiolabeled bicarbonate into malonyl-CoA, or coupled enzyme assays that detect the production of ADP.[12]
Methodology:
-
Enzyme Source: Purified recombinant human ACC1 or ACC2.
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, Firsocostat, ND-646) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the purified ACC enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Quantify the amount of malonyl-CoA or ADP produced. For radiometric assays, this involves capturing the radiolabeled malonyl-CoA on a filter and measuring radioactivity. For coupled assays, a change in fluorescence or absorbance is measured.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular De Novo Lipogenesis (DNL) Assay
Objective: To assess the effect of an ACC inhibitor on fatty acid synthesis in a cellular context.
Principle: DNL is measured by quantifying the incorporation of a labeled substrate, such as [14C]-acetate or [3H]-water, into newly synthesized lipids.
Methodology:
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes, or cancer cell lines) in appropriate culture medium.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the ACC inhibitor for a predetermined time.
-
Labeling: Add a labeled substrate (e.g., [14C]-acetate) to the culture medium and incubate for a specific period to allow for incorporation into lipids.
-
Lipid Extraction: Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the amount of incorporated label in the lipid fraction using liquid scintillation counting.
-
Data Analysis: Normalize the radioactivity to the total protein content and compare the DNL rates between treated and untreated cells.
In Vivo Metabolic Studies in Animal Models
Objective: To evaluate the in vivo efficacy and metabolic effects of an ACC inhibitor in a whole-organism setting.
Principle: Animal models, such as diet-induced obese (DIO) mice, are used to mimic human metabolic diseases. The effects of the ACC inhibitor on various metabolic parameters are assessed.[13][14]
Methodology:
-
Animal Model: Utilize a relevant animal model, such as C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
-
Drug Administration: Administer the ACC inhibitor (e.g., via oral gavage) or a vehicle control to the animals for a specified duration.
-
Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including body weight, food intake, blood glucose levels, and plasma lipid profiles (triglycerides, cholesterol).
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Tissue Analysis: At the end of the study, collect tissues such as the liver, adipose tissue, and muscle. Analyze tissue lipid content, gene expression of key metabolic enzymes, and histological changes.
-
Data Analysis: Compare the metabolic outcomes between the inhibitor-treated and control groups to determine the in vivo efficacy of the compound.
Visualizing the Landscape of ACC Inhibition
To better understand the relationships and workflows involved in studying ACC inhibitors, the following diagrams are provided.
Caption: The central role of Acetyl-CoA Carboxylase in fatty acid metabolism and its inhibition.
Caption: A typical experimental workflow for evaluating ACC inhibitors in metabolic studies.
Conclusion
The study of ACC inhibitors is a vibrant field with significant therapeutic potential. While this compound's primary role as a herbicide has limited its direct comparison with pharmaceutical-grade ACC inhibitors in metabolic research, its known mechanism of action provides a basis for its inclusion in broader discussions of ACC inhibition. For researchers, a thorough understanding of the diverse range of available inhibitors, coupled with robust experimental methodologies, is paramount for advancing our knowledge of metabolic pathways and developing novel therapeutic strategies. The data and protocols presented in this guide offer a framework for the objective comparison of compounds like this compound with other well-characterized ACC inhibitors, paving the way for future discoveries in metabolic science.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Dalapon Resistance: A Comparative Guide to Genetic Mechanisms in Cynodon dactylon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential genetic mechanisms of resistance to the herbicide Dalapon in a biotype of Cynodon dactylon (bermudagrass). While variations in susceptibility to this compound among Cynodon dactylon biotypes have been observed, with control ranging from as low as 4% to as high as 89%, the precise genetic basis of this resistance has not been definitively elucidated in published research.[1] This guide, therefore, presents a hypothetical, yet plausible, non-target-site resistance (NTSR) mechanism—enhanced herbicide metabolism—as a model for investigation. The experimental protocols and data herein are illustrative and designed to provide a robust template for future research in this area.
Introduction to this compound and its Mode of Action
This compound is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[2][3] It is absorbed through both the leaves and roots and translocated throughout the plant. The primary mode of action of this compound is the inhibition of lipid synthesis, a crucial process for cell membrane integrity and plant growth.[2] Disruption of this pathway ultimately leads to the cessation of growth and plant death.
The Case of this compound Resistance in Cynodon dactylon
Field observations and historical studies have indicated the existence of Cynodon dactylon biotypes with significant differences in their tolerance to this compound.[1] This differential susceptibility strongly suggests an underlying genetic basis for resistance. This guide focuses on a hypothetical resistant (R) biotype of Cynodon dactylon and compares it to a known susceptible (S) biotype.
Hypothetical Genetic Mechanism: Enhanced Herbicide Metabolism
We hypothesize that the resistance to this compound in the R biotype of Cynodon dactylon is due to a non-target-site resistance (NTSR) mechanism involving the enhanced metabolic detoxification of the herbicide. This is a common resistance mechanism in grass weeds and often involves the upregulation of gene families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). In this model, the R biotype possesses alleles that lead to a higher constitutive expression or inducibility of specific P450 and GST enzymes capable of metabolizing this compound into non-toxic compounds before it can reach its target site in sufficient concentrations.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from experiments designed to investigate this metabolic resistance hypothesis.
Table 1: Whole-Plant Dose-Response Assay
| Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Factor (RF)² |
| Susceptible (S) | 1500 | 1.0 |
| Resistant (R) | 9000 | 6.0 |
¹GR₅₀: Herbicide dose causing a 50% reduction in plant growth (dry weight) compared to untreated controls. ²RF: Resistance Factor = GR₅₀ (R) / GR₅₀ (S).
Table 2: Comparative Enzyme Activity Assays
| Biotype | Cytochrome P450 Activity (nmol/min/mg protein) | Glutathione S-transferase Activity (nmol/min/mg protein) |
| Susceptible (S) | 0.5 | 2.5 |
| Resistant (R) | 3.0 | 10.0 |
Table 3: Gene Expression Analysis (RT-qPCR) of Putative Resistance Genes
| Gene | Biotype | Fold Change in Expression (vs. S Biotype) |
| CYP450-A1 | Resistant (R) | 15.2 |
| GST-U1 | Resistant (R) | 20.5 |
Detailed Experimental Protocols
Whole-Plant Dose-Response Assay
-
Plant Material: Collect seeds from putative resistant (R) and known susceptible (S) populations of Cynodon dactylon.
-
Germination and Growth: Germinate seeds in petri dishes and transfer uniform seedlings to pots filled with a standard potting mix. Grow plants in a controlled environment (25°C day/20°C night, 16h photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound concentrations (e.g., 0, 500, 1000, 2000, 4000, 8000, 16000 g a.i./ha) using a laboratory spray cabinet.
-
Data Collection: After 21 days, harvest the above-ground biomass, dry at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ values for each biotype.
Enzyme Activity Assays
-
Protein Extraction: Homogenize fresh leaf tissue from untreated R and S plants in an appropriate extraction buffer on ice. Centrifuge the homogenate and collect the supernatant containing the crude protein extract.
-
Cytochrome P450 Activity: Measure P450 activity using a model substrate (e.g., 7-ethoxycoumarin O-deethylase). The rate of product formation is measured spectrophotometrically.
-
Glutathione S-transferase Activity: Measure GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The rate of glutathione-CDNB conjugate formation is monitored by the change in absorbance at 340 nm.
-
Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay) to normalize enzyme activities.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue of untreated R and S plants. Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
Primer Design: Design specific primers for the putative resistance genes (CYP450-A1, GST-U1) and a suitable reference gene.
-
qPCR Reaction: Perform quantitative PCR using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative gene expression levels in the R biotype compared to the S biotype using the 2-ΔΔCT method.
Visualizations
References
Independent Verification of Dalapon's Half-Life in Different Soil Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soil half-life of the herbicide Dalapon with common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in assessing the environmental persistence of these compounds.
Comparative Analysis of Herbicide Half-Life in Soil
The persistence of a herbicide in the soil, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in its environmental impact and potential for carryover to subsequent crops. Below is a summary of the reported half-life of this compound and three widely used herbicides—Glyphosate, Atrazine, and 2,4-D—in various soil types. It is important to note that these values are compiled from various studies and environmental conditions can significantly influence degradation rates.
| Herbicide | Soil Type | Half-Life (Days) | Reference |
| This compound | Muck | 4 - 8 | [1] |
| Loam / Silty Loam | 8 - 16 | [1] | |
| Sandy Loam | 16 - 32 | [1] | |
| Silt Clay | 32 - 64 | [1] | |
| General Agricultural Soil | 14 - 56 | [2] | |
| Glyphosate | General Agricultural Soil | 2 - 197 (typical field half-life of 47) | [3][4] |
| Sandy Soil | Generally shorter persistence | [5] | |
| Clay Soil / High Organic Matter | Generally longer persistence | [5] | |
| Atrazine | Sandy Clay Loam | 21.5 | [6] |
| Loamy Sand | ~60 | [7] | |
| Clay Soil | >60 | [7] | |
| General Agricultural Soil | 90 - 180 | ||
| 2,4-D | Sandy Loam | 70 (Koc value) | [8][9] |
| Sand | 76 (Koc value) | [8][9] | |
| Silty Clay Loam | 59 (Koc value) | [8][9] | |
| Loam | 117 (Koc value) | [8][9] | |
| Aerobic Mineral Soil | 6.2 | [8][9] | |
| General Agricultural Soil | < 7 - 14 | [10][11] |
Experimental Protocols for Determining Herbicide Half-Life in Soil
The determination of a herbicide's soil half-life is typically conducted through laboratory incubation studies or field dissipation studies. The following protocol is a generalized methodology based on established guidelines for soil metabolism and degradation studies.
1. Soil Collection and Preparation:
-
Soil samples are collected from the desired locations, representing different textural classes (e.g., sandy loam, clay, silt loam).
-
The top layer (0-15 cm) is typically sampled.
-
Samples are sieved (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
The soil's physicochemical properties are characterized, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.
2. Herbicide Application:
-
A known concentration of the herbicide (e.g., this compound) is applied to the soil samples. Radiolabeled compounds (e.g., ¹⁴C-Dalapon) are often used to facilitate tracking of the parent compound and its degradation products.
-
The application rate is typically based on recommended field application rates.
-
The herbicide is thoroughly mixed with the soil to ensure uniform distribution.
3. Incubation:
-
The treated soil samples are incubated under controlled conditions in the dark to prevent photodegradation.
-
Temperature and moisture are maintained at constant levels (e.g., 20-25°C and 40-60% of water holding capacity) to simulate typical environmental conditions.
-
Aerobic conditions are usually maintained, but anaerobic conditions can also be simulated if relevant.
4. Sampling and Analysis:
-
Soil subsamples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
The herbicide and its metabolites are extracted from the soil using an appropriate solvent system.
-
The concentration of the parent herbicide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If a radiolabeled compound is used, Liquid Scintillation Counting (LSC) can be employed.
5. Data Analysis:
-
The degradation of the herbicide over time is plotted.
-
The data is fitted to a kinetic model, typically first-order kinetics, to calculate the dissipation time for 50% of the initial concentration (DT₅₀), which represents the half-life. The formula for a first-order reaction is: C(t) = C₀ * e^(-kt), where C(t) is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t₁/₂ = ln(2)/k.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the half-life of a herbicide in soil.
References
- 1. Populations of this compound-decomposing Bacteria in Soil as Influenced by Additions of this compound or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. quora.com [quora.com]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 2,4-D Fact Sheet [npic.orst.edu]
- 11. wsdot.wa.gov [wsdot.wa.gov]
Cost-benefit analysis of using Dalapon in integrated weed management research
This guide provides a comprehensive comparison of Dalapon with other weed management alternatives, supported by available experimental data and detailed research protocols. It is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate an objective evaluation of this compound's utility in integrated weed management (IWM) strategies.
Data Presentation: Comparative Analysis of Weed Management Strategies
The following tables summarize the economic and efficacy data compiled from various sources, offering a comparative perspective on this compound and its alternatives.
Table 1: Economic Comparison of Herbicide Treatments in Sugar Beets
| Treatment | Herbicide Cost ($/Acre) | Labor Cost ($/Acre) | Total Variable Cost ($/Acre) | Net Return ($/Acre) |
| Untreated Check | $0.00 | $30.15 | $52.40 | $101.69 |
| Cycloate | $3.82 | $15.50 | $41.12 | $190.90 |
| Pebulate + Diallate | $5.47 | $18.75 | $38.62 | $215.32 |
| Pyrazon + This compound + Wetting Agent | $10.88 | $22.50 | Not Specified | Additional $24.63 over untreated |
| Pebulate + Diallate + Phenmedipham | $12.47 | Not Specified | Not Specified | Additional $144.63 over untreated |
Source: Adapted from a study on the economic comparison of herbicides for weed control in sugarbeets. Note that direct total variable cost and net return for the this compound-inclusive treatment were not fully detailed in the source material but showed a positive return over the untreated check.[1]
Table 2: Cost Comparison of Different Weed Control Methods in Rubber Plantations
| Weed Control Method | Time Required (hours/ha) | Cost of Operation ($/ha) | Cost Reduction vs. Manual (%) |
| Manual Weeding (Slashing) | 196.66 | Not Specified | 0% |
| Chemical (Glyphosate) | 20.71 | Not Specified | 65% |
| Mechanical (Weed Cutters) | 16.00 | Not Specified | 75% |
Source: Adapted from a study on the agro-economic evaluation of different weed control methods.[2] While this study used glyphosate, it provides a framework for comparing the cost-effectiveness of chemical control (like this compound) against manual and mechanical methods.
Experimental Protocols
To conduct a thorough cost-benefit analysis of this compound in an integrated weed management program, the following experimental protocols are recommended.
Protocol 1: Field Trial for Efficacy and Crop Yield Assessment
-
Experimental Design:
-
Utilize a Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot size should be adequate to minimize edge effects and allow for representative sampling, for example, 2 x 10 meters.[3]
-
-
Treatments:
-
Untreated weedy check.
-
Weed-free check (manual weeding).
-
This compound applied at the recommended rate for the target crop and weeds.
-
Alternative herbicide 1 (e.g., Glyphosate) at the recommended rate.
-
Alternative herbicide 2 (e.g., a selective broadleaf herbicide) at the recommended rate.
-
Integrated Weed Management (IWM) 1: this compound at a reduced rate + mechanical cultivation.
-
IWM 2: Alternative herbicide 1 at a reduced rate + cover cropping.
-
-
Data Collection:
-
Weed Density and Biomass:
-
At 20, 40, and 60 days after treatment (DAT), randomly place quadrats (e.g., 0.25 m²) within each plot.
-
Count the number of individual weeds of each species within the quadrat.[4]
-
Harvest all weeds within the quadrat at ground level, dry them in an oven at 70°C for 48 hours, and record the dry weight.[5]
-
-
Crop Yield:
-
Harvest the crop from a predefined central area of each plot to avoid edge effects.
-
Measure the grain yield and/or biomass, depending on the crop.
-
-
Weed Control Efficiency (WCE):
-
Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Protocol 2: Economic Analysis
-
Cost of Cultivation:
-
Record all input costs for each treatment, including:
-
Herbicide and adjuvant costs.
-
Labor costs for herbicide application, manual weeding, and mechanical cultivation.
-
Fuel and machinery costs for mechanical operations.
-
Seed costs (if different for cover crops).
-
-
-
Gross and Net Returns:
-
Calculate Gross Returns by multiplying the crop yield by the current market price.
-
Calculate Net Returns by subtracting the total cost of cultivation from the gross returns.
-
-
Benefit-Cost Ratio (BCR):
-
Calculate the BCR by dividing the gross returns by the total cost of cultivation. A BCR greater than 2 is generally considered worthwhile.[6]
-
Mandatory Visualizations
Experimental Workflow Diagram
This compound's Mode of Action: Simplified Pathway
This compound acts as a lipid synthesis inhibitor.[7] It specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[8][9] This enzyme is crucial for the conversion of acetyl-CoA to malonyl-CoA, a fundamental step in the synthesis of fatty acids.[8] By blocking this pathway, this compound prevents the production of lipids necessary for building new cell membranes, which are essential for cell growth.[8][9] This ultimately leads to the cessation of growth and death of susceptible grass species.[9]
References
- 1. assbt.org [assbt.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. peaceforageseed.ca [peaceforageseed.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [sitem.herts.ac.uk]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
A Comparative Guide to Selectable Markers in Plant Transformation: Validation of Dalapon
For researchers, scientists, and drug development professionals, the selection of an appropriate selectable marker is a critical step in plant transformation studies. This guide provides an objective comparison of Dalapon with other commonly used selectable markers, supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.
The introduction of foreign genes into plant cells is a cornerstone of modern plant biotechnology. However, the efficiency of transformation is often low, necessitating a robust method to identify and select the successfully transformed cells. Selectable markers, genes that confer resistance to a selective agent (usually an antibiotic or herbicide), are indispensable tools for this purpose. This guide focuses on the validation of this compound as a selectable marker and compares its performance with two widely used alternatives: Kanamycin and Phosphinothricin.
Mechanism of Action: A Tale of Three Markers
The efficacy of a selectable marker system hinges on the clear distinction between transformed and non-transformed cells. This is achieved through different modes of action of the selective agent and the resistance gene.
-
This compound: The herbicide this compound (2,2-dichloropropionic acid) is a general inhibitor of various enzyme pathways in plants, including lipid synthesis, leading to growth inhibition and eventually cell death.[1][2] Resistance is conferred by the bacterial dehalogenase gene (dehE), which encodes an enzyme that detoxifies this compound by cleaving the carbon-halogen bond, converting it into pyruvate, a readily metabolizable compound.[3][4] This detoxification allows transformed cells to grow and regenerate in the presence of this compound.
-
Kanamycin: This aminoglycoside antibiotic inhibits protein synthesis in prokaryotes and eukaryotes (including plants) by binding to ribosomal subunits.[5] The neomycin phosphotransferase II (nptII) gene, isolated from the bacterial transposon Tn5, confers resistance by encoding an enzyme that phosphorylates and inactivates kanamycin, thereby allowing protein synthesis to proceed in transformed cells.[6]
-
Phosphinothricin (PPT): As the active ingredient in herbicides like Basta® and Liberty®, PPT is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen assimilation.[7] Inhibition of this enzyme leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, causing cell death.[7] The bar (bialaphos resistance) or pat (phosphinothricin acetyltransferase) genes, originating from Streptomyces species, provide resistance by encoding an acetyltransferase that detoxifies PPT.[8]
Performance Comparison: this compound vs. Alternatives
The choice of a selectable marker is often guided by its efficiency in selecting transformed tissues and the overall transformation frequency achieved. While direct comparative studies are limited, data from various experiments provide insights into the performance of each marker.
| Selectable Marker System | Selective Agent | Resistance Gene | Plant Species | Transformation Efficiency (%) | Selection Concentration | Reference |
| This compound | This compound | dehE | Rice (Oryza sativa) | 32.66 | 180 mg/L (transformed), 60 mg/L (non-transformed) | [9] |
| This compound | This compound | dehE | Tobacco (Nicotiana tabacum) | Not explicitly stated | Effects on non-transformed at 60 mg/L, transformed tolerant >100 mg/L | [10] |
| Kanamycin | Kanamycin | nptII | Tobacco (Nicotiana tabacum) | up to 20 | 100 mg/L | [11] |
| Kanamycin | Kanamycin | nptII | Wild Tobacco (Nicotiana debneyi) | 75.6 | 50-100 mg/L | [12] |
| Phosphinothricin | Phosphinothricin (PPT) | bar | Soybean (Glycine max) | 5.13 - 6.71 | 5 mg/L | [13] |
| Phosphinothricin | Phosphinothricin (PPT) | bar | Spelt Wheat | Not explicitly stated | 5 mg/L | [14] |
Note: Transformation efficiency can be influenced by numerous factors including plant species, genotype, explant type, and the transformation method used. The data presented here is for comparative purposes and may not be directly transferable to all experimental systems.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a selection strategy. Below are generalized protocols for Agrobacterium-mediated transformation of tobacco leaf discs using this compound, Kanamycin, and Phosphinothricin as selective agents.
Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum) Leaf Discs
This protocol outlines the general steps for transforming tobacco leaf explants. Specific concentrations of selective agents should be optimized for each experimental system.
Selection Protocol for this compound
-
Co-cultivation: After co-cultivation with Agrobacterium carrying the dehE gene, transfer the tobacco leaf discs to a callus induction medium supplemented with an appropriate concentration of this compound. Based on existing data, a starting concentration of 80-100 mg/L could be tested.[10]
-
Selection and Regeneration: Subculture the explants every 2-3 weeks on fresh selection medium. Non-transformed tissues will exhibit growth inhibition and browning, while transformed calli will proliferate and eventually regenerate shoots.
-
Rooting: Transfer the regenerated shoots to a rooting medium containing a selective concentration of this compound (e.g., 100 mg/L) to ensure the selection of non-chimeric transformants.
Selection Protocol for Kanamycin
-
Co-cultivation: Following co-cultivation with Agrobacterium containing the nptII gene, transfer the leaf discs to a callus induction medium.
-
Selection and Regeneration: After a few days on non-selective medium, transfer the explants to a selection medium containing Kanamycin at a concentration of 50-100 mg/L for tobacco.[2][12] Non-transformed tissues will bleach and die, whereas transformed tissues will remain green and form calli from which shoots will regenerate.
-
Rooting: Excise the regenerated shoots and place them on a rooting medium supplemented with 50-100 mg/L Kanamycin to select for fully transformed plants.[15]
Selection Protocol for Phosphinothricin (PPT)
-
Co-cultivation: After co-cultivation with Agrobacterium harboring the bar or pat gene, transfer the leaf explants to a recovery medium without PPT for a few days.
-
Selection and Regeneration: Transfer the explants to a selection medium containing PPT. For many plant species, a concentration of 2-5 mg/L is effective.[13][14] Transformed cells will be able to grow and differentiate into shoots, while non-transformed cells will perish.
-
Rooting: Transfer the regenerated shoots to a rooting medium with the same concentration of PPT to ensure the selection of true transformants.
Visualizing the Mechanism of this compound Resistance
The detoxification of this compound by the dehalogenase enzyme is a key biochemical process that enables the selection of transformed plants. The following diagram illustrates this enzymatic reaction.
Conclusion
The choice of a selectable marker will ultimately depend on the specific plant species, the transformation system employed, and the downstream applications of the transgenic plants. This guide provides the necessary information and protocols to enable researchers to objectively evaluate this compound as a selectable marker for their specific needs. Further optimization of selection concentrations for each specific experimental system is always recommended to achieve the highest transformation efficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tobacco Leaf Disc Transformation Method [science.umd.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic transformation of tobacco NT1 cells with Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Agrobacterium tumefaciens-Mediated Transformation of Wild Tobacco Species Nicotiana debneyi, Nicotiana clevelandii, and Nicotiana glutinosa [scirp.org]
- 13. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Comparative transcriptomic analysis of plants treated with Dalapon and other herbicides
A notable data gap exists in the publicly available scientific literature regarding the specific transcriptomic effects of the herbicide Dalapon on plants. Despite its history of use, detailed studies analyzing the global gene expression changes induced by this compound are not readily accessible. Therefore, a direct comparative transcriptomic analysis including this compound is not currently feasible.
This guide provides a comparative overview of the transcriptomic responses of plants to several other classes of herbicides, drawing upon available research to offer insights into their distinct and overlapping molecular mechanisms of action. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of plant-herbicide interactions at the molecular level.
Overview of Herbicide Modes of Action
While transcriptomic data for this compound is unavailable, its mode of action is generally understood to be non-specific, particularly at higher concentrations. It is believed to act as a protein precipitant and may affect numerous enzymatic pathways.[1] Some evidence also points towards the inhibition of lipid synthesis and disruption of cell division in the root and shoot tips of susceptible plants.[2][3]
In contrast, the herbicides discussed in this guide have more defined molecular targets and consequently elicit more specific, though often complex, transcriptomic responses.
Comparative Transcriptomic Data
The following tables summarize the quantitative transcriptomic changes observed in plants exposed to different herbicides. These studies utilize RNA sequencing (RNA-Seq) to identify differentially expressed genes (DEGs), providing a snapshot of the cellular response to herbicidal stress.
Table 1: Differentially Expressed Genes in Picochlorum sp. following Atrazine and Glyphosate Treatment
| Herbicide | Upregulated Genes | Downregulated Genes | Total DEGs |
| Atrazine | 18 | 27 | 45 |
| Glyphosate | 45 | 188 | 233 |
Source: Data extracted from a study on the photophysiological and transcriptomic response to atrazine and glyphosate in a photosynthetic picoeukaryote.[4]
Table 2: Differentially Expressed Genes in Arabidopsis thaliana in Response to Ailanthone
| Ecotype | Upregulated Genes | Downregulated Genes | Total DEGs |
| Col-0 | Not specified | Not specified | 528 |
| Cvi-0 | Not specified | Not specified | 473 |
| U112-3 | Not specified | Not specified | 482 |
| Common DEGs | 82 | 42 | 131 |
Source: Data from a physiological and transcriptomic analysis of Arabidopsis thaliana responses to the potential bio-herbicide Ailanthone.[5]
Table 3: Differentially Expressed Genes in Brassica napus in Response to Tribenuron Methyl (TBM)
| Comparison | Upregulated Genes | Downregulated Genes | Total DEGs |
| TBM-treated resistant vs. sensitive lines | 1594 | 820 | 2414 |
| TBM-treated vs. control sensitive lines | 245 | 2041 | 2286 |
| TBM-treated vs. control resistant lines | 458 | 610 | 1068 |
Source: Transcriptome analysis revealing gene responses to the herbicide tribenuron methyl in Brassica napus L. during seed germination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited transcriptomic studies.
RNA-Seq Analysis of Herbicide-Treated Picochlorum sp.
-
Culture and Treatment: Picochlorum sp. cultures were grown to mid-log phase and then treated with sublethal concentrations of atrazine or glyphosate. Control cultures received no herbicide.
-
RNA Extraction and Sequencing: Total RNA was extracted from the cells at a specified time point post-treatment. RNA quality was assessed, and libraries were prepared for RNA sequencing.
-
Data Analysis: Raw sequencing reads were mapped to the Picochlorum reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the treated and control groups.[4]
Transcriptomic Analysis of Arabidopsis thaliana Exposed to Ailanthone
-
Plant Growth and Treatment: Arabidopsis thaliana seedlings were grown on Murashige and Skoog (MS) medium. For the treatment, seedlings were transferred to MS medium containing a sublethal concentration of ailanthone.
-
RNA Isolation and Sequencing: Total RNA was isolated from the treated and control seedlings. The integrity and concentration of the RNA were verified before library construction and sequencing.
-
Bioinformatic Analysis: The sequencing reads were aligned to the Arabidopsis thaliana reference genome. Differentially expressed genes were identified based on fold-change and statistical significance. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to functionally annotate the DEGs.[5]
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: A generalized signaling pathway illustrating the plant response to herbicide stress.
Caption: A standard experimental workflow for comparative transcriptomic analysis.
Conclusion
The available transcriptomic data reveals that different herbicides induce distinct, yet sometimes overlapping, gene expression profiles in plants. Common responses include the upregulation of stress-related genes, such as those encoding glutathione S-transferases (GSTs) and cytochrome P450s, which are involved in detoxification pathways. Alterations in hormonal signaling and primary metabolic pathways are also frequently observed. The lack of transcriptomic data for this compound highlights an area for future research that would be valuable for a more complete understanding of its mode of action and for the development of more effective and selective herbicides.
References
Environmental impact assessment of Dalapon in comparison to modern herbicides
The landscape of weed management has evolved significantly since the mid-20th century, with a shift from older herbicides like Dalapon to modern, broad-spectrum compounds such as glyphosate and glufosinate. This guide provides a detailed comparison of the environmental impact of this compound with these contemporary alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
Executive Summary
This compound, an organochlorine herbicide, was widely used for controlling grasses in various crops and non-crop areas.[1] While it is no longer registered for use in many countries, including the United States, understanding its environmental profile provides a valuable baseline for evaluating modern herbicides. Glyphosate and glufosinate are the active ingredients in many widely used broad-spectrum herbicides.[2][3] This comparison focuses on key environmental parameters: persistence in soil and water, toxicity to non-target organisms, and the potential for bioaccumulation.
Data Presentation: Quantitative Comparison of Herbicide Properties
The following tables summarize the key environmental fate and ecotoxicity data for this compound, Glyphosate, and Glufosinate.
Table 1: Soil Persistence and Mobility
| Herbicide | Soil Half-Life (DT50) | Soil Adsorption Coefficient (Koc) | Leaching Potential |
| This compound | 2 to 8 weeks; up to 6 months in some soils.[1] | 1-2 (very high mobility).[4] | High, but mitigated by rapid degradation.[1][5] |
| Glyphosate | 7 to 60 days.[6] | Strong adsorption to soil particles.[7] | Limited, due to strong adsorption.[2] |
| Glufosinate | Non-persistent in soil. | Low risk of leaching.[3] | Low.[3] |
Table 2: Aquatic Fate
| Herbicide | Aquatic Half-Life | Primary Degradation Mechanisms |
| This compound | Several months (by hydrolysis) without microbes.[1] | Microbial degradation, hydrolysis, photolysis.[1] |
| Glyphosate | 7 to 14 days.[8] | Microbial degradation.[6] |
| Glufosinate | Can be persistent in aquatic systems.[3] | Microbial degradation. |
Table 3: Ecotoxicity to Non-Target Organisms
| Herbicide | Birds (Acute LD50) | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50) | Honeybees (Acute Contact LD50) |
| This compound | Practically non-toxic. | 105 mg/L (Bluegill).[1] | 1 mg/L (Brown shrimp).[1] | Moderately toxic.[9] |
| Glyphosate | Slightly toxic (LD50 > 2000 mg/kg).[7] | >10 to >1000 mg/L (practically non-toxic to slightly toxic).[7] | Slightly toxic to moderately toxic.[8] | Practically non-toxic. |
| Glufosinate | Low to moderate toxicity.[3] | >46,450 ppb (practically non-toxic).[10] | >5,150 ppb (practically non-toxic).[10] | Practically non-toxic.[3][10] |
Table 4: Mammalian Toxicity and Bioaccumulation
| Herbicide | Acute Oral LD50 (Rat) | Bioaccumulation Potential |
| This compound | 7570 - 9330 mg/kg.[1] | Does not build up in animal tissues.[1] |
| Glyphosate | Low toxicity.[11] | Minimal tissue retention.[8] |
| Glufosinate | Moderately toxic.[3] | Low. |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key experiments cited in the environmental assessment of herbicides.
Soil Persistence Study (Laboratory Incubation)
This protocol is a standard method for determining the rate of herbicide degradation in soil under controlled laboratory conditions.
-
Soil Collection and Preparation:
-
Collect soil from a representative field site, typically from the top 15 cm.
-
Sieve the soil to remove large debris and homogenize it.
-
Adjust the soil moisture to a predetermined level, often 50-60% of its water-holding capacity.
-
-
Herbicide Application:
-
Treat a known mass of the prepared soil with the herbicide at a concentration relevant to its field application rate.
-
Thoroughly mix the herbicide into the soil to ensure uniform distribution.
-
Prepare untreated control samples.
-
-
Incubation:
-
Place the treated and control soil samples in incubation chambers.
-
Maintain a constant temperature and humidity throughout the experiment.
-
Ensure adequate aeration.
-
-
Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extract the herbicide from the soil samples using an appropriate solvent.
-
Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the herbicide concentration.[12]
-
-
Data Analysis:
-
Plot the herbicide concentration over time.
-
Calculate the dissipation time 50% (DT50), or half-life, of the herbicide in the soil.
-
Aquatic Toxicity Test (Fish 96-hour LC50)
This protocol is a standard acute toxicity test to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
-
Test Organism Acclimation:
-
Acclimate a batch of a standard test fish species (e.g., Rainbow Trout or Bluegill Sunfish) to laboratory conditions for at least two weeks.
-
Ensure the water quality (temperature, pH, dissolved oxygen) is stable and appropriate for the species.
-
-
Test Solutions:
-
Prepare a series of test solutions with varying concentrations of the herbicide in water.
-
Include a control group with no herbicide.
-
-
Exposure:
-
Randomly assign groups of fish to the different test concentrations and the control.
-
Place the fish in the test chambers and maintain the exposure for 96 hours.
-
Monitor and record water quality parameters regularly.
-
-
Observation and Data Collection:
-
Observe the fish for mortality and any signs of toxicity at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Record the number of dead fish in each concentration group at each observation time.
-
-
Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of this compound, Glyphosate, and Glufosinate at a cellular level.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Glyphosate.
Caption: Mechanism of action of Glufosinate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the environmental impact of a herbicide.
Caption: Herbicide environmental impact assessment workflow.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Glufosinate-ammonium (Ref: HOE 039866) [sitem.herts.ac.uk]
- 4. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-sodium [sitem.herts.ac.uk]
- 6. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alanplewis.com [alanplewis.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [sitem.herts.ac.uk]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 12. contractlaboratory.com [contractlaboratory.com]
Inter-laboratory Validation of a Standardized Dalapon Analysis Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of Dalapon, a herbicide, in various matrices. The focus is on the performance of standardized protocols, supported by experimental data from single-laboratory validations and inter-laboratory collaborative studies. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs.
Performance Comparison of Analytical Methods for this compound
The following tables summarize the performance characteristics of different analytical methods for this compound analysis. Data is compiled from single-laboratory validation studies and a collaborative study to provide a comprehensive overview.
Table 1: Single-Laboratory Validation Data for this compound in Water
| Parameter | EPA Method 552.2 (GC-ECD) | EPA Method 557 (IC-MS/MS) | Modified IC-MS/MS | LC-ESI(-)-HRMS |
| Instrumentation | Gas Chromatography - Electron Capture Detector | Ion Chromatography - Tandem Mass Spectrometry | Ion Chromatography - Tandem Mass Spectrometry | Liquid Chromatography - High-Resolution Mass Spectrometry |
| Sample Preparation | Liquid-liquid extraction, derivatization | Direct injection | Direct injection | Large volume direct injection (200 µL) |
| Method Detection Limit (MDL) in Water (µg/L) | Not explicitly stated for this compound, but generally in the low µg/L range for similar compounds | 0.025 - 0.25 | Sub-µg/L | Not explicitly stated for this compound, but allows quantification below 1 µg/L for similar analytes |
| Mean Recovery (%) | Not explicitly stated | Not explicitly stated | 77.5 - 124.6 | 91 - 120 |
| Precision (RSD %) | 8 - 18 (based on peak areas of analytes) | < 0.06 (in reagent water over 24 hours) | 1.3 - 12.0 | < 17 |
| Analysis Time | Longer, due to extraction and derivatization | ~40 minutes | Less than half the time of EPA Method 557 | 16 minutes |
| Reference | [1] | [2][3] | [4][5] | [6] |
Table 2: Inter-laboratory Collaborative Study Data for this compound in Formulated Products
| Parameter | Liquid Chromatography (Paired Ion) |
| Matrix | Grasskiller Products (~75% this compound equivalent) |
| Instrumentation | Liquid Chromatography - UV Detection (214 nm) |
| Inter-laboratory Precision | A single assay from one laboratory should not differ by more than 2.2% from the average assay of many laboratories (at the 95% confidence level) |
| Reference | [7] |
Experimental Protocols
Below are detailed methodologies for two common standardized methods for this compound analysis.
EPA Method 552.1: this compound in Water by Gas Chromatography with Electron Capture Detection (GC-ECD)
This method involves the extraction and derivatization of this compound from a water sample before analysis.[8]
1. Sample Preparation and Extraction:
- Collect a 100 mL water sample in an amber glass container with a TFE-lined screw-cap.[8]
- Dechlorinate the sample with ammonium chloride.[8]
- Adjust the sample to a slightly acidic pH.[8]
- Extract the sample using a preconditioned miniature anion exchange column or a liquid-solid extraction (LSE) disk.[8]
2. Elution and Derivatization:
- Elute the acids from the extraction medium with small aliquots of acidic methanol.[8]
- Add a small volume of methyl tert-butyl ether (MTBE) as a co-solvent to facilitate esterification.[8]
- The this compound is converted to its methyl ester in this step.
3. Analysis:
- Partition the methyl esters into the MTBE phase.[8]
- Inject an aliquot of the MTBE extract into a capillary column gas chromatograph equipped with an electron capture detector (GC-ECD) for identification and quantification.[8]
EPA Method 557: this compound in Drinking Water by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
This method allows for the direct analysis of this compound without the need for extraction or derivatization.[2][3]
1. Sample Preparation:
- No extraction or derivatization is required.[2][3]
- Samples can be directly injected into the IC-MS/MS system.
2. Instrumentation:
- An ion chromatography (IC) system is used for the separation of this compound from other anions in the sample matrix.[2][3]
- A tandem mass spectrometer (MS/MS) is used for detection and quantification, providing high sensitivity and selectivity.[2][3]
3. Analysis:
- A small volume of the water sample is injected into the IC system.
- The separated this compound is then introduced into the MS/MS detector.
- The analysis is typically completed in under 40 minutes.[5]
Visualizing the Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study, a crucial process for standardizing an analytical method.
Caption: Workflow of an inter-laboratory validation study for a this compound analysis protocol.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sciex.com [sciex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of haloacetic acids, bromate, and this compound in natural waters by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. High-throughput and reliable determination of 13 haloacetic acids and this compound in water and evaluation of control strategies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. NEMI Method Summary - 552.1 [nemi.gov]
Unveiling the Molecular Target of Dalapon: A Comparative Guide to the Characterization of a Putative Dalapon-Binding Protein
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative Dalapon-binding protein, the Pyruvate Dehydrogenase Complex (PDC), with other known inhibitors. It includes a detailed analysis of available binding and inhibition data, experimental protocols for validation, and visual diagrams of the relevant biological pathways and workflows.
The herbicide this compound (2,2-dichloropropionic acid) has long been used for grass weed control. Its mechanism of action is primarily attributed to the inhibition of the Pyrule Dehydrogenase Complex (PDC), a critical enzyme complex in cellular respiration.[1][2] This guide focuses on the characterization and validation of PDC as the putative binding protein for this compound, providing a comparative analysis with other PDC inhibitors.
Comparative Analysis of PDC Inhibitors
The Pyruvate Dehydrogenase Complex is a large, multi-enzyme complex essential for linking glycolysis to the citric acid cycle. Its inhibition disrupts cellular energy production, leading to cell death. While this compound is a known inhibitor, other compounds also target this complex, offering a basis for comparison. The following table summarizes the available quantitative data for this compound and other selected PDC inhibitors.
| Compound | Target | Method | Parameter | Value | Reference |
| This compound | Pyruvate Dehydrogenase Complex (PDC) | Herbicide Action | Inhibition | - | [1][2] |
| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDC) | Enzyme Kinetics | K_i | 0.1 µM | [2] |
| Methyl Acetyl Phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDC) | Enzyme Kinetics | K_i | 40 µM | [2] |
| AZD7545 | Pyruvate Dehydrogenase Kinase (PDK) | Enzyme Inhibition | IC_50 | 87 nM - 600 nM | [3] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Enzyme Inhibition | IC_50 | 290 µM | [3] |
| Myricetin | Pyruvate Dehydrogenase Kinase 3 (PDK3) | Enzyme Inhibition | IC_50 | 3.3 µM | [4] |
Experimental Protocols
To validate the binding and inhibitory activity of a compound like this compound on the Pyruvate Dehydrogenase Complex, several biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Objective: To quantify the binding affinity of this compound to the purified Pyruvate Dehydrogenase Complex.
Materials:
-
Purified Pyruvate Dehydrogenase Complex (E. coli or mammalian source)
-
This compound solution (sodium salt) of known concentration
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl)
-
Syringe and sample cell for ITC
Procedure:
-
Sample Preparation:
-
Dialyze the purified PDC against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a concentrated solution of this compound in the same dialysis buffer.
-
Determine the precise concentrations of both the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for this compound).
-
-
ITC Experiment Setup:
-
Load the PDC solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection of a small volume of this compound to account for any initial dilution effects.
-
Proceed with a series of injections of the this compound solution into the PDC solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, ΔH, and ΔS.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique to study the kinetics of biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) for the interaction of this compound with the Dihydrolipoamide Acetyltransferase (DLAT/E2) component of PDC.
Materials:
-
Purified recombinant DLAT protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions at various concentrations
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified DLAT protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of this compound solutions at different concentrations over the immobilized DLAT surface.
-
Monitor the change in the response units (RU) over time to obtain association and dissociation curves.
-
Between each this compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.
-
-
Data Analysis:
-
The sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the k_on and k_off values.
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.
-
Protocol 3: Enzyme Inhibition Assay
This assay measures the effect of an inhibitor on the catalytic activity of an enzyme. For PDC, the overall reaction can be monitored by the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
Objective: To determine the inhibitory effect of this compound on the activity of the Pyruvate Dehydrogenase Complex and to calculate the IC_50 or K_i value.
Materials:
-
Purified Pyruvate Dehydrogenase Complex
-
Substrates: Pyruvate, Coenzyme A (CoA), NAD+
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl2
-
This compound solutions at various concentrations
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the assay buffer, substrates (pyruvate, CoA, NAD+), and cofactors (TPP, MgCl2).
-
Prepare a series of this compound solutions at different concentrations.
-
-
Inhibition Measurement:
-
Add a fixed amount of the PDC enzyme to the reaction mixture.
-
Add varying concentrations of this compound to different reaction wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the final substrate (e.g., pyruvate).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the K_i and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
To better understand the biological context and experimental procedures, the following diagrams are provided.
Conclusion
The Pyruvate Dehydrogenase Complex is a strongly implicated target of the herbicide this compound. While direct binding affinity data for this compound is currently lacking in the scientific literature, its inhibitory effect on PDC is established. This guide provides a framework for the characterization and validation of this interaction through detailed experimental protocols for ITC, SPR, and enzyme inhibition assays. By comparing the effects of this compound with other known PDC inhibitors, researchers can gain a more comprehensive understanding of its mechanism of action and potentially develop more specific and effective herbicidal agents or therapeutic compounds targeting this crucial metabolic enzyme complex. Further research to quantify the direct binding of this compound to PDC is warranted to solidify its classification as a direct binding partner.
References
- 1. α-(Substituted-phenoxyacetoxy)-α-heterocyclylmethylphosphonates: synthesis, herbicidal activity, inhibition on pyruvate dehydrogenase complex (PDHc), and application as postemergent herbicide against broadleaf weeds [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proteomic Responses in Plants Exposed to Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of proteomic methodologies and findings in the study of plant responses to herbicide exposure. Due to a lack of specific comparative proteomic studies on the herbicide Dalapon, this document uses data from studies on other herbicides, particularly those targeting amino-acid biosynthesis, as a representative model. The principles, experimental workflows, and types of observed protein changes are analogous to what would be expected in a study of this compound.
This compound (2,2-dichloropropionic acid) is a selective systemic herbicide primarily used for controlling annual and perennial grasses.[1][2] Its mode of action is not fully elucidated but is thought to involve the inhibition of lipid synthesis and the disruption of cell division in the roots and shoots.[3][4] At a molecular level, it is hypothesized to interfere with multiple enzymatic pathways, potentially including the biosynthesis of pantothenate (Vitamin B5), a crucial precursor to Coenzyme A. At high concentrations, it may also act as a protein precipitant.[5][6]
Understanding the proteomic response to herbicides like this compound is crucial for developing more effective and selective herbicides and for engineering crop resistance. This guide outlines the typical experimental approaches and presents illustrative data from studies on herbicides that inhibit amino acid biosynthesis, which have been more extensively studied at the proteome level.
Data Presentation: A Comparative Look at Herbicide-Induced Proteomic Changes
The following tables summarize quantitative proteomic data from studies on plants treated with herbicides that inhibit amino acid biosynthesis. This data is presented as an example of the types of protein expression changes that could be anticipated in a study on this compound.
Table 1: Differentially Abundant Proteins in Pea Roots Treated with Amino Acid Biosynthesis Inhibitors
| Protein Class | Protein Name | Herbicide Treatment | Fold Change | Putative Function | Reference |
| Proteolysis | Ubiquitin-conjugating enzyme | Imazamox | +2.5 | Protein degradation | [7] |
| Proteolysis | 26S proteasome regulatory subunit | Glyphosate | +1.8 | Protein degradation | [7] |
| Amino Acid Metabolism | Glutamine synthetase | Imazamox | -2.1 | Nitrogen assimilation | [7][8] |
| Amino Acid Metabolism | Aspartate aminotransferase | Glyphosate | -1.7 | Amino acid biosynthesis | [7][8] |
| Stress Response | Heat shock protein 70 | Imazamox | +3.2 | Protein folding | [7] |
| Stress Response | Peroxidase | Glyphosate | +2.8 | Oxidative stress response | [7] |
| Carbohydrate Metabolism | Fructose-bisphosphate aldolase | Imazamox | -1.5 | Glycolysis | [7][8] |
| Carbohydrate Metabolism | Malate dehydrogenase | Glyphosate | -1.9 | TCA cycle | [7] |
Table 2: Changes in Proteolytic Activity in Pea Roots After Herbicide Treatment
| Protease Class | Specific Activity Assay | Herbicide Treatment | Change in Activity | Reference |
| Cysteine Proteases | Papain-like | Imazamox | Increased | [7] |
| Cysteine Proteases | Papain-like | Glyphosate | Increased | [7] |
| Caspase-like Proteases | YVADase | Imazamox | Increased | [7][8] |
| Caspase-like Proteases | YVADase | Glyphosate | Decreased | [7][8] |
| Proteasome | Chymotrypsin-like | Imazamox | Increased | [7][8] |
| Proteasome | Chymotrypsin-like | Glyphosate | Increased | [7][8] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments in a comparative proteomic study of herbicide response in plants.
Plant Growth and Herbicide Treatment
-
Plant Species: Pisum sativum L. (Pea) or Arabidopsis thaliana are commonly used model organisms.
-
Growth Conditions: Plants are typically grown hydroponically in a controlled environment (e.g., 25°C day/20°C night, 16h photoperiod).
-
Herbicide Application: A defined concentration of the herbicide (e.g., Imazamox or Glyphosate) is added to the hydroponic solution. Control plants receive a mock treatment.
-
Time Course: Root and leaf tissues are harvested at various time points after treatment (e.g., 24, 48, 72, and 96 hours) to capture dynamic changes in the proteome.
Protein Extraction and Quantification
-
Tissue Homogenization: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction Buffer: The powder is homogenized in an extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors and PVPP to remove phenolic compounds).
-
Protein Precipitation: Proteins are precipitated using a method like TCA/acetone precipitation to concentrate the protein and remove interfering substances.
-
Quantification: The total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF): A specific amount of protein (e.g., 500 µg) is loaded onto an IPG strip with a defined pH range (e.g., 4-7). IEF separates proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
-
Staining and Imaging: Gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and high-resolution images are captured.
-
Image Analysis: Specialized software is used to detect, quantify, and compare protein spots between control and treated samples.
Mass Spectrometry (MS) for Protein Identification
-
Spot Excision and In-Gel Digestion: Differentially abundant protein spots are excised from the 2-DE gels. The proteins are then enzymatically digested (typically with trypsin) into smaller peptides.
-
Peptide Extraction: The resulting peptides are extracted from the gel pieces.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Database Searching: The fragmentation patterns (MS/MS spectra) are searched against a protein database (e.g., NCBI, UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of plant response to this compound.
Experimental Workflow
Caption: A typical workflow for comparative proteomics in plants.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound-sodium [sitem.herts.ac.uk]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]
- 6. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dalapon: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of herbicides like Dalapon. Adherence to established safety protocols is not only a matter of regulatory compliance but also a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound can cause skin irritation and serious eye damage.[1][2]
Recommended PPE:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles, and a face shield.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a suitable respiratory protective device.[3]
Always handle this compound in a well-ventilated area, and ensure that an eyewash station and emergency shower are readily accessible.[1]
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with all local, regional, national, and international regulations.[1][2] It is highly recommended to contact your state's Department of Environmental Protection (DEP) or your regional office of the Environmental Protection Agency (EPA) for specific guidance.[4]
Disposal of Unused this compound
The preferred method for managing unused this compound is to utilize it for its intended purpose as a herbicide, if possible, or to return it to the manufacturer or supplier.[5] If these options are not feasible, the following disposal methods are recommended:
-
Approved Waste Disposal Facility: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[6]
-
Incineration: this compound-sodium can be incinerated in a unit equipped with an effluent gas scrubber.[5]
-
Alkaline Hydrolysis: This is another recommended disposal method for this compound-sodium.[5]
Crucially, do not dispose of this compound with household garbage or allow it to enter sewage systems or waterways.[2]
Management of Empty Containers
Empty containers may retain product residues and must be handled with the same precautions as the product itself.[1]
-
Recycling/Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Specific Container Types:
-
Bags: Completely empty the bag by shaking and tapping the sides and bottom to loosen any clinging particles. The residue should be emptied into the application equipment. The empty bag can then be disposed of in a sanitary landfill or by incineration, as permitted by state and local authorities.[6]
-
Drums with Liners: Completely empty the liner by shaking and tapping. Dispose of the liner in a sanitary landfill or by incineration if allowed. If the drum is contaminated and cannot be reused, it should be disposed of in the same manner as the product.[6]
-
Spill and Contaminated Material Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to prevent environmental contamination and personnel exposure.
-
Containment: For liquid spills, build dikes to contain the flow.[5] Cover the spill with an absorbent material such as dry lime, sand, soda ash, or commercial sorbents.[4][5]
-
Cleanup:
-
Decontamination: After the product has been recovered, ventilate the area and wash the spill site.[4]
-
Waste Characterization: It may be necessary to manage and dispose of the spilled material as hazardous waste.[4]
Do not wash spills into sewers or allow them to enter water sources.[4][5] this compound is harmful to aquatic life.[1][4]
Quantitative Data Summary
While specific quantitative data for disposal procedures is limited in publicly available resources, the following table summarizes key regulatory and safety information for this compound.
| Parameter | Value | Reference |
| EPA Maximum Contaminant Level (MCL) | 0.2 ppm | [7] |
| EPA Maximum Contaminant Level Goal (MCLG) | 0.2 ppm | [7] |
| DOT Number | UN 1760 | [4] |
| IATA-DGR UN/ID No. | UN 3265 |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste materials.
Caption: A flowchart outlining the decision-making process for the safe disposal of different types of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. agilent.com [agilent.com]
- 4. nj.gov [nj.gov]
- 5. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Logistical Information for Handling Dalapon
For researchers, scientists, and drug development professionals, the safe handling and disposal of Dalapon, an organochlorine herbicide, is paramount.[1] Adherence to proper personal protective equipment (PPE) protocols and operational plans minimizes risks and ensures a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance that can cause serious eye damage and skin irritation.[2][3][4] It is also harmful to aquatic life with long-lasting effects.[2][4]
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes protective gloves and eye/face protection.[2][5] For situations with a risk of inhalation, such as when dust is present or aerosols are generated, respiratory protection is necessary.[2][6]
Summary of Recommended PPE:
| Equipment | Specification | Purpose |
| Eye and Face Protection | Goggles or a face shield.[5][7] | To protect against splashes and dust, preventing serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[7] | To prevent skin contact and irritation.[2][3] |
| Protective Clothing | Long-sleeved shirt, long pants, and a chemical-resistant apron. For highly toxic applications, a protective suit covering the entire body is recommended.[7][8] | To minimize skin exposure to spills and splashes. |
| Respiratory Protection | Approved particulate respirator (filter type P) where inhalation risk exists. At high dust levels, a powered air purifying respirator (PAPR) with a P3 filter or a full-face P3 respirator is recommended.[2] | To prevent inhalation of dust or aerosols.[6] |
| Footwear | Chemical-resistant boots. Pant legs should be worn outside of the boots.[8] | To protect feet from spills and prevent contamination. |
Operational and Handling Plan
Safe work practices are essential to avoid eye or skin contact and inhalation.[2] Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing and protective equipment should be washed before reuse.[2][3]
Storage: Store this compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed when not in use and away from heat, sparks, open flames, and strong oxidizing agents.[2]
First-Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][3]
-
If on skin: Wash with plenty of water.[2] If skin irritation occurs, seek medical advice.[2] Take off contaminated clothing and wash it before reuse.[2][3]
-
If inhaled: Move to fresh air. Seek medical attention if breathing problems develop.[2]
-
If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[2]
Quantitative Exposure Data
The following table summarizes the available quantitative data regarding exposure limits for this compound.
| Parameter | Value | Source |
| Australian Acceptable Daily Intake (ADI) | 0.2 mg/kg/day | [2] |
Disposal Plan
Dispose of this compound and its container in accordance with applicable local, state, and federal regulations.[2][3] Avoid releasing it into the environment.[2] One recommended disposal method is incineration in a unit with effluent gas scrubbing.[9] Do not burn empty containers.[5] For specific guidance, consult your state's Land Waste Management Authority.[2]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Procedural workflow for responding to a this compound spill.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
